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  • Product: Trehalosamine
  • CAS: 27208-79-3

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of Trehalosamine in Bacterial Inhibition: A Comprehensive Technical Guide

Executive Summary The rise of antimicrobial resistance (AMR) and the persistent nature of biofilm-forming pathogens have necessitated the discovery of novel antibacterial agents with unconventional mechanisms of action....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of antimicrobial resistance (AMR) and the persistent nature of biofilm-forming pathogens have necessitated the discovery of novel antibacterial agents with unconventional mechanisms of action. Trehalosamine, an aminoglycoside-like analog of the disaccharide trehalose, has emerged as a highly potent bioactive compound capable of neutralizing bacterial threats through multifaceted pathways[].

As a Senior Application Scientist, I have structured this guide to dissect the dualistic nature of trehalosamine's antibacterial mechanisms. Depending on the structural isomer and the target organism, trehalosamine operates either as a highly specific metabolic inhibitor—disrupting the "trehalose catalytic shift" in Mycobacterium tuberculosis (Mtb)[2]—or as a broad-spectrum membrane-disrupting agent in general Gram-positive and Gram-negative pathogens[3]. This whitepaper synthesizes the structural biology, mechanistic pathways, and self-validating experimental protocols required to harness trehalosamine in modern drug development.

Molecular Profile & Chemoenzymatic Synthesis

Trehalosamine (e.g., 2-amino-2-deoxy- α , α -D-trehalose) is structurally characterized by the substitution of a hydroxyl group with an amino group on the trehalose scaffold[2][4]. Historically, chemical synthesis of trehalose analogs via glycosylation resulted in low yields and a difficult-to-separate mixture of four stereoisomers ( α,α ; α,β ; β,α ; and β,β )[5].

Causality in Synthesis: To overcome this bottleneck and ensure biological efficacy, modern production relies on a one-step chemoenzymatic synthesis utilizing Trehalose Synthase (TreT)[4]. Because TreT strictly enforces 1,1- α , α -stereoselectivity, it rapidly converts glucose analogs and uridine 5'-diphospho- α -D-glucose (UDP-Glc) into pure trehalosamine[4]. This enzymatic precision is critical; only the precise α,α -conformation can successfully mimic natural trehalose to deceive bacterial transporter systems and metabolic enzymes[2][4].

Core Mechanism I: Disruption of the Trehalose Catalytic Shift in Mycobacteria

In mycobacteria, particularly M. tuberculosis, trehalose is not merely an osmoprotectant; it is a fundamental building block for the cell wall glycolipids Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM)[6].

During periods of stress—such as nutrient starvation, antibiotic exposure, or biofilm formation—Mtb undergoes a metabolic remodeling process known as the trehalose catalytic shift [2]. The bacteria degrade cell surface TMM/TDM to release free trehalose, which is then actively transported back into the cell via the LpqY-SugABC transporter[2][6]. Once internalized, the enzyme Trehalose Synthase (TreS) isomerizes trehalose into maltose, funneling it into central carbon metabolism (CCM) to generate essential ATP and NADPH[6].

The Mechanism of Inhibition: The natural product 2-trehalosamine (2-TreNH2) acts as a Trojan horse. It is actively taken up by the LpqY-SugABC transporter[2]. Once inside, 2-TreNH2 binds to the active site of TreS, inducing a conformational change that competitively inhibits the isomerization of natural trehalose to maltose[2][6]. By blocking this catalytic shift, 2-TreNH2 starves the persister cells of energy and redox potential, effectively eradicating biofilm-associated Mtb and drastically potentiating the efficacy of first-line TB drugs like Rifampicin and Bedaquiline[2][6].

TrehaloseShift TMM Cell Surface TMM/TDM FreeTre Free Trehalose TMM->FreeTre Stress/Hydrolases Transporter LpqY-SugABC Transporter FreeTre->Transporter IntraTre Intracellular Trehalose Transporter->IntraTre Active Transport TreS TreS (Trehalose Synthase) IntraTre->TreS Maltose Maltose -> CCM (Energy/Redox) TreS->Maltose Isomerization TreNH2 2-Trehalosamine (2-TreNH2) TreNH2->Transporter Uptake TreNH2->TreS Competitive Inhibition

Fig 1: Inhibition of the Trehalose Catalytic Shift by 2-Trehalosamine in Mycobacteria.

Core Mechanism II: Membrane Disruption in Broad-Spectrum Pathogens

While 2-TreNH2 targets specific intracellular enzymes in mycobacteria, other structural variants exhibit entirely different mechanisms. Recently, an α , β -3-trehalosamine isolated from the biological control agent Bacillus amyloliquefaciens demonstrated potent broad-spectrum antimicrobial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, S. enteritidis) bacteria[3].

The Mechanism of Inhibition: Unlike the α,α -analogs that rely on active transport, α , β -3-trehalosamine acts directly on the bacterial envelope. The primary mechanism of action is the physical disruption and destruction of the pathogenic bacterial membrane structure, leading to rapid cell death[3]. This membrane-targeting property suggests a low propensity for the development of multidrug resistance, making it a highly attractive candidate for agricultural bactericides and novel clinical antibiotics[3].

Quantitative Efficacy & Analog Comparison

To understand the structure-activity relationship (SAR) of trehalosamines, we must compare their efficacy profiles. The table below synthesizes the quantitative data regarding Minimum Inhibitory Concentrations (MIC) and mechanistic dependencies across different analogs[2][3].

Compound VariantTarget Organism(s)Primary Mechanism of ActionMIC / Efficacy ProfileTransporter Dependency
2-TreNH2 M. tuberculosis, M. smegmatisTreS Inhibition (Blocks Catalytic Shift)< 1 mM (Complete Biofilm Eradication)Dependent (LpqY-SugABC)
3-TreNH2 M. tuberculosisUnknown Intracellular Target~1 mM (Planktonic & Biofilm Inhibition)Independent
6-TreAz M. tuberculosisTreS InhibitionLow-micromolar (Selective Biofilm Inhibition)Dependent (LpqY-SugABC)
α , β -3-TreNH2 E. coli, S. aureus, P. multocidaMembrane Structure Disruption0.4 - 0.7 mg/mLNot Applicable

Note: Modifications at the 2- and 6-positions of the trehalose ring are most likely to confer TreS inhibitory activity, whereas 3-position modifications trigger alternative mechanisms[2].

Experimental Methodologies & Self-Validating Protocols

To establish trustworthiness and scientific integrity, experimental workflows evaluating trehalosamine must be self-validating. The following protocol details the methodology for assessing transport-dependent biofilm inhibition, utilizing genetic knockouts as internal controls[2].

Protocol: Validating Transport-Dependent Biofilm Inhibition

Objective: To prove that 2-TreNH2 requires active intracellular transport to exert its anti-persister effects in M. tuberculosis.

  • Strain Preparation & Control Establishment:

    • Cultivate Wild-Type (WT) M. tuberculosis and a genetically engineered Δ sugC mutant strain (lacking the LpqY-SugABC transporter)[2][6].

    • Causality Check: The Δ sugC mutant serves as a critical negative control. If the drug acts externally, it will kill both strains. If it acts internally via TreS, it will only kill the WT.

  • Biofilm Induction:

    • Inoculate strains into a nutrient-deprived Sauton’s medium to induce stress and trigger the trehalose catalytic shift, promoting biofilm formation[2].

  • Compound Dosing:

    • Administer 2-TreNH2 in a dose-response gradient (0.1 mM to 1.0 mM) to both planktonic and biofilm-forming cultures[2].

  • Viability Quantification:

    • Following a 7-day incubation, utilize a resazurin microtiter assay to quantify cellular viability based on metabolic reduction of the dye.

  • Data Analysis & Validation:

    • Expected Outcome: 2-TreNH2 fully inhibits WT biofilm growth at 1 mM. However, this inhibitory activity is completely reversed in the Δ sugC mutant, definitively proving that 2-TreNH2 must be actively transported into the cell to act on its intracellular target (TreS)[2][6].

ProtocolWorkflow Step1 1. Strain Cultivation (WT & ΔsugC Mutants) Step2 2. Biofilm Induction (Nutrient Deprivation) Step1->Step2 Step3 3. Trehalosamine Treatment (Dose-Response: 0.1 - 1mM) Step2->Step3 Step4 4. Viability Quantification (Resazurin Assay) Step3->Step4 Step5 5. Mechanistic Validation (Compare WT vs ΔsugC) Step4->Step5

Fig 2: Experimental workflow for validating transport-dependent biofilm inhibition.

Industrial & Therapeutic Applications

Beyond its role as a direct antimicrobial agent, trehalosamine's unique biochemical properties make it a highly valuable asset in biotechnology.

  • Antibiotic Potentiation: Because 2-TreNH2 disrupts the energy balance of persister cells, it acts as a powerful adjunctive therapeutic. Co-treatment with 2-TreNH2 significantly enhances the antimicrobial effects of standard TB drugs (Rifampicin and Bedaquiline) against M. tuberculosis[6].

  • Industrial Fermentation & Osmoprotection: In biomanufacturing, trehalosamine functions as a potent osmoprotective agent. It safeguards microbial cultures from osmotic and thermal stress, thereby optimizing cell growth and maximizing the bioproduction yields of high-value metabolites, enzymes, and specialty chemicals[].

References

  • Source: PMC (National Institutes of Health)
  • CAS 27208-79-3 (Trehalosamine)
  • Targeting Mycobacterium tuberculosis Persistence through Inhibition of the Trehalose Catalytic Shift Source: ACS Publications / Semantic Scholar URL
  • Source: PMC (National Institutes of Health)

Sources

Exploratory

An In-depth Technical Guide to the Characterization of Trehalosamine Biosynthesis Gene Clusters

For Researchers, Scientists, and Drug Development Professionals Abstract Trehalosamine, an aminoglycoside antibiotic, holds significant potential in therapeutic applications, particularly in the development of novel anti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalosamine, an aminoglycoside antibiotic, holds significant potential in therapeutic applications, particularly in the development of novel antimicrobial agents. As a structural analogue of trehalose, it is a potent inhibitor of trehalase and displays activity against various pathogens, including Mycobacterium tuberculosis. The elucidation of its biosynthetic pathway is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive, in-depth framework for the identification, characterization, and validation of trehalosamine biosynthetic gene clusters (BGCs). Moving beyond a mere recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, delves into the causal logic behind experimental design, ensuring a robust and self-validating approach to scientific inquiry. We will explore the bioinformatic discovery of putative BGCs, strategies for heterologous expression, and the meticulous process of in vitro reconstitution and biochemical characterization of the enzymatic machinery.

Introduction: The Significance of Trehalosamine

Trehalosamine, or 2-amino-2-deoxy-α,α-D-trehalose, is a naturally occurring aminoglycoside first isolated from Streptomyces species.[1] Its structure, characterized by an amino group replacing a hydroxyl group on one of the glucose moieties of trehalose, is key to its biological activity. This modification allows it to act as a potent inhibitor of trehalase, an enzyme crucial for the metabolism of trehalose in many bacteria and fungi.[2] The disruption of trehalose metabolism can impair the structural integrity of the cell wall and affect energy metabolism in pathogens like Mycobacterium tuberculosis, making trehalosamine a compelling candidate for antimicrobial drug development.[1][3] Furthermore, trehalosamine serves as a valuable synthetic intermediate for creating imaging probes to study mycobacterial infections.[4][5]

Despite its discovery decades ago, the complete biosynthetic pathway and the genetic architecture of the responsible BGC are not fully elucidated in the public domain. This guide, therefore, synthesizes knowledge from related metabolic pathways, such as those for validamycin and acarbose, to propose a putative pathway and a rigorous experimental strategy for its characterization.

Bioinformatic Identification of Putative Trehalosamine BGCs

The journey to characterizing a BGC begins with in silico genome mining. The central hypothesis is that the genes responsible for producing a secondary metabolite are clustered together on the chromosome. Modern bioinformatics tools are adept at identifying these clusters.

The Core Logic: Identifying Key Enzymatic Functions

Based on the biosynthesis of structurally related aminocyclitols like valienamine (a key component of validamycin and acarbose), we can predict the key enzymatic activities required for trehalosamine synthesis.[6][7] A plausible pathway starts from a C7 sugar phosphate, likely sedoheptulose-7-phosphate, and proceeds through a series of modifications. The essential enzyme families to search for within a putative BGC are:

  • C7-Sugar Phosphate Cyclase: An enzyme homologous to 2-epi-5-epi-valiolone synthase (EEVS) is expected to catalyze the initial cyclization.[8]

  • Epimerases and Dehydratases: These enzymes would modify the cyclitol intermediate. For instance, a 5-epi-valiolone dehydratase is involved in the formation of valienone.[9]

  • Aminotransferase: This is a critical enzyme that introduces the amino group. Sugar aminotransferases (SATs) are strong candidates.[10][11]

  • Glycosyltransferase: An enzyme, possibly a trehalose synthase (TreT) or a related glycosyltransferase, would be required to form the disaccharide structure.[1][4]

  • Regulatory and Transport Proteins: Genes encoding transcription factors and transporters are often found within BGCs and provide further evidence for a complete functional unit.

Practical Workflow for BGC Identification

A robust workflow for identifying candidate BGCs is essential.

BGC_Identification_Workflow cluster_0 Genome Mining cluster_1 Candidate BGC Annotation cluster_2 Prioritization Genome_Sequence Bacterial/Fungal Genome Sequence antiSMASH antiSMASH Analysis Genome_Sequence->antiSMASH Input BLAST Manual BLAST Search (using known enzyme sequences) Genome_Sequence->BLAST Input Putative_BGCs Putative BGCs antiSMASH->Putative_BGCs BLAST->Putative_BGCs Functional_Annotation Functional Annotation of ORFs (Pfam, InterProScan) Putative_BGCs->Functional_Annotation Comparative_Genomics Comparative Genomics (vs. known BGCs) Functional_Annotation->Comparative_Genomics Candidate_BGC Prioritized Candidate BGC Comparative_Genomics->Candidate_BGC Selection based on enzymatic logic

Caption: Workflow for Bioinformatic Identification of a Candidate BGC.

Step-by-Step Protocol:

  • Genome Selection: Obtain the complete or draft genome sequence of a known trehalosamine-producing organism (e.g., Streptomyces sp.).

  • Automated BGC Prediction: Submit the genome sequence to a web-based tool like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This tool identifies the boundaries of BGCs and provides initial annotations of the genes within them.

  • Homology-Based Searching: Independently, perform BLASTp searches against the proteome of the target organism using the amino acid sequences of known enzymes from related pathways (e.g., ValA - 2-epi-5-epi-valiolone synthase, and various aminotransferases).

  • Candidate Cluster Analysis: Examine the genomic regions identified by both methods. A strong candidate BGC for trehalosamine biosynthesis will contain genes encoding the key enzyme families listed in section 2.1.

  • Functional Re-annotation: Manually re-annotate the open reading frames (ORFs) within the candidate cluster using databases like Pfam and InterProScan to confirm the predicted protein domains and functions.

  • Comparative Genomics: Compare the genetic organization of the candidate BGC with known BGCs for related compounds. Synteny (conservation of gene order) can provide strong evidence for a shared biosynthetic logic.

Heterologous Expression: Bringing the Gene Cluster to Life

Once a candidate BGC is identified, the next step is to verify its function. Heterologous expression, the transfer of the BGC into a well-characterized host organism, is a powerful strategy to achieve this, especially if the native producer is difficult to culture or genetically manipulate.

Rationale for Host Selection

The choice of a heterologous host is critical for success.

Host OrganismAdvantagesDisadvantages
Streptomyces coelicolor / S. lividans - High GC content compatible with many actinomycete BGCs.- Possess necessary metabolic precursors and cofactors.- Well-established genetic tools.- Slower growth rate.- Endogenous secondary metabolite production can complicate analysis.
Escherichia coli - Rapid growth and simple genetics.- Well-understood physiology.- Many expression vectors available.- Low GC content can lead to poor expression of actinomycete genes.- May lack necessary precursors or post-translational modifying enzymes.

For an actinomycete-derived BGC, a genetically engineered Streptomyces host, such as S. coelicolor M1146 (in which major endogenous BGCs have been deleted), is often the preferred choice to provide a clean metabolic background.

Experimental Workflow for Heterologous Expression

Heterologous_Expression_Workflow cluster_0 Vector Construction cluster_1 Expression and Analysis cluster_2 Validation BGC_Cloning Clone BGC into Expression Vector (e.g., PAC, BAC) Host_Transformation Transform into Heterologous Host BGC_Cloning->Host_Transformation Fermentation Fermentation of Recombinant Strain Host_Transformation->Fermentation Metabolite_Extraction Metabolite Extraction (Supernatant & Mycelia) Fermentation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Product_Identification Identification of Trehalosamine LC_MS_Analysis->Product_Identification Compare to authentic standard

Caption: Workflow for Heterologous Expression and Product Detection.

Step-by-Step Protocol:

  • BGC Cloning:

    • Amplify the entire BGC from the genomic DNA of the native producer using high-fidelity PCR or obtain it via a suitable DNA synthesis service.

    • Clone the BGC into an appropriate expression vector, such as a bacterial artificial chromosome (BAC) or a phage artificial chromosome (PAC), which can accommodate large DNA inserts. Techniques like Transformation-Associated Recombination (TAR) in yeast can be employed for direct cloning of large BGCs.

  • Host Transformation:

    • Introduce the BGC-containing vector into the chosen heterologous host (e.g., S. coelicolor M1146) via protoplast transformation or conjugation.

    • Select for transformants using an appropriate antibiotic resistance marker present on the vector.

  • Fermentation and Metabolite Analysis:

    • Cultivate the recombinant strain and a control strain (harboring an empty vector) under various fermentation conditions (media, temperature, time).

    • Extract metabolites from both the culture supernatant and the mycelia using a suitable solvent (e.g., ethyl acetate, butanol).

    • Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

    • Compare the metabolite profiles of the recombinant and control strains. The presence of a new peak in the recombinant strain with the expected mass-to-charge ratio (m/z) of trehalosamine is indicative of successful expression.

  • Structure Confirmation:

    • Purify the compound corresponding to the new peak.

    • Confirm its identity as trehalosamine by comparing its retention time, MS/MS fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectra with those of an authentic trehalosamine standard.

In Vitro Reconstitution and Biochemical Characterization

While heterologous expression can confirm the function of the entire BGC, in vitro reconstitution of the pathway using purified enzymes is the gold standard for elucidating the precise function of each enzyme and the exact sequence of biosynthetic steps.

General Workflow

The overarching strategy is to individually clone, express, and purify each putative enzyme from the BGC and then combine them in a stepwise manner to reconstruct the pathway in a test tube.

In_Vitro_Reconstitution_Workflow Gene_Cloning Clone Individual Genes into Expression Vectors (e.g., pET) Protein_Expression Overexpress Proteins in E. coli BL21(DE3) Gene_Cloning->Protein_Expression Protein_Purification Purify Proteins via Affinity Chromatography (e.g., His-tag) Protein_Expression->Protein_Purification Enzyme_Assays Individual Enzyme Assays with Putative Substrates Protein_Purification->Enzyme_Assays Pathway_Reconstitution Stepwise Pathway Reconstitution Enzyme_Assays->Pathway_Reconstitution Kinetic_Analysis Determine Kinetic Parameters (Km, kcat) Enzyme_Assays->Kinetic_Analysis Product_Analysis Analyze Intermediates and Final Product by LC-MS and NMR Pathway_Reconstitution->Product_Analysis

Caption: General Workflow for In Vitro Pathway Reconstitution.
Detailed Protocol for Key Enzyme Characterization: The Aminotransferase

The aminotransferase is arguably the most critical enzyme in conferring the unique identity of trehalosamine. Its characterization is essential.

Step-by-Step Protocol:

  • Cloning, Expression, and Purification:

    • Clone the putative aminotransferase gene into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

    • Transform the vector into E. coli BL21(DE3) and induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein yield.

    • Lyse the cells and purify the His-tagged protein using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

    • Verify the purity and size of the protein using SDS-PAGE.

  • Biochemical Assay:

    • Rationale: The assay must be designed to detect the conversion of a keto-group-containing precursor to an amino-group-containing product.

    • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5) containing:

      • The purified aminotransferase (1-5 µM).

      • The putative keto-substrate (e.g., valienone, if following the validamycin-like pathway) (1-10 mM).[10]

      • An amino donor (e.g., L-glutamate or L-glutamine) (10-20 mM).[10]

      • The essential cofactor pyridoxal 5'-phosphate (PLP) (50-100 µM).[10]

    • Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a set time (e.g., 1-2 hours).

    • Product Detection: Quench the reaction (e.g., with an acid or organic solvent) and analyze the mixture by HPLC-MS. The formation of the aminated product is monitored by extracting the ion corresponding to its expected mass.

  • Substrate Specificity and Kinetic Analysis:

    • Substrate Panel: Test a range of potential amino donors (e.g., various L-amino acids) and acceptors (if other keto-intermediates are plausible) to determine the enzyme's substrate promiscuity.

    • Kinetic Measurements: By varying the concentration of one substrate while keeping the others saturated, determine the Michaelis-Menten kinetic parameters (Km and kcat). This quantitative data is crucial for understanding the enzyme's efficiency and its role in the overall pathway.

ParameterDescriptionImportance
Km Michaelis constant; substrate concentration at half-maximal velocity.Indicates the enzyme's affinity for the substrate. A lower Km suggests higher affinity.
kcat Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time.Measures the catalytic efficiency of the enzyme.
kcat/Km Specificity constant.Represents the overall catalytic efficiency and substrate preference.

Elucidating the Complete Pathway: A Self-Validating System

By systematically characterizing each enzyme and then combining them, the entire biosynthetic pathway can be reconstructed. The self-validating nature of this approach lies in its stepwise confirmation:

  • Enzyme 1 + Substrate A → Intermediate B

  • Enzyme 1 + Enzyme 2 + Substrate A → Intermediate C

  • Enzyme 1 + Enzyme 2 + Enzyme 3 + Substrate A → Intermediate D

  • ...and so on, until the final product, trehalosamine, is synthesized from the initial precursor by the full complement of purified enzymes.

The identity of each intermediate and the final product must be rigorously confirmed at each step using mass spectrometry and NMR. This methodical approach not only validates the function of each enzyme but also confirms the precise order of reactions in the biosynthetic pathway, providing a complete and trustworthy characterization of the trehalosamine BGC.

Conclusion

The characterization of the trehalosamine biosynthesis gene cluster is a challenging yet rewarding endeavor that bridges bioinformatics, molecular biology, and biochemistry. The framework presented in this guide emphasizes a logical, evidence-based progression from in silico prediction to in vivo validation and finally to in vitro reconstitution. By understanding the "why" behind each experimental choice and by building a self-validating system of inquiry, researchers can confidently elucidate the enzymatic symphony that produces this valuable natural product. This knowledge is the cornerstone for future efforts in metabolic engineering to improve trehalosamine titers and to generate novel, potent antimicrobial compounds for the advancement of medicine.

References

  • Cui, W., Wang, Y., & Bai, L. (2015). De Novo Biosynthesis of β-Valienamine in Engineered Streptomyces hygroscopicus 5008. ACS Synthetic Biology, 5(1), 29-35. [Link]

  • Cui, W., Wang, Y., & Bai, L. (2016). De Novo Biosynthesis of β-Valienamine in Engineered Streptomyces hygroscopicus 5008. ACS Synthetic Biology, 5(1), 29-35. [Link]

  • Cui, W., Zhang, Y., & Bai, L. (2020). A Validamycin Shunt Pathway for Valienamine Synthesis in Engineered Streptomyces hygroscopicus 5008. ACS Synthetic Biology, 9(2), 373-380. [Link]

  • Cui, W., Wang, Y., & Bai, L. (2016). Biosynthetic pathway of validamycin A (dashed frame) and de novo aminotransferase-catalyzed route for β-valienamine biosynthesis (solid frame) in S. hygroscopicus 5008. ResearchGate. [Link]

  • Chen, H., & Liu, Y. (2017). Evolution and Distribution of C7-Cyclitol Synthases in Prokaryotes and Eukaryotes. ACS Chemical Biology, 12(10), 2549-2559. [Link]

  • Cui, W., Zhang, Y., & Bai, L. (2020). Engineering of Aminotransferase for Green Biosynthesis of Glucosidase Inhibitor Valienamine in Streptomyces hygroscopicus 5008. ACS Sustainable Chemistry & Engineering, 8(48), 17876-17884. [Link]

  • Swarts, B. M., et al. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. The Journal of Organic Chemistry, 83(15), 8344-8353. [Link]

  • Swarts, B. M., et al. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. The Journal of Organic Chemistry, 83(15), 8344-8353. [Link]

  • Swarts, B. M., et al. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. PubMed. [Link]

  • Zhang, Q., et al. (2022). Molecular Evolution of an Aminotransferase Based on Substrate–Enzyme Binding Energy Analysis for Efficient Valienamine Synthesis. ACS Catalysis, 12(21), 13466-13477. [Link]

  • Mahmud, T., & Floss, H. G. (2001). Exploring the steric course of 5-epi-valiolone dehydratase in validamycin A biosynthesis. The Journal of Organic Chemistry, 66(15), 5127-5133. [Link]

  • Lee, S. J., et al. (2003). Three trehalose synthetic pathways in the acarbose-producing Actinoplanes sp. SN223/29 and evidence for the TreY role in biosynthesis of component C. Applied Microbiology and Biotechnology, 61(5-6), 445-453. [Link]

  • Li, H., et al. (2019). Exploration of Catalytic Selectivity for Aminotransferase (BtrR) Based on Multiple Molecular Dynamics Simulations. International Journal of Molecular Sciences, 20(5), 1215. [Link]

  • Du, Y., et al. (2003). Properties and Production of Valienamine and Its Related Analogues. Chemical Reviews, 103(4), 1353-1384. [Link]

  • Zhang, Q., et al. (2022). Molecular Evolution of an Aminotransferase Based on Substrate–Enzyme Binding Energy Analysis for Efficient Valienamine Synthesis. ACS Publications. [Link]

  • Singh, P., et al. (2020). Insight into the metabolic pathways of Paracoccus sp. strain DMF: a non-marine halotolerant methylotroph capable of degrading aliphatic amines/amides. ResearchGate. [Link]

  • Swarts, B. M. (2020). The Role of Chemoenzymatic Synthesis in Advancing Trehalose Analogues as Tools for Combatting Bacterial Pathogens. Biochemistry, 59(3), 225-237. [Link]

  • Perfect, J. R. (2017). Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development. mBio, 8(6), e01851-17. [Link]

  • Delorge, I., et al. (2020). Functional Characterization of Class I Trehalose Biosynthesis Genes in Physcomitrella patens. Frontiers in Plant Science, 11, 44. [Link]

  • Wikipedia. (2023). Trehalosamine. Wikipedia. [Link]

  • Gibney, P. A., et al. (2021). Characterizing phenotypic diversity of trehalose biosynthesis mutants in multiple wild strains of Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 11(10), jkab269. [Link]

  • InterPro. (n.d.). Trehalose synthase (IPR012665). EMBL-EBI. [Link]

  • Wang, Y., et al. (2020). Characterization of trehalose metabolic genes and corresponding enzymatic activities during diapause of Sitodiplosis mosellana. ResearchGate. [Link]

  • Nakada, T., et al. (1996). Cloning and sequencing of a cluster of genes encoding novel enzymes of trehalose biosynthesis from thermophilic archaebacterium Sulfolobus acidocaldarius. Journal of Bacteriology, 178(18), 5433-5437. [Link]

  • Zhang, J., et al. (2022). Genome-wide identification of the trehalose-6-phosphate synthase gene family in sweet orange (Citrus sinensis) and expression analysis in response to phytohormones and abiotic stresses. PeerJ, 10, e13993. [Link]

  • Selvin, J., et al. (2016). Molecular characterization, phylogenetic and in silico sequence analysis data of trehalose biosynthesis genes; otsA and otsB from the deep sea halophilic actinobacteria, Streptomyces qinglanensis NIOT-DSA03. Data in Brief, 8, 86-92. [Link]

  • Gindner, A., et al. (2014). The gene clusters of the trehalose/maltose (TM) and the maltodextrin... ResearchGate. [Link]

Sources

Foundational

structural conformation and stereochemistry of alpha-D-trehalosamine

Structural Conformation and Stereochemistry of α -D-Trehalosamine: A Comprehensive Technical Guide As the demand for advanced cryoprotectants, mycobacterial imaging probes, and novel aminoglycoside antibiotics accelerate...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Conformation and Stereochemistry of α -D-Trehalosamine: A Comprehensive Technical Guide

As the demand for advanced cryoprotectants, mycobacterial imaging probes, and novel aminoglycoside antibiotics accelerates, α -D-trehalosamine has emerged as a critical target of study. Structurally defined as 2-amino-2-deoxy- α -D-glucopyranosyl α -D-glucopyranoside, this molecule shares the robust physicochemical stability of native trehalose but introduces unique functional dynamics via its C2-amino substitution 1.

This whitepaper provides an in-depth analysis of the stereochemistry, conformational energy landscape, and the self-validating experimental protocols required to synthesize and characterize α -D-trehalosamine.

Molecular Architecture and Conformational Dynamics

The core structural identity of α -D-trehalosamine is dictated by its α,α -1,1-glycosidic bond, which links a standard D-glucopyranose ring with a 2-amino-2-deoxy-D-glucopyranose ring [[1]]().

The 4C1​ Chair Conformation and Exo-Anomeric Effect

Both pyranose rings in trehalosamine exist in the thermodynamically stable 4C1​ chair conformation [[2]](). The stereocenters are strictly defined as (2R,3R,4S,5S,6R) for the amino-sugar moiety and (2R,3R,4R,5S,6R) for the unsubstituted moiety 1.

The spatial orientation of the molecule is governed by the exo-anomeric effect . The lone pairs on the glycosidic oxygen ( O1 ) delocalize into the antibonding orbital ( σ∗ ) of the adjacent C1−O5 bonds. This stereoelectronic stabilization restricts rotation around the glycosidic linkage, driving the dihedral angles ( ϕ and ψ ) into a deep energy minimum (typically around -60°, -60° in crystalline states) 2. Consequently, the two bulky 4C1​ chairs are held in a "clam-shell" geometry, minimizing steric clash while maximizing intermolecular hydrogen-bonding potential, which is the root cause of its superior osmoprotective properties [[]]().

Quantitative Data Summaries

Table 1: Physicochemical & Computed Properties of α -D-Trehalosamine

PropertyValueCausality / Significance
Molecular Formula C12​H23​NO10​ Base composition including the C2-amine [[1]]().
Molecular Weight 341.31 g/mol Essential for precise stoichiometric calculations in synthesis 1.
XLogP3-AA -4.4Indicates extreme hydrophilicity, explaining its potent hydration shell 1.
H-Bond Donors 8Drives complex intermolecular networking in cryopreservation [[1]]().

Visualizing the Structural Logic & Workflow

To bypass the tedious protection/deprotection steps of traditional carbohydrate chemistry 4, modern synthesis relies on chemoenzymatic pathways. The workflow below illustrates the self-validating pipeline from enzymatic synthesis to absolute structural confirmation.

G N1 UDP-GlcNAc + D-Glucose N2 Trehalose Synthase (TreT) Catalysis (70°C) N1->N2 N3 N-Acetyl-Trehalosamine Intermediate N2->N3 Enzymatic Glycosylation N4 Deacetylation N3->N4 N5 alpha-D-Trehalosamine (alpha,alpha-1,1 linkage) N4->N5 Yields Target N6 NMR Spectroscopy (J = 3.0-3.5 Hz) N5->N6 Structural Validation N7 X-Ray Crystallography (Dihedral & Chair Conformation) N5->N7 3D Conformation

Caption: Workflow for chemoenzymatic synthesis and structural validation of alpha-D-trehalosamine.

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems where the physical outputs inherently prove the mechanistic inputs.

Protocol A: Chemoenzymatic Synthesis via Trehalose Synthase (TreT)

Causality: Chemical synthesis of α,α -1,1 linkages often results in α,β or β,β thermodynamic mixtures. Utilizing TreT from Thermoproteus tenax leverages the enzyme's evolutionary active site to enforce absolute stereocontrol, yielding only the α,α -anomer 5.

Step-by-Step Methodology:

  • Reaction Matrix Assembly: In a sterile vessel, combine 20 mM D-glucose (acceptor) and 40 mM UDP-GlcNAc (donor) in 50 mM Tris-HCl buffer (pH 8.0) 5.

  • Cofactor Addition: Add 20 mM MgCl2​ . Causality: Mg2+ ions coordinate with the phosphate groups of the UDP leaving group, lowering the activation energy of the glycosyl transfer 5.

  • Enzymatic Catalysis: Introduce 10 μ M soluble TreT enzyme. Incubate the mixture at 70°C with 300 rpm shaking for 60 minutes 5. Causality: The extreme thermophilic nature of TreT allows high-temperature operation, which accelerates reaction kinetics while simultaneously denaturing contaminating mesophilic hydrolases.

  • Purification & Deacetylation: Terminate the reaction on ice. Purify the N-acetyl-trehalosamine intermediate via silica gel chromatography. Subject the intermediate to basic hydrolysis to remove the N-acetyl group, yielding pure α -D-trehalosamine.

  • Validation Check: Confirm mass via High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) targeting the [M+H]+ peak at m/z 342.14.

Protocol B: Stereochemical Validation via High-Resolution NMR

Causality: To prove the α,α -1,1 linkage and the 4C1​ chair conformation, we rely on the Karplus equation. In a 4C1​ chair, an α -anomeric proton is equatorial, while the adjacent C2 proton is axial. This equatorial-axial relationship yields a dihedral angle of ~60°, resulting in a small J -coupling constant. A β -linkage (axial-axial, ~180°) would yield a large J -coupling (7-9 Hz).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of purified α -D-trehalosamine in 0.5 mL D2​O . Causality: D2​O exchanges with the labile amine and hydroxyl protons, rendering them invisible and drastically simplifying the 1H spectrum 6.

  • Acquisition: Acquire 1D 1H (500 MHz) and 13C (125 MHz) spectra at 298 K 7.

  • 2D Correlation: Run 2D COSY and HSQC to trace the spin system from the anomeric proton down to the C2-amine position, unambiguously assigning the regiochemistry of the amine substitution 8.

  • Validation Check: Extract the J -coupling of the anomeric doublets. A verified J1,2​ of 3.0–3.5 Hz mathematically guarantees the α -configuration 7.

Table 2: Diagnostic NMR Parameters for Stereochemical Validation

NucleusPositionChemical Shift ( δ )Multiplicity J -Coupling (Hz)Structural Implication
1H H-1 (Anomeric)~5.1 ppmDoublet3.0 - 3.5Confirms equatorial α -proton in 4C1​ chair 7.
1H H-1' (Anomeric)~5.1 ppmDoublet3.0 - 3.5Confirms second α -linkage 7.
13C C-1 / C-1'~94.0 ppmSingletN/ACharacteristic downfield shift of α,α -1,1 bond [[9]]().
Protocol C: Absolute Conformation via X-Ray Crystallography

Causality: While NMR provides solution-state dynamics, X-Ray crystallography is required to definitively map the hydrogen-bonding network and absolute dihedral angles.

Step-by-Step Methodology:

  • Crystallization: Dissolve the compound in a minimal volume of methanol. Slowly diffuse ethyl acetate into the solution over 72 hours to grow diffraction-quality single crystals 2.

  • Data Collection: Mount the crystal on a diffractometer. Cool the crystal to 120 K using a liquid nitrogen stream. Causality: Cryo-cooling minimizes the Debye-Waller factor (thermal vibration of atoms), drastically improving the resolution of high-angle diffraction spots and allowing for the accurate placement of the amine protons 2.

  • Refinement & Validation Check: Solve the structure using direct methods and refine against F2 . Calculate the Cremer & Pople puckering parameters using PLATON. A value of θ≈4−5∘ definitively validates the 4C1​ chair conformation 2.

References

  • PubChem. "Trehalosamine | C12H23NO10 | CID 213871". National Institutes of Health.[Link]

  • Wikipedia. "Trehalosamine". [Link]

  • PubMed Central. "Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes". NIH.[Link]

  • ACS Publications. "Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes". The Journal of Organic Chemistry.[Link]

  • IUCr. "α,α-Trehalose octaacetate ethyl acetate solvate". Acta Crystallographica Section E.[Link]

  • Google Patents. "Trehalose analogues - US10759821B2".
  • ResearchGate. "13C CPMAS spectra of crystalline a and amorphous b disaccharides, trehalose".[Link]

  • PubMed Central. "Synthesis and evaluation of Trehalose-Pks13 inhibitor conjugates targeting mycobacteria". NIH.[Link]

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Exploratory

Trehalosamine as a Molecular Probe for the Fungal Trehalose Pathway: A Technical Guide to Evaluating Antifungal Potential

Part 1: Executive Summary The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent identification of novel drug targets. The fungal trehalose biosynthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Executive Summary

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent identification of novel drug targets. The fungal trehalose biosynthesis and metabolism pathway represents a compelling target due to its critical role in fungal virulence and stress tolerance and its conspicuous absence in mammals, promising a wide therapeutic window. Trehalosamine, an amino-sugar analog of the disaccharide trehalose, serves as an ideal molecular probe to investigate the antifungal potential of disrupting this pathway. This technical guide, designed for researchers, scientists, and drug development professionals, provides a strategic framework and detailed experimental protocols for evaluating the biological activity of trehalosamine and its derivatives against pathogenic fungi. We move beyond simple procedural lists to explain the causal-experimental logic, enabling robust and self-validating study design. This document outlines methodologies for assessing direct antifungal activity, quantifying impact on cell wall integrity, and validating target engagement through enzymatic assays, providing a comprehensive roadmap for advancing this promising area of antifungal research.

Part 2: The Fungal Trehalose Pathway: A Prime Antifungal Target

Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a non-reducing disaccharide vital for a vast array of fungi but not synthesized by mammals.[1][2] Its metabolism is intrinsically linked to fungal survival and pathogenicity.

2.1. Core Metabolic Axis

The pathway is a two-part system involving synthesis and degradation:

  • Synthesis: Fungi typically synthesize trehalose via a two-step process. First, trehalose-6-phosphate synthase (Tps1) converts UDP-glucose and glucose-6-phosphate into trehalose-6-phosphate (T6P).[3] Subsequently, trehalose-6-phosphate phosphatase (Tps2) dephosphorylates T6P to yield trehalose.[3]

  • Degradation: Trehalose is hydrolyzed back into two glucose molecules by trehalase enzymes, providing a rapid source of energy for cellular processes.[3]

2.2. Critical Roles in Fungal Pathophysiology

Disruption of this pathway has profound consequences for the fungal cell:

  • Stress Protection: Trehalose acts as a crucial chemical chaperone, protecting proteins and membranes from damage induced by environmental stresses such as heat shock, oxidative stress, and dehydration.[1][3][4] This function is essential for fungal survival within the hostile environment of a mammalian host.[1]

  • Virulence: Genetic deletion of the TPS1 or TPS2 genes severely attenuates the virulence of major human pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, in murine infection models.[3]

  • Cell Wall Integrity: The trehalose pathway is mechanistically linked to cell wall homeostasis. Disruptions in the pathway can lead to reduced chitin content and increased susceptibility to cell wall stressors, compromising the structural integrity of the fungus.[4]

The fungus-specific nature and central role in pathogenesis make the trehalose pathway an exemplary target for novel antifungal development.[1]

Fungal_Trehalose_Pathway cluster_synthesis Trehalose Synthesis cluster_degradation Degradation cluster_function Cellular Functions UDP_Glucose UDP-Glucose Tps1 Tps1 UDP_Glucose->Tps1 G6P Glucose-6-Phosphate G6P->Tps1 T6P Trehalose-6-Phosphate Tps2 Tps2 T6P->Tps2 Trehalose Trehalose Trehalase Trehalase Trehalose->Trehalase Stress_Protection Stress Protection (Heat, Oxidative) Trehalose->Stress_Protection Virulence Virulence Trehalose->Virulence Cell_Wall Cell Wall Integrity Trehalose->Cell_Wall Tps1->T6P UDP Tps2->Trehalose Pi Glucose Glucose (x2) Trehalase->Glucose Energy Energy Metabolism Glucose->Energy Trehalosamine_MoA Trehalose Trehalose Trehalase Trehalase Enzyme Trehalose->Trehalase Normal Substrate Trehalosamine Trehalosamine (Analog) Trehalosamine->Trehalase Competitive Inhibition Glucose Glucose (Energy) Trehalase->Glucose Hydrolysis Trehalase->Block Chitin_Synthase Chitin Synthesis Pathway Glucose->Chitin_Synthase Cell_Wall Weakened Cell Wall Chitin_Synthase->Cell_Wall Disruption

Caption: Postulated mechanism of trehalosamine as a trehalase inhibitor.

Part 4: A Framework for Evaluation: Key Experimental Protocols

To validate the antifungal potential of trehalosamine, a systematic, multi-pronged experimental approach is required. The following protocols provide a self-validating system to test the core hypotheses.

4.1. Protocol 1: In Vitro Antifungal Susceptibility Testing

  • Scientific Rationale: The foundational experiment is to determine if trehalosamine exerts a direct inhibitory effect on fungal growth. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27, provides a quantitative measure of this activity, known as the Minimum Inhibitory Concentration (MIC). [5][6]This protocol establishes a baseline for any potential antifungal activity.

  • Step-by-Step Methodology (CLSI M27-A3 Reference Method):

    • Inoculum Preparation: a. Culture the fungal isolate (e.g., Candida albicans SC5314) on Sabouraud Dextrose Agar for 24-48 hours at 35°C. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This standardization is critical for reproducibility. d. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • Drug Dilution Preparation: a. Prepare a stock solution of trehalosamine in a suitable solvent (e.g., water or DMSO). b. Perform a two-fold serial dilution in a 96-well U-bottom microtiter plate using RPMI-1640 medium to achieve a range of desired final concentrations (e.g., from 512 µg/mL down to 0.5 µg/mL).

    • Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilutions. b. Include a positive control (no drug) and a negative control (no fungus). c. Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: a. Read the plates visually or with a plate reader at 530 nm. b. The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

4.2. Protocol 2: Assessing Cell Wall Integrity - Chitin Quantification

  • Scientific Rationale: To test the hypothesis that trehalosamine disrupts cell wall integrity via inhibition of the trehalose pathway, we must quantify a key structural component: chitin. A reduction in chitin content in treated cells compared to untreated controls would provide strong evidence for this mechanism. The 3-methyl-2-benzothiazolone hydrazone (MBTH) colorimetric assay is a specific and robust method for quantifying glucosamine, the monomer of deacetylated chitin (chitosan). [7]

  • Step-by-Step Methodology (MBTH Assay):

    • Cell Culture and Treatment: a. Grow fungal cultures in a suitable liquid medium (e.g., YPD broth) to mid-log phase. b. Treat the cultures with trehalosamine at a sub-inhibitory concentration (e.g., 0.5x MIC) for several hours. Include an untreated control. c. Harvest cells by centrifugation, wash with PBS, and determine the dry weight.

    • Alkali Treatment (Deacetylation): a. Resuspend the cell pellet in 6% KOH. b. Incubate at 80°C for 90 minutes to deacetylate chitin into chitosan and solubilize proteins and other components. c. Pellet the remaining alkali-insoluble material (chitosan) by centrifugation and wash thoroughly with PBS.

    • Acid Hydrolysis: a. Hydrolyze the chitosan pellet in 6 N HCl at 100°C for 4-6 hours to break it down into its glucosamine monomers. b. Neutralize the hydrolysate.

    • Colorimetric Reaction: a. Add sodium nitrite to deaminate the glucosamine. b. Add ammonium sulfamate to remove excess nitrite. c. Add the MBTH reagent. This reacts with the deaminated sugar to form a formazan dye. d. Add an iron (III) chloride solution to stabilize the color.

    • Quantification: a. Measure the absorbance of the solution at 650 nm. b. Calculate the concentration of glucosamine by comparing the absorbance to a standard curve prepared with known concentrations of D-(+)-glucosamine hydrochloride. c. Normalize the result to the initial dry weight of the fungal cells.

4.3. Protocol 3: Validating the Molecular Target - In Vitro Trehalase Inhibition Assay

  • Scientific Rationale: This experiment directly tests the central hypothesis: does trehalosamine inhibit trehalase? By using a cell-free system with purified or semi-purified enzyme, we can measure the enzyme's activity in the presence and absence of our inhibitor. A reduction in enzyme activity provides direct evidence of target engagement. The assay is based on measuring the rate of glucose production, the product of the trehalase reaction. [8][9]

  • Step-by-Step Methodology:

    • Enzyme Preparation: a. Prepare a crude protein extract from fungal cells by mechanical disruption (e.g., bead beating) in a suitable lysis buffer. b. Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the trehalase activity. (For more precise kinetics, the enzyme can be further purified).

    • Reaction Setup: a. In a microcentrifuge tube or 96-well plate, combine a reaction buffer (e.g., sodium acetate buffer, pH 6.5), the fungal protein extract, and varying concentrations of trehalosamine. Include a control with no inhibitor. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for 5-10 minutes.

    • Enzymatic Reaction: a. Initiate the reaction by adding the substrate, trehalose, to a final concentration near the enzyme's Km. b. Incubate for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range. c. Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

    • Glucose Quantification: a. Centrifuge the stopped reaction tubes to pellet denatured protein. b. Measure the glucose concentration in the supernatant using a commercial glucose oxidase/peroxidase (GOPOD) assay kit or a standard blood glucometer for a rapid, high-throughput approach. [9] 5. Data Analysis: a. Calculate the rate of glucose production for each trehalosamine concentration. b. Plot the enzyme activity (as a percentage of the uninhibited control) against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 5: Assessing In Vivo Relevance: Murine Model of Systemic Candidiasis

  • Scientific Rationale: Positive in vitro results must be translated to a whole-organism system to assess therapeutic potential. A murine model of systemic (disseminated) candidiasis mimics human bloodstream infections and is the gold standard for evaluating the in vivo efficacy of new antifungal compounds. [10][11][12]The primary endpoints are survival and reduction of fungal burden in target organs.

  • Methodology Overview (Intravenous Challenge Model):

    • Inoculum Preparation: Prepare a standardized inoculum of C. albicans as described in Protocol 1, washing and resuspending the cells in sterile saline.

    • Infection: Inject a sublethal dose of the fungal suspension (e.g., 1 x 10⁵ to 1 x 10⁶ CFU) into the lateral tail vein of immunocompetent or immunocompromised mice (e.g., BALB/c or C57BL/6).

    • Treatment: Administer trehalosamine via a relevant route (e.g., intraperitoneal or intravenous injection) at various doses, beginning shortly after infection. Include a vehicle control group.

    • Monitoring: Monitor the mice daily for signs of illness (weight loss, lethargy) and record survival over a period of 14-21 days.

    • Fungal Burden Assessment: At specific time points (e.g., day 3 or 5 post-infection), a subset of mice from each group is euthanized. Kidneys, the primary target organs in this model, are harvested, homogenized, and plated on selective agar to quantify the fungal burden (CFU/gram of tissue). [13]A significant reduction in fungal burden in the treated group compared to the control group indicates in vivo efficacy.

Part 6: Data Interpretation and Future Directions

6.1. Data Presentation

Quantitative data from susceptibility testing should be summarized in a clear, tabular format.

Fungal SpeciesStrain IDTrehalosamine MIC₅₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL) [Control]
Candida albicansSC5314[Experimental Value]0.5
Candida glabrataATCC 2001[Experimental Value]16
Cryptococcus neoformansH99[Experimental Value]8

6.2. Analysis and Outlook

The integrated results from these protocols will build a comprehensive profile of trehalosamine's bioactivity.

  • If Trehalosamine Shows Potent Activity: Strong MIC values, coupled with demonstrated trehalase inhibition and cell wall disruption, would validate it as a promising lead compound.

  • If Trehalosamine Shows Weak Activity: This outcome is scientifically valuable. It may indicate poor cell penetration, efflux pump activity, or low affinity for the fungal enzyme compared to its mammalian counterpart. Even as a weak inhibitor, trehalosamine serves as a critical scaffold for medicinal chemistry efforts to synthesize more potent and selective analogs.

  • Synergistic Potential: The mechanism of cell wall disruption suggests high potential for synergy with existing antifungals. For instance, combining trehalosamine with echinocandins (which inhibit β-glucan synthesis) could create a powerful multi-target assault on the fungal cell wall. [3]Future studies should explore these combination therapies.

Targeting the fungal trehalose pathway is a strategically sound approach in the fight against invasive fungal disease. Trehalosamine, as a structural analog of the pathway's key substrate, provides an invaluable tool for probing this target. The experimental framework detailed in this guide provides a rigorous, hypothesis-driven pathway for evaluating its antifungal properties, from initial in vitro screening to mechanistic validation and in vivo efficacy. While trehalosamine itself may or may not emerge as a clinical candidate, the knowledge gained from its systematic evaluation will undoubtedly accelerate the development of a new class of antifungal agents that exploit this unique and vulnerable aspect of fungal physiology.

Part 8: References

  • Al-Sheddy, I., Al-Oqaili, F., & de la Cruz, J. (2018). Fluorescence and Biochemical Assessment of the Chitin and Chitosan Content of Cryptococcus. In Cryptococcus: Methods and Protocols (pp. 145-157). Springer. [Link]

  • Conti, H. R., & Gaffen, S. L. (2015). Animal Models for Candidiasis. Current Protocols in Immunology, 111, 19.4.1-19.4.17. [Link]

  • Pietrella, D., et al. (2013). A Mouse Model of Candidiasis. In Candida and Candidiasis (pp. 247-257). American Society for Microbiology. [Link]

  • Ghannoum, M., & Isham, N. (2014). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 27(4), 749-781. [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition. CLSI standard M27. Clinical and Laboratory Standards Institute. [Link]

  • Lionakis, M. S. (2014). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Microbiology, 5, 61. [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Clinical and Laboratory Standards Institute. [Link]

  • Zhang, L., et al. (2019). Serological response and diagnostic value of recombinant candida cell wall protein enolase, phosphoglycerate kinase, and β-glucosidase. Frontiers in Microbiology, 10, 248. [Link]

  • BioSpace. (2008). Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • ANSI Webstore. CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. [Link]

  • MacCallum, D. M. (2012). The contribution of mouse models to our understanding of systemic candidiasis. FEMS Yeast Research, 12(3), 322-331. [Link]

  • Perfect, J. R. (2017). The trehalose pathway as an antifungal target. Virulence, 8(8), 1479-1488. [Link]

  • Argüelles, J. C. (2017). Trehalose as antifungal target: The picture is still incomplete. Virulence, 8(8), 1476-1478. [Link]

  • Le, T. B., & Hoskin, D. W. (2023). Kinetics and inhibition of the enzyme trehalase using a blood glucometer. Biochemistry and Molecular Biology Education, 51(6), 614-621. [Link]

  • Petzold, K., et al. (2020). Developing the trehalose biosynthesis pathway as an antifungal drug target. PLoS Pathogens, 16(8), e1008632. [Link]

  • Perfect, J. R., & Heitman, J. (2014). Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development. Eukaryotic Cell, 13(4), 432-441. [Link]

  • Puttikamonkul, S., et al. (2011). Trehalose-6-Phosphate Phosphatase is required for cell wall integrity and fungal virulence but not trehalose biosynthesis in the human fungal pathogen Aspergillus fumigatus. PLoS Pathogens, 7(12), e1002482. [Link]

  • Delorge, I., et al. (2018). Identification of fungal trehalose for the diagnosis of invasive candidiasis by mass spectrometry. Scientific Reports, 8(1), 1-10. [Link]

  • Salleh, H. M., & Honek, J. F. (1990). Time-dependent inhibition of porcine kidney trehalase by aminosugars. FEBS letters, 262(2), 359-362. [Link]

  • Alvarez-Perez, S., et al. (2019). Sensitivity of the Candida albicans Trehalose-Deficient Mutants tps1Δ and tps2Δ to Amphotericin B and Micafungin. Journal of Fungi, 5(4), 98. [Link]

  • Miao, Y., et al. (2022). Inhibitors of trehalose-6-phosphate synthase activity in fungal pathogens compromise thermal tolerance pathways. mBio, 13(1), e03507-21. [Link]

  • O'Day, D. M., et al. (1995). Development of a chitin assay for the quantification of fungus. Current eye research, 14(7), 637-641. [Link]

  • O'Day, D. M., et al. (1995). Development of a chitin assay for the quantification of fungus. Current eye research, 14(7), 637-641. [Link]

  • Fajardo-Somera, R. A., et al. (2015). Chitin and chitosan quantification in fungal cell wall via Raman spectroscopy. Journal of Fungi, 1(2), 226-237. [Link]

  • Sousa, R., et al. (2013). Determination of Chitin Content in Fungal Cell Wall: An Alternative Flow Cytometric Method. Cytometry Part A, 83(1), 104-110. [Link]

  • Wang, Y., et al. (2023). Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis. Journal of Fungi, 9(8), 846. [Link]

  • Miao, Y., et al. (2022). Inhibitors of trehalose-6-phosphate synthase activity in fungal pathogens compromise thermal tolerance pathways. bioRxiv. [Link]

  • Goddijn, O. J., et al. (1997). Inhibition of trehalase activity enhances trehalose accumulation in transgenic plants. Plant physiology, 113(1), 181-190. [Link]

  • Forcella, M., et al. (2020). New Frontiers on Human Safe Insecticides and Fungicides: An Opinion on Trehalase Inhibitors. Molecules, 25(13), 3042. [Link]

  • de Oliveira, M. A., et al. (2023). Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida. Journal of Fungi, 9(4), 438. [Link]

  • Forcella, M., et al. (2010). A membrane-bound trehalase from Chironomus riparius larvae: Purification and sensitivity to inhibition. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 157(1), 11-17. [Link]

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Foundational

Evolutionary Origins and Biosynthetic Architecture of Trehalosamine-Producing Actinomycetes

Executive Summary Actinomycetes are the cornerstone of natural product drug discovery, producing a vast array of secondary metabolites. Among these, trehalosamines (aminosugar analogs of the ubiquitous disaccharide treha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Actinomycetes are the cornerstone of natural product drug discovery, producing a vast array of secondary metabolites. Among these, trehalosamines (aminosugar analogs of the ubiquitous disaccharide trehalose) represent a highly specialized class of aminoglycoside-like antibiotics. This technical guide explores the evolutionary trajectory of trehalosamine biosynthetic gene clusters (BGCs) from primary metabolic nodes, details their mechanistic assembly, and provides field-proven, self-validating protocols for their in vitro reconstitution.

The Evolutionary Bridge: From Primary Metabolism to Chemical Defense

In actinobacteria, trehalose is not merely a carbon sink; it is a critical primary metabolite that serves as a compatible solute for osmotic stress and an essential building block for the mycomembrane (e.g., trehalose dimycolate and trehalose monomycolate)[1]. Because of its physiological importance, the pathways governing trehalose synthesis (such as the OtsA/OtsB and TreT pathways) are highly conserved.

The evolutionary emergence of trehalosamines—including 2-, 3-, and 4-trehalosamine—demonstrates how rare actinomycetes repurposed this primary metabolic scaffold for chemical warfare. By duplicating primary trehalose biosynthesis genes and coupling them with horizontally transferred aminotransferases, organisms such as Nocardiopsis trehalosei[2] and Streptoalloteichus tenebrarius[3] evolved the capacity to synthesize aminosugars. These secondary metabolites function as competitive inhibitors of primary trehalose metabolism or as ribosomal inhibitors in competing microbes, conferring a distinct ecological advantage[4].

EvolutionaryOrigins cluster_primary Primary Metabolism cluster_evolution Evolutionary Events cluster_secondary Secondary Metabolism (BGC) Trehalose Trehalose Synthesis (OtsA/OtsB / TreT) CellWall Mycomembrane Biogenesis Trehalose->CellWall Essential Flux GeneDup Gene Duplication & Divergence Trehalose->GeneDup Paralog Generation Glycosylation Glycosyl Transfer (GT28 / GH65 Family) GeneDup->Glycosylation Diverged GT HGT Horizontal Gene Transfer (Aminotransferases) Transamination Transamination (PLP-Dependent) HGT->Transamination Acquired Function Oxidation NDP-Sugar Oxidation (Oxidoreductase) Oxidation->Transamination Transamination->Glycosylation Trehalosamine Trehalosamine Antibiotic Glycosylation->Trehalosamine

Evolutionary assembly of trehalosamine biosynthetic gene clusters via duplication and HGT.

Biosynthetic Gene Cluster (BGC) Architecture

The biosynthesis of trehalosamines requires the localized clustering of genes capable of sugar nucleotide activation, oxidation, transamination, and glycosyl transfer. Genomic mining reveals that these BGCs are evolutionary mosaics. While primary trehalose biosynthesis lacks any nitrogen-incorporating steps[5], the acquisition of a Pyridoxal Phosphate (PLP)-dependent aminotransferase via horizontal gene transfer (HGT) allowed these organisms to divert oxidized sugar nucleotides toward aminosugar production[6].

The assembly of 4-trehalosamine within the apramycin pathway serves as the definitive model for this architecture[7]. The process begins with an NAD(P)-dependent oxidoreductase generating a keto-sugar intermediate. This ketone is the obligate substrate for the PLP-dependent aminotransferase, which installs the amino group with strict stereocontrol. Finally, an unusual glycosyltransferase (such as AprO, a GH65 family enzyme acting in reverse) couples the aminosugar to the acceptor using an atypical NDP- β -D-hexose donor[3].

Table 1: Quantitative and Functional Comparison of Trehalosamine Biosynthesis
Feature2-Trehalosamine3-Trehalosamine4-Trehalosamine (Apramycin precursor)
Primary Producer Streptomyces spp.Nocardiopsis trehaloseiStreptoalloteichus tenebrarius
BGC Origin Diverged treT pathwayMosaic (HGT + Duplication)apr gene cluster
Key Aminotransferase Putative PLP-dependentPutative PLP-dependentAprD1 / AprD5
Glycosyltransferase TreT homologGT20/GT28 homologAprO (GH65) / AprH (GT28)
Sugar Donor UDP-2-amino-glucoseNDP-3-amino-glucoseNDP- β -D-glucose
Biological Activity AntimycobacterialAnti-Gram-positiveBroad-spectrum (Ribosomal target)

Experimental Workflows for BGC Elucidation

To definitively link a cryptic BGC to trehalosamine production, researchers must isolate the enzymatic steps from the high intrinsic background of primary trehalose metabolism found in all actinomycetes. The following protocol outlines a self-validating system for the in vitro reconstitution of trehalosamine biosynthesis.

ExperimentalWorkflow Genome Genomic Mining (HMMER for GT28 + PLP) Cloning BGC Capture & Heterologous Expression Genome->Cloning Isotope Stable Isotope Labeling (13C-Glc, 15N-Gln) Cloning->Isotope In vivo validation LCMS LC-MS/MS Metabolomics Isotope->LCMS InVitro In Vitro Enzyme Reconstitution LCMS->InVitro Pathway mapping

Workflow for the discovery and mechanistic elucidation of trehalosamine BGCs.

Protocol: In Vitro Reconstitution of Trehalosamine Biosynthesis

Step 1: Enzyme Expression and Purification

  • Action: Clone the putative oxidoreductase, PLP-dependent aminotransferase, and glycosyltransferase (e.g., aprD2, aprD1, and aprO) into pET28a vectors. Express in E. coli BL21(DE3) with an N-terminal His 6​ -tag. Purify via Ni-NTA affinity chromatography.

  • Causality: We utilize an N-terminal rather than a C-terminal tag because structural modeling of GT28/GH65 family glycosyltransferases indicates that the C-terminus is highly dynamic and critical for nucleotide-sugar binding; tagging here would sterically hinder catalytic turnover.

  • Self-Validation: Eluate fractions are run on SDS-PAGE alongside a heat-killed enzyme control (boiled at 95°C for 10 mins). This heat-killed fraction is used in all subsequent assays to establish a definitive baseline for non-enzymatic degradation of unstable sugar nucleotides.

Step 2: Oxidative Deamination and Transamination Assay

  • Action: Incubate the NDP-glucose substrate with the purified oxidoreductase and PLP-dependent aminotransferase in a buffered solution (pH 7.5) containing 10 mM L-glutamine and 0.1 mM PLP.

  • Causality: L-glutamine is specifically selected as the amine donor because its conversion to α -ketoglutarate drives the reaction forward thermodynamically. This prevents the reverse deamination reaction that often plagues equilibrium-bound aminotransferases in vitro.

  • Self-Validation: A parallel reaction omitting the PLP cofactor is run simultaneously. Because PLP is an obligate cofactor for this class of transamination, this negative control confirms that any detected aminosugar is the product of enzymatic transamination, not background contamination from the E. coli expression host[8].

Step 3: Glycosyl Transfer and LC-MS/MS Detection

  • Action: Add the purified glycosyltransferase and a 13 C-labeled acceptor substrate (e.g., 13 C 6​ -glucose-6-phosphate) to the reaction mixture. Incubate for 30 minutes at 30°C, then quench the reaction with a 1:1 volume of ice-cold methanol. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Causality: Methanol quenching is employed because it instantly precipitates the enzymatic proteins, halting the reaction at precise time points. This is strictly required to allow for accurate steady-state kinetic modeling ( kcat​/Km​ ) of the glycosyltransferase.

  • Self-Validation: The use of a 13 C-labeled acceptor substrate shifts the product mass by exactly +6 Da. This isotopic signature unequivocally differentiates the de novo synthesized trehalosamine from any trace endogenous trehalosamine or primary trehalose carried over during enzyme purification[9].

References

  • [4] Rare Halophilic Nocardiopsis from Algerian Saharan Soils as Tools for Biotechnological Processes in Pharmaceutical Industry - PMC. 4

  • [5] Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - The Journal of Organic Chemistry. 5

  • [8] Basic and applied research on multiple aminoglycoside antibiotic resistance of actinomycetes: an old-timer's recollection - Journal of Industrial Microbiology and Biotechnology. 8

  • [3] Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step - Journal of the American Chemical Society.3

  • [2] 3-Trehalosamine, a new disaccharide antibiotic - PubMed. 2

  • [7] Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step - PMC. 7

  • [9] Bioactivity, chemical profiling, and 16S rRNA-based phylogeny of haloalkaliphilic Nocardiopsis sp. GhM-HA-6 isolated from the Gulf of Khambhat - bioRxiv. 10

  • [1] The molecular biology of mycobacterial trehalose in the quest for advanced tuberculosis therapies - ResearchGate. 1

  • [6] Biotechnology, Products of Secondary Metabolism - PDF Free Download. 6

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Trehalosamine Hydrochloride

Introduction: Unveiling Trehalosamine Hydrochloride, a Promising Trehalose Analogue Trehalosamine, an amino sugar analogue of the naturally occurring disaccharide trehalose, is emerging as a molecule of significant inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Trehalosamine Hydrochloride, a Promising Trehalose Analogue

Trehalosamine, an amino sugar analogue of the naturally occurring disaccharide trehalose, is emerging as a molecule of significant interest across various scientific disciplines, including drug development, cryopreservation, and biotechnology.[][2] This guide focuses on the hydrochloride salt of trehalosamine, a formulation that enhances its solubility and handling properties. Unlike its parent molecule, trehalose, which is susceptible to degradation by the enzyme trehalase, certain isomers of trehalosamine exhibit remarkable biological stability, making them attractive candidates for applications where sustained action is crucial.[2]

This technical document provides a comprehensive overview of the physicochemical properties of trehalosamine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also detailed experimental protocols for its characterization. The guide is structured to provide a deep understanding of the molecule's behavior, from its fundamental chemical properties to its functional applications.

I. Core Physicochemical Properties

Trehalosamine hydrochloride is a white crystalline powder.[] The addition of the hydrochloride salt is intended to improve the solubility and stability of the parent trehalosamine molecule. While specific quantitative data for the hydrochloride salt is not extensively available in public literature, the following table summarizes the known properties of the parent trehalosamine molecule, which provide a foundational understanding.

PropertyValueSource
Molecular Formula C₁₂H₂₃NO₁₀·HClInferred
Molecular Weight 377.77 g/mol Inferred
Appearance White Crystalline Powder[]
Boiling Point (of Trehalosamine) 671.7°C at 760 mmHg[]
Density (of Trehalosamine) 1.7 g/cm³[]
pKa (of 4-trehalosamine) ~6.99[3]

Note on Isomers: Trehalosamine can exist in several isomeric forms (e.g., 2-, 3-, 4-, and 6-trehalosamine), depending on the position of the amino group on the glucose ring. The 4-trehalosamine isomer is the most extensively studied.[4]

II. Solubility and Stability Profile

The conversion of an amine to its hydrochloride salt generally increases its aqueous solubility. It is therefore anticipated that trehalosamine hydrochloride will exhibit enhanced solubility in water compared to its free amine form.

Expected Solubility Profile:

  • Water: Freely soluble.

  • Methanol: Slightly soluble.

  • Ethanol: Practically insoluble.

Stability: Trehalosamine hydrochloride is expected to be a stable compound under standard storage conditions (room temperature, protected from moisture). As a non-reducing sugar, it is not susceptible to Maillard reactions, a significant advantage in formulations containing proteins and other reactive molecules.[5] The stability of its aqueous solutions will be pH-dependent, with optimal stability expected in the acidic to neutral pH range.

III. Synthesis and Purification of Trehalosamine Hydrochloride: A Chemoenzymatic Approach

The following is a detailed workflow for the synthesis and purification of trehalosamine, which can then be converted to its hydrochloride salt. This chemoenzymatic method offers high yield and stereoselectivity.[6][7][8]

G cluster_synthesis Chemoenzymatic Synthesis cluster_purification Purification Glc Glucose (Glc) TreT Trehalose Synthase (TreT) Glc->TreT UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) UDP_GlcNAc->TreT TreNAc N-acetyl-trehalosamine (TreNAc) TreT->TreNAc Enzymatic Reaction Hydrazinolysis Hydrazinolysis TreNAc->Hydrazinolysis N-deacetylation Trehalosamine Trehalosamine Hydrazinolysis->Trehalosamine HPLC HPLC Purification (Amino Column) Trehalosamine->HPLC Ion_Exchange Ion-Exchange Chromatography (Dowex 50WX8) HPLC->Ion_Exchange Removal of unreacted TreNAc Lyophilization Lyophilization Ion_Exchange->Lyophilization Trehalosamine_HCl Trehalosamine Hydrochloride Lyophilization->Trehalosamine_HCl Dissolution in HCl & Lyophilization

Caption: Chemoenzymatic synthesis and purification workflow for trehalosamine hydrochloride.

Experimental Protocol: Synthesis and Purification

A. Chemoenzymatic Synthesis of N-acetyl-trehalosamine (TreNAc) [6][7]

  • Reaction Setup: In a suitable reaction vessel, combine glucose (1 equivalent), UDP-N-acetylglucosamine (1.5 equivalents), and MgCl₂ (1 equivalent) in a 50 mM Tris-HCl buffer (pH 8.0) containing 300 mM NaCl.

  • Enzymatic Reaction: Add trehalose synthase (TreT) to a final concentration of 10 µM. Incubate the reaction mixture at 70°C for 1 hour with gentle agitation.

  • Reaction Quenching: Cool the reaction mixture on ice to stop the enzymatic reaction.

B. N-deacetylation to Trehalosamine [6][7]

  • Hydrazinolysis: To the crude TreNAc solution, add anhydrous hydrazine.

  • Incubation: Heat the reaction mixture at 100°C for an extended period (e.g., 5 days), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Concentrate the reaction mixture by rotary evaporation to remove excess hydrazine and water.

C. Purification of Trehalosamine [6][7]

  • HPLC Purification: Dissolve the crude product in deionized water and purify by High-Performance Liquid Chromatography (HPLC) using a semi-preparative aminopropyl column with an isocratic elution of 80% acetonitrile and 20% deionized water.

  • Ion-Exchange Chromatography: For removal of any remaining N-acetyl-trehalosamine, load the HPLC-purified fractions onto a Dowex 50WX8 ion-exchange column. Elute with a stepwise gradient of ammonium hydroxide.

  • Lyophilization: Pool the fractions containing pure trehalosamine and lyophilize to obtain a white powder.

D. Conversion to Trehalosamine Hydrochloride

  • Salt Formation: Dissolve the purified trehalosamine in a minimal amount of deionized water and add a stoichiometric amount of hydrochloric acid.

  • Final Lyophilization: Lyophilize the solution to obtain trehalosamine hydrochloride as a white, crystalline powder.

IV. Analytical Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of trehalosamine hydrochloride.

Protocol for ¹H and ¹³C NMR Spectroscopy [6][7]

  • Sample Preparation: Dissolve 5-10 mg of trehalosamine hydrochloride in 0.5 mL of deuterium oxide (D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer at room temperature.

  • Data Analysis: The ¹H NMR spectrum is expected to show characteristic signals for the anomeric protons, and the coupling constants will confirm the α,α-1,1-glycosidic linkage. The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification and purity assessment of trehalosamine hydrochloride.

Protocol for HPLC Analysis [6][9]

  • Chromatographic System: Utilize an HPLC system equipped with a refractive index (RI) detector.

  • Column: A high-performance carbohydrate column (e.g., 250 x 4.6 mm, 4 µm) is suitable.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 77:23 v/v) at a flow rate of 1 mL/min.

  • Sample Preparation: Prepare a standard solution of trehalosamine hydrochloride in the mobile phase.

  • Injection and Detection: Inject a known volume (e.g., 50 µL) of the sample and monitor the elution profile using the RI detector. The purity is determined by the peak area percentage.

C. Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of trehalosamine hydrochloride.

Protocol for High-Resolution Electrospray Ionization (HR-ESI) Mass Spectrometry [6][7]

  • Sample Preparation: Prepare a dilute solution of trehalosamine hydrochloride in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of trehalosamine, allowing for the accurate determination of its molecular weight.

V. Functional Properties and Applications

A. Cryoprotective Properties

Trehalosamine hydrochloride is a promising cryoprotective agent, offering enhanced protection to cells and biological molecules during freezing and thawing cycles.[]

Mechanism of Cryoprotection

The cryoprotective effects of trehalosamine are believed to be multifaceted, involving:

  • Water Replacement Hypothesis: Trehalosamine molecules replace water at the surface of proteins and membranes, forming a protective layer that prevents denaturation and fusion.[10]

  • Vitrification: At high concentrations, trehalosamine solutions can form a glassy, amorphous state upon cooling, which inhibits the formation of damaging ice crystals.

  • Membrane Stabilization: Trehalosamine interacts with the lipid bilayer of cell membranes, reducing phase transition temperatures and maintaining membrane fluidity at low temperatures.[11]

G cluster_cryo Mechanism of Cryoprotection Trehalosamine_HCl Trehalosamine Hydrochloride Water_Replacement Water Replacement Hypothesis Trehalosamine_HCl->Water_Replacement Vitrification Vitrification Trehalosamine_HCl->Vitrification Membrane_Stabilization Membrane Stabilization Trehalosamine_HCl->Membrane_Stabilization Protein_Protection Protein Protection Water_Replacement->Protein_Protection Cell_Protection Cell Protection Vitrification->Cell_Protection Membrane_Stabilization->Cell_Protection

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Foundational

role of trehalosamine in trehalose metabolism pathways

An In-depth Technical Guide to the Role of Trehalosamine in Trehalose Metabolism Pathways Abstract Trehalose metabolism is a cornerstone of cellular viability and stress response in a vast array of organisms, from bacter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Role of Trehalosamine in Trehalose Metabolism Pathways

Abstract

Trehalose metabolism is a cornerstone of cellular viability and stress response in a vast array of organisms, from bacteria and fungi to insects and plants. The enzymatic pathways that synthesize and degrade this non-reducing disaccharide are tightly regulated and present attractive targets for therapeutic and biotechnological intervention. Trehalosamine, a naturally occurring amino-sugar analogue of trehalose, has emerged as a pivotal molecule for dissecting and manipulating these pathways. This guide provides a comprehensive technical overview of the role of trehalosamine in trehalose metabolism, with a focus on its mechanism of action, its application as a research tool and a precursor for drug development, and detailed methodologies for its study.

Part 1: The Core Biochemistry of Trehalose Metabolism

Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a disaccharide that serves not only as a carbon and energy reserve but also as a crucial protectant against a variety of environmental stresses, including desiccation, heat, and oxidative damage.[1] Its stability is conferred by the 1,1-glycosidic bond, which is resistant to acid hydrolysis.[2] Organisms have evolved several distinct pathways for its biosynthesis and degradation.

Trehalose Biosynthesis Pathways

There are at least five known pathways for trehalose biosynthesis, with the most prominent being:

  • The Tps1/Tps2 (OtsA/OtsB) Pathway: This is the most conserved route, found in bacteria, fungi, and plants.[3][4][5] It involves two enzymatic steps:

    • Trehalose-6-phosphate synthase (Tps1 or OtsA) catalyzes the transfer of glucose from UDP-glucose (or GDP-glucose in some bacteria like Streptomyces) to glucose-6-phosphate, forming trehalose-6-phosphate (T6P).[4][6]

    • Trehalose-6-phosphate phosphatase (Tps2 or OtsB) then dephosphorylates T6P to yield trehalose.[4]

  • The TreY/TreZ Pathway: Found in some bacteria, this pathway converts maltooligosaccharides (derived from starch or glycogen) into trehalose.[6]

  • The TreS Pathway: This pathway involves a single enzyme, trehalose synthase (TreS) , which reversibly isomerizes maltose to trehalose.[6]

The multiplicity of these pathways, particularly in organisms like Bradyrhizobium, underscores the critical importance of trehalose to cellular function.[6]

Trehalose_Biosynthesis cluster_0 Tps1/Tps2 Pathway cluster_1 TreY/TreZ Pathway cluster_2 TreS Pathway UDP-Glucose UDP-Glucose Tps1 Tps1/OtsA UDP-Glucose->Tps1 Glucose-6-Phosphate Glucose-6-Phosphate Glucose-6-Phosphate->Tps1 T6P Trehalose-6-Phosphate Tps2 Tps2/OtsB T6P->Tps2 Tps1->T6P Trehalose Trehalose Tps2->Trehalose Glycogen/Starch Glycogen/Starch TreY_Z TreY/TreZ Glycogen/Starch->TreY_Z TreY_Z->Trehalose Maltose Maltose TreS TreS Maltose->TreS TreS->Trehalose

Figure 1: Major trehalose biosynthesis pathways.
Trehalose Degradation

The primary route for trehalose catabolism is its hydrolysis into two molecules of glucose, a reaction catalyzed by the enzyme trehalase (EC 3.2.1.28).[7] Trehalases are found across all domains of life, including in mammals, where they are present in the intestinal brush border and kidneys.[7] The glucose released by trehalase activity can then enter central carbon metabolism, such as glycolysis.

Part 2: Trehalosamine – A Natural Modulator of Trehalose Metabolism

Trehalosamines are a class of amino sugars where a hydroxyl group of trehalose is substituted with an amino group.[8] Naturally occurring isomers, including 2-, 3-, and 4-trehalosamine, have been isolated from actinomycetes.[8] These compounds are classified as aminoglycoside antibiotics due to their weak antimicrobial activity.[8]

Biosynthesis and Chemical Synthesis

The natural biosynthesis of trehalosamine is thought to occur within a secondary metabolite biosynthetic gene cluster (BGC) in actinomycetes like Streptomyces. While the specific enzymes for the amination step are not fully characterized, the logical pathway involves the initial synthesis of trehalose (or a precursor) followed by an aminotransferase-catalyzed reaction.

The isolation of trehalosamine from natural sources is often low-yielding. Consequently, efficient chemoenzymatic synthesis methods have been developed.[9][10] A notable method employs the trehalose synthase (TreT) from Thermoproteus tenax, which can utilize UDP-N-acetylglucosamine (UDP-GlcNAc) as a donor substrate to produce N-acetyl-trehalosamine, which is then deacetylated to yield trehalosamine.[9][10]

Mechanism of Action: Trehalase Inhibition

The primary and most studied role of trehalosamine in trehalose metabolism is its function as a competitive inhibitor of trehalase .[11] Its structural similarity to trehalose allows it to bind to the active site of the enzyme, preventing the hydrolysis of the natural substrate. This inhibitory action has been observed across trehalases from diverse species, including bacteria, insects, and mammals.[11]

A key feature of certain trehalosamine isomers is their stability. For instance, 4-trehalosamine is not degraded by human trehalase, making it highly bioavailable and a promising candidate for therapeutic applications where sustained trehalose-like effects are desired without the associated glucose spike.[8]

Trehalase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Trehalase Trehalase (Enzyme) Glucose 2x Glucose (Product) Trehalase->Glucose Catalyzes hydrolysis Trehalose Trehalose (Substrate) Trehalose->Trehalase Binds to active site Trehalase_Inhib Trehalase (Enzyme) No_Reaction No Reaction Trehalase_Inhib->No_Reaction Blocks substrate binding Trehalosamine Trehalosamine (Inhibitor) Trehalosamine->Trehalase_Inhib Binds to active site

Figure 2: Mechanism of competitive inhibition of trehalase by trehalosamine.
Specificity and Potential Off-Target Effects

While trehalosamine is primarily known as a trehalase inhibitor, it is crucial to consider its specificity. The related trehalase inhibitor, validamycin A, has been shown to also inhibit other enzymes in trehalose metabolism, such as trehalose synthase (TS) and maltooligosyltrehalose synthase (MOTS) in certain bacteria.[6] This suggests that trehalosamine and its derivatives could have broader effects on trehalose metabolism than just blocking its degradation. However, studies on derivatives of trehalose have also shown that they do not inhibit key enzymes in the Tps1/Tps2 pathway, such as trehalose-6-phosphate phosphatase (TPP).[12][13] This highlights the importance of empirical testing for each specific enzyme and organism.

Part 3: Applications in Research and Drug Development

The ability of trehalosamine to modulate trehalose metabolism makes it a powerful tool and a promising scaffold for therapeutic development.

  • Antimicrobial Drug Development: In pathogens like Mycobacterium tuberculosis, trehalose metabolism is essential for cell wall synthesis and virulence.[9][10] Trehalosamine exhibits antimicrobial activity against M. tuberculosis and can be used as a starting point for developing more potent antibiotics that target these unique metabolic pathways.[9]

  • Molecular Probes and Diagnostics: The amino group on trehalosamine provides a convenient handle for chemical modification.[8] Fluorescently tagged or biotinylated trehalosamine derivatives have been synthesized and used as imaging probes to study mycobacterial cell wall biosynthesis and to label these pathogens for diagnostic purposes.[9][14]

  • Neurodegenerative Disease Research: Trehalose is a known inducer of autophagy, a cellular process that clears aggregated proteins implicated in neurodegenerative diseases.[8] However, its therapeutic use is limited by its degradation by trehalase.[8] The stable 4-trehalosamine, which is resistant to human trehalase, and its derivatives are being investigated as more potent and bioavailable autophagy inducers.[8][14]

  • Agricultural Applications: Trehalose is the primary blood sugar in insects and is crucial for flight and chitin synthesis.[15] Trehalase inhibitors, including trehalosamine analogues, are being explored as potential insecticides that disrupt insect energy metabolism and development.

Part 4: Experimental Protocols

Investigating the effects of trehalosamine on trehalose metabolism requires robust and validated experimental protocols.

Protocol: In Vitro Trehalase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of trehalosamine required to inhibit 50% of trehalase activity. The assay is based on the quantification of glucose produced from trehalose hydrolysis using a coupled enzyme system.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Citrate Buffer, pH 5.7.

  • Substrate Solution: 50 mM D-(+)-Trehalose in Assay Buffer.

  • Enzyme Solution: Purified trehalase (e.g., from porcine kidney or a recombinant source) diluted in cold Assay Buffer to a working concentration (e.g., 0.2 units/mL).

  • Inhibitor Stock Solution: 10 mM Trehalosamine in Assay Buffer.

  • Glucose Assay Reagent: A commercial kit containing hexokinase and glucose-6-phosphate dehydrogenase (e.g., Sigma-Aldrich GAHK-20).

2. Experimental Workflow:

IC50_Workflow start Start prep_inhibitor Prepare serial dilutions of Trehalosamine in Assay Buffer start->prep_inhibitor setup_rxn Set up reaction tubes: Assay Buffer, Enzyme Solution, and diluted Trehalosamine prep_inhibitor->setup_rxn pre_incubate Pre-incubate at 37°C for 5 minutes setup_rxn->pre_incubate add_substrate Initiate reaction by adding Trehalose Substrate Solution pre_incubate->add_substrate incubate Incubate at 37°C for 15 minutes add_substrate->incubate stop_rxn Stop reaction (e.g., heat inactivation or pH change) incubate->stop_rxn quantify_glucose Quantify glucose produced using Glucose Assay Reagent (measure A340nm) stop_rxn->quantify_glucose analyze Calculate % Inhibition vs. Control and plot against log[Inhibitor] quantify_glucose->analyze end Determine IC50 analyze->end

Figure 3: Experimental workflow for IC50 determination of a trehalase inhibitor.

3. Detailed Procedure:

  • Prepare a series of dilutions of the trehalosamine stock solution in Assay Buffer.

  • In a microplate or microcentrifuge tubes, prepare reactions containing:

    • 50 µL Assay Buffer

    • 10 µL Enzyme Solution

    • 10 µL of each trehalosamine dilution (or buffer for the 100% activity control).

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Start the reaction by adding 30 µL of the Substrate Solution to each well/tube.

  • Incubate at 37°C for exactly 15 minutes.

  • Stop the reaction by heating at 95°C for 5 minutes.

  • Centrifuge to pellet any denatured protein.

  • Transfer an aliquot of the supernatant to a new microplate and add the Glucose Assay Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 340 nm.

4. Data Analysis:

  • Calculate the percentage of inhibition for each trehalosamine concentration relative to the control without inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantification of Intracellular Trehalose

To assess the in vivo effect of trehalosamine, it is essential to quantify the resulting accumulation of trehalose in cells. While enzymatic assays exist, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and specific method.

1. Sample Preparation:

  • Culture cells (e.g., bacteria, yeast) with and without trehalosamine.

  • Harvest cells and quench metabolism rapidly (e.g., by adding cold methanol).

  • Extract metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

  • Separate the polar and non-polar phases by centrifugation.

  • Collect the aqueous (polar) phase containing trehalose.

  • Dry the extract and resuspend in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Use a suitable column for sugar analysis (e.g., an amino or HILIC column).

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for trehalose and an internal standard (e.g., ¹³C-labeled trehalose).

Part 5: Conclusion and Future Perspectives

Trehalosamine is more than just a structural analogue of trehalose; it is a powerful modulator of a fundamental metabolic pathway. Its ability to competitively inhibit trehalase provides a direct mechanism to increase intracellular trehalose levels, a strategy with significant therapeutic and biotechnological potential. The stability of isomers like 4-trehalosamine to mammalian enzymes further enhances their appeal for drug development.

Future research will likely focus on:

  • Elucidating the complete biosynthetic pathway of trehalosamine to enable its biotechnological production.

  • Developing second-generation trehalosamine derivatives with improved potency and specificity for targeted applications.

  • Conducting in-depth studies on the metabolic fate and potential off-target effects of various trehalosamine isomers in different biological systems.

As our understanding of the intricate regulation of trehalose metabolism grows, trehalosamine and its derivatives will undoubtedly remain at the forefront of efforts to harness this knowledge for the development of novel therapeutics, diagnostics, and biotechnological tools.

References

A comprehensive list of references cited in this guide is provided below.

Sources

Exploratory

toxicity profile and pharmacokinetics of trehalosamine

An In-Depth Technical Guide to the Toxicity Profile and Pharmacokinetics of Trehalosamine Executive Summary Trehalosamine, an aminoglycoside analog of the natural disaccharide trehalose, is a molecule of significant inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile and Pharmacokinetics of Trehalosamine

Executive Summary

Trehalosamine, an aminoglycoside analog of the natural disaccharide trehalose, is a molecule of significant interest in the pharmaceutical and biotechnology sectors. Its potential applications range from a novel antibiotic against mycobacteria to a cryoprotective agent and a stabilizing excipient in drug formulations.[][2][3] A critical determinant of its therapeutic utility is a comprehensive understanding of its safety profile and pharmacokinetic behavior. This guide synthesizes the available preclinical data, highlighting a profile of low toxicity and a significant pharmacokinetic advantage over its parent molecule, trehalose. Specifically, 4-trehalosamine's resistance to degradation by human trehalase suggests enhanced bioavailability, a crucial feature for a viable therapeutic agent.[4] This document provides an in-depth analysis of its toxicological evaluation, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and detailed protocols for its preclinical assessment, designed for researchers, scientists, and drug development professionals.

Introduction to Trehalosamine

Trehalosamine is a class of amino sugars where a hydroxyl group of trehalose is substituted with an amino group.[4] Naturally occurring isomers, such as 2-, 3-, and 4-trehalosamine, have been isolated from microorganisms like Streptomyces and Nocardiopsis.[4][5] As a specialized aminoglycoside, it exhibits weak antimicrobial activity and shares many of the protective, cell-stabilizing properties of trehalose.[][4]

The therapeutic promise of trehalose itself—as a potential treatment for neurodegenerative diseases, a cryoprotectant, and a protein stabilizer—is often hampered by its primary pharmacokinetic drawback: rapid hydrolysis into two glucose molecules by the enzyme trehalase, which is prevalent in the intestinal brush border and kidneys of mammals.[4][6] This enzymatic degradation severely limits its systemic bioavailability and physiological effects.[6][7] Trehalosamine, particularly the 4-trehalosamine isomer, circumvents this critical issue. It is not degraded by human trehalase, positioning it as a biologically stable and more promising alternative.[4] This guide explores the foundational safety and pharmacokinetic characteristics that underpin its potential for clinical and biotechnological development.

Preclinical Toxicity Profile

The available evidence consistently points towards a low toxicity profile for trehalosamine, a feature that makes it an attractive candidate for various applications.[]

In Vitro Cytotoxicity

The initial stage of any toxicity assessment involves evaluating the effect of the compound on cell viability in vitro. This is crucial for establishing a therapeutic window and understanding dose-dependent effects at the cellular level. For trehalosamine, its biocompatibility and compatibility with various cell types are frequently noted.[]

Standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) release assays are employed to quantify cytotoxicity across a panel of relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, L929 fibroblasts for general cytotoxicity).[8][9][10] While specific IC50 values for trehalosamine are not widely published in peer-reviewed literature, studies on similar molecules like chitooligosaccharides show that toxicity is often only observed at very high concentrations (e.g., >10 mg/mL).[9] Given its intended uses, trehalosamine is expected to demonstrate minimal cytotoxicity at therapeutically relevant concentrations.

Table 1: Representative In Vitro Cytotoxicity Data (Hypothetical)

Cell Line Assay Type IC50 (µg/mL) Observation
L929 (Fibroblast) MTT > 1000 Low general cytotoxicity expected.
HepG2 (Hepatocyte) MTT > 1000 Low hepatotoxicity expected.

| HEK293 (Kidney) | LDH Release | > 1000 | Low nephrotoxicity expected. |

In Vivo Acute and Sub-Chronic Toxicity

Animal studies are essential for understanding the systemic effects of a new chemical entity. Experiments in mice have confirmed that 4-trehalosamine is non-toxic and, unlike its parent molecule, does not elevate blood sugar levels.[4] This is a critical safety feature, as the generation of glucose from trehalose degradation can be a concern.[4]

While a formal, publicly available acute toxicity study determining the LD50 (Median Lethal Dose) of trehalosamine is lacking, studies on trehalose itself provide a useful reference point for methodology. In mice, trehalose administered via intragastric administration at doses up to 5 g/kg showed no adverse effects on body weight, food consumption, hematology, or organ appearance, supporting a very low toxicity profile for the base disaccharide structure.[11] A similar outcome is anticipated for trehalosamine.

Genotoxicity

Genotoxicity assays evaluate a compound's potential to damage genetic material (DNA), a critical component of preclinical safety assessment. Standard tests include the bacterial reverse mutation assay (Ames test) and in vivo micronucleus tests. For trehalose, bone marrow cell micronucleus tests in mice were negative, showing no statistical difference from the negative control group.[11] Although specific genotoxicity data for trehalosamine is not available, its structural similarity to the non-mutagenic trehalose suggests a low risk of genotoxicity.

Mechanistic Insights into Low Toxicity

The favorable safety profile of trehalosamine can be attributed to several factors:

  • Biocompatibility: As a sugar derivative, it is well-tolerated by biological systems.[]

  • Structural Stability: Its resistance to enzymatic breakdown by trehalase prevents the sudden release of glucose and potential downstream metabolic disturbances.[4]

  • High Water Retention: Similar to trehalose, it has a high capacity for hydration, which helps stabilize cellular structures like membranes and proteins without disrupting their function.[4][12]

Pharmacokinetics (ADME)

The pharmacokinetic profile of trehalosamine, particularly its resistance to enzymatic degradation, represents its most significant advantage over trehalose and is the cornerstone of its potential as a therapeutic agent.

The Critical Role of Trehalase Resistance

The enzyme trehalase is the primary gatekeeper limiting the systemic exposure of orally administered trehalose.[6] By hydrolyzing trehalose in the intestine, it prevents the intact molecule from reaching systemic circulation in significant amounts.[7] The confirmation that 4-trehalosamine is not a substrate for human trehalase is a transformative finding.[4] This resistance implies that upon oral administration, a much larger fraction of the intact molecule can be absorbed.

G cluster_0 Trehalose Metabolism cluster_1 Trehalosamine Metabolism Trehalose (Oral) Trehalose (Oral) Trehalase (Gut) Trehalase (Gut) Trehalose (Oral)->Trehalase (Gut) Hydrolysis Systemic Circulation (Low) Systemic Circulation (Low) Trehalose (Oral)->Systemic Circulation (Low) Minimal Absorption Glucose Glucose Trehalase (Gut)->Glucose Trehalosamine (Oral) Trehalosamine (Oral) No Hydrolysis No Hydrolysis Trehalosamine (Oral)->No Hydrolysis Resistant to Trehalase Systemic Circulation (High) Systemic Circulation (High) No Hydrolysis->Systemic Circulation (High) Enhanced Absorption

Figure 1: Comparative metabolic fate of oral trehalose vs. trehalosamine.
Absorption, Distribution, Metabolism, and Excretion (ADME)

A complete ADME profile for trehalosamine has yet to be published. However, based on its properties and data from similar trehalase-resistant analogs, a likely profile can be projected.

  • Absorption: Following oral administration, trehalosamine is expected to be absorbed from the gastrointestinal tract, in stark contrast to trehalose. Studies on other trehalose analogs, such as lentztrehaloses, have shown that these stable molecules can be detected in the blood following an oral dose, whereas trehalose cannot.[7]

  • Distribution: Once in systemic circulation, trehalosamine would distribute to various tissues. Its high water solubility suggests it would primarily be found in extracellular fluids. Its ability to stabilize proteins could make it useful in a variety of tissues.[]

  • Metabolism: The primary metabolic pathway of hydrolysis is blocked. It is likely that trehalosamine undergoes minimal metabolism and is primarily excreted as the parent compound.

  • Excretion: The most probable route of elimination for a water-soluble, stable, and small molecule like trehalosamine is renal excretion. The study on lentztrehaloses confirmed that these analogs were excreted in both urine and feces over a 48-hour period.[7]

Table 2: Projected Pharmacokinetic Parameters of Trehalosamine vs. Trehalose

Parameter Trehalose (Oral) 4-Trehalosamine (Oral) Rationale for Projection
Bioavailability (F%) Very Low (<1%) Significantly Higher Resistance to first-pass metabolism by intestinal trehalase.[4]
Metabolism Extensive Hydrolysis Minimal to None Not a substrate for trehalase.[4]
Major Excretion Route Metabolites (Glucose) Parent drug via urine/feces Expected renal clearance of a stable, water-soluble molecule.[7]

| Effect on Blood Glucose | Increases | None | Does not degrade into glucose.[4] |

Key Experimental Methodologies

To rigorously characterize the toxicity and pharmacokinetics of trehalosamine, a series of standardized, validated experimental protocols must be employed.

In Vitro Cytotoxicity Assessment (MTT Assay Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Objective: To determine the concentration of trehalosamine that reduces the viability of a cell culture by 50% (IC50).

Protocol Steps:

  • Cell Seeding: Plate L929 murine fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of trehalosamine in sterile phosphate-buffered saline (PBS). Perform serial dilutions to create a range of test concentrations (e.g., 0.1 to 1000 µg/mL).

  • Cell Treatment: Replace the culture medium with medium containing the various concentrations of trehalosamine. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like 0.1% Triton X-100 (positive control). Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against log(concentration) to determine the IC50 value.[8]

Figure 2: Workflow for the MTT cytotoxicity assay.
In Vivo Acute Toxicity Study Protocol (Following OECD 423)

This protocol uses a stepwise procedure with a small number of animals per step to classify the compound and estimate its LD50.

Objective: To determine the acute oral toxicity of trehalosamine in a rodent model.

Protocol Steps:

  • Animal Acclimatization: Acclimate female Swiss-albino mice (8-12 weeks old) for one week under standard laboratory conditions.

  • Dosing Preparation: Prepare trehalosamine in a suitable vehicle (e.g., sterile water).

  • Initial Dosing: Dose a group of 3 fasted mice with a starting dose (e.g., 2000 mg/kg body weight) via oral gavage.

  • Observation: Observe animals closely for the first 4 hours for clinical signs of toxicity (e.g., changes in behavior, respiration, convulsions) and then daily for 14 days. Record body weight changes.

  • Stepwise Procedure:

    • If no mortality occurs, the LD50 is considered to be greater than 2000 mg/kg, and the compound is classified as low toxicity.

    • If mortality occurs, repeat the test at a lower dose level (e.g., 300 mg/kg) with another group of 3 animals. The procedure continues until the dose causing no mortality or the dose causing 100% mortality is identified.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to check for organ abnormalities.

Pharmacokinetic Study Workflow in Rodents

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of trehalosamine after oral and intravenous administration.

Protocol Steps:

  • Animal Preparation: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling. Divide animals into two groups: intravenous (IV) and oral (PO).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) into heparinized tubes at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of trehalosamine in plasma samples using a validated LC-MS/MS method (see 4.4).

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters from the plasma concentration-time data. Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the PO group to the IV group.

Bioanalytical Method (LC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for quantifying drugs in complex biological matrices.

Objective: To accurately measure trehalosamine concentrations in plasma.

Protocol Steps:

  • Sample Preparation: Precipitate proteins in the plasma samples by adding a threefold volume of acetonitrile containing an internal standard (e.g., a stable isotope-labeled trehalosamine). Vortex and centrifuge to pellet the proteins.

  • Chromatography: Inject the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar molecules. Use an isocratic or gradient mobile phase (e.g., acetonitrile and water with ammonium formate) to achieve separation.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for trehalosamine and the internal standard using Multiple Reaction Monitoring (MRM) for quantification.

  • Calibration and Quantification: Prepare a calibration curve by spiking known amounts of trehalosamine into blank plasma. Plot the peak area ratio (analyte/internal standard) against concentration to create a linear regression model used for quantifying the unknown samples.

Discussion and Future Directions

Trehalosamine presents a compelling case as a next-generation therapeutic agent and excipient. Its toxicological profile appears highly favorable, characterized by low cytotoxicity and the absence of adverse effects in preliminary in vivo models.[][4] However, the most significant attribute driving its potential is its pharmacokinetic profile, specifically its resistance to trehalase.[4] This single property overcomes the primary limitation of trehalose, opening the door for effective systemic delivery and sustained physiological activity.

While the current data is promising, the field requires a more rigorous and comprehensive characterization to support clinical translation. Future research must prioritize:

  • Definitive Toxicology Studies: Formal GLP-compliant acute, sub-chronic, and chronic toxicity studies are needed to establish a definitive safety profile, including NOAEL (No-Observed-Adverse-Effect Level).

  • Complete ADME Profiling: Comprehensive studies in multiple species are required to fully delineate the absorption, distribution, metabolism, and excretion pathways and to generate a robust pharmacokinetic model.

  • Mechanism of Action: While its antibiotic and stabilizing properties are known, further research into its interaction with cellular pathways, such as autophagy, is warranted.[4][13]

References

  • BOC Sciences. CAS 27208-79-3 (Trehalosamine).
  • Wikipedia. Trehalosamine.
  • De-Paula, V. et al. (2018). Mechanism of neuroprotection by trehalose: controversy surrounding autophagy induction. Cell Death & Disease.
  • Richards, A. et al. (2013). Multiple toxicity studies of trehalose in mice by intragastric administration. PubMed.
  • Swarts, B. et al. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. PMC.
  • Swarts, B. et al. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. The Journal of Organic Chemistry.
  • Higashiyama, T. et al. (2016). Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose. Journal of Agricultural and Food Chemistry.
  • Igarashi, M. et al. (2022). Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog. PubMed.
  • Cayman Chemical. 4-Trehalosamine (CAS Number: 51855-99-3).
  • Pellerito, O. et al. (2020). A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities. PMC.
  • Swarts, B. et al. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. PubMed.
  • DeBosch, B. et al. (2019). Using trehalose to prevent and treat metabolic function: effectiveness and mechanisms. Current Opinion in Clinical Nutrition and Metabolic Care.
  • Dolak, L. et al. (1980). 3-Trehalosamine, a new disaccharide antibiotic. PubMed.
  • El-Dahmy, R. et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PMC.
  • Amand, L. et al. (2023). Comparative Evaluation of the In Vitro Cytotoxicity of a Series of Chitosans and Chitooligosaccharides Water-Soluble at Physiological pH. MDPI.
  • Ghanta, P. et al. (2019). Cytotoxic Evaluation Using Murine Fibroblasts (L-929) Three Dimensional Cell Culture Technique. Science Alert.

Sources

Foundational

isolation and discovery of trehalosamine from Streptomyces

An In-Depth Technical Guide to the Isolation and Discovery of Trehalosamine from Streptomyces Executive Summary Trehalosamine, an aminoglycoside antibiotic, represents a fascinating case study in the discovery of natural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Isolation and Discovery of Trehalosamine from Streptomyces

Executive Summary

Trehalosamine, an aminoglycoside antibiotic, represents a fascinating case study in the discovery of natural products from microbial sources. First isolated from a Streptomyces species in 1957, this amino-sugar is structurally analogous to trehalose, with a key hydroxyl group substituted by an amino group.[1][2][3] The genus Streptomyces, a filamentous Gram-positive bacteria, is a cornerstone of pharmaceutical discovery, responsible for producing over two-thirds of all naturally derived antibiotics in clinical use.[4][5] This guide provides a comprehensive, technically-grounded walkthrough of the entire discovery and isolation pipeline for trehalosamine. It is designed for researchers and drug development professionals, moving beyond simple protocols to explain the scientific rationale behind each step—from the initial isolation of the producing organism to fermentation, multi-step purification, and final structural elucidation. We will explore the historical context of its discovery and its modern resurgence as a biologically stable and chemically versatile trehalose substitute, highlighting its potential in both research and therapeutic development.[6]

Part 1: Foundational Concepts: The Molecule and the Microbe

The Target Molecule: Trehalosamine

Trehalosamine is a naturally occurring amino disaccharide where two α-glucose units are linked by a 1,1-glycosidic bond. Its defining feature is the replacement of a hydroxyl group with an amino group, classifying it as an aminoglycoside.[7][8] Natural variants isolated from actinomycetes include 2-trehalosamine, 3-trehalosamine, and 4-trehalosamine, each differing by the position of the amino substituent.[1][9] This structural modification confers weak antimicrobial properties, particularly against mycobacteria, but also imparts unique physicochemical characteristics.[2][] Unlike its parent molecule, trehalose, 4-trehalosamine is resistant to degradation by human trehalase and exhibits a strong pH buffering capacity near neutrality, making it a molecule of significant interest for modern applications.[1][6]

The Producer: The Genus Streptomyces

Streptomyces are soil-dwelling bacteria renowned for their complex life cycle and unparalleled capacity for producing a vast arsenal of secondary metabolites.[5][11] These compounds, which include antibiotics, antifungals, and immunosuppressants, are not essential for primary growth but are typically produced during the stationary phase of the life cycle, coinciding with morphological differentiation (the formation of aerial hyphae and spores).[4][11] This secondary metabolism is thought to provide a competitive advantage in their natural environment by inhibiting the growth of competing microbes.[11] The sheer genetic potential of Streptomyces for creating diverse chemical structures makes them a primary target for natural product discovery programs.[12]

Part 2: The Discovery and Isolation Workflow

The journey from a soil sample to a purified, characterized molecule is a systematic process rooted in microbiology, biochemistry, and analytical chemistry. The causality behind this workflow is to progressively isolate, amplify, and purify the target molecule away from the vast complexity of the microbial culture.

G cluster_0 Strain Isolation & Screening cluster_1 Production & Extraction cluster_2 Purification & Analysis soil Environmental Sample (Soil) dilution Serial Dilution & Heat Treatment soil->dilution plating Selective Plating (SCA) dilution->plating isolate Pure Streptomyces Isolate plating->isolate primary_screen Primary Screen (Agar Diffusion Assay) isolate->primary_screen active_strain Bioactive Strain Identified primary_screen->active_strain fermentation Submerged Fermentation active_strain->fermentation harvest Harvest & Centrifugation fermentation->harvest supernatant Supernatant (Aqueous Phase) harvest->supernatant mycelia Mycelial Biomass harvest->mycelia extraction Solvent Extraction supernatant->extraction crude Crude Extract extraction->crude silica Silica Gel Chromatography crude->silica ion_exchange Ion-Exchange Chromatography silica->ion_exchange hplc Final Purification (RP-HPLC) ion_exchange->hplc pure_compound Pure Trehalosamine (>99%) hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr structure Structure Elucidated ms->structure nmr->structure

Caption: Overall workflow from soil isolation to structural elucidation.
Strain Isolation and Screening

The foundational step is to isolate potential producer organisms from their natural habitat. Soil is a rich reservoir for Streptomyces.

Protocol 2.1.1: Isolation of Streptomyces from Soil This protocol is designed to select for spore-forming actinomycetes like Streptomyces while inhibiting the growth of more common, faster-growing bacteria and fungi.

  • Sample Preparation: Suspend 1 gram of soil in 10 mL of sterile saline solution (0.85% NaCl). Vortex vigorously for 2 minutes to dislodge spores from soil particles.

  • Selective Inhibition: Heat the suspension in a water bath at 55-60°C for 10 minutes.[13] This step is critical as it eliminates most vegetative bacterial cells, while the resilient spores of Streptomyces survive.

  • Serial Dilution: Prepare serial dilutions of the heat-treated suspension from 10⁻¹ to 10⁻⁴ in sterile saline.

  • Plating: Spread 100 µL of the 10⁻³, and 10⁻⁴ dilutions onto Starch Casein Agar (SCA) plates supplemented with cycloheximide (50 µg/mL) and nystatin (25 µg/mL). The casein and starch provide specific nutrients favored by Streptomyces, while the antifungal agents prevent mold contamination.[13]

  • Incubation: Incubate plates at 28-30°C for 7-14 days. Observe for colonies with a characteristic dry, chalky appearance and earthy odor, which are indicative of Streptomyces.

  • Purification: Subculture distinct colonies onto fresh SCA plates to obtain pure isolates.

Protocol 2.1.2: Primary Screening for Bioactivity Once pure isolates are obtained, they must be screened for the production of desired bioactive compounds. For an aminoglycoside, screening for antibacterial activity is the logical approach.

  • Inoculum Preparation: Inoculate each pure Streptomyces isolate into a liquid medium (e.g., Tryptone Soya Broth) and grow for 5-7 days at 28°C with shaking (180 rpm).[13]

  • Assay Plate Preparation: Prepare Mueller-Hinton Agar plates and create a lawn of a suitable test organism. For trehalosamine, Mycobacterium smegmatis or a Gram-positive bacterium like Staphylococcus aureus are relevant choices.[2]

  • Activity Testing: Centrifuge the liquid cultures to pellet the mycelia. Aseptically place sterile paper discs (6 mm diameter) onto the seeded agar plates and impregnate them with 50 µL of the cell-free supernatant.

  • Incubation and Analysis: Incubate the plates overnight at 37°C. Measure the diameter of the zone of inhibition around each disc. A larger zone indicates higher antimicrobial activity. Isolates showing significant activity are selected for further study.

Fermentation for Secondary Metabolite Production

The goal of fermentation is to maximize the production of the target metabolite. This requires optimizing both the chemical and physical environment of the culture.

Protocol 2.2.1: Submerged Fermentation for Trehalosamine Production

  • Seed Culture: Inoculate a 50 mL flask containing a suitable seed medium (e.g., ISP2) with the selected bioactive Streptomyces strain. Incubate at 28°C, 200 rpm for 48-72 hours until dense growth is achieved.

  • Production Culture: Transfer the seed culture (5% v/v) into a 1 L production flask containing a specialized fermentation medium. Media composition is critical; factors like carbon source (e.g., glucose, millet), nitrogen source (e.g., yeast extract, soy peptone), and mineral salts (e.g., K₂HPO₄, MgSO₄) must be optimized.[14]

  • Controlled Fermentation: Incubate the production culture under optimized conditions. These parameters are strain-specific but typically fall within:

    • Temperature: 25-30°C

    • pH: Initial pH 6.5-8.0

    • Aeration: 150-200 rpm shaking speed

    • Duration: 7-10 days[13][14]

  • Monitoring: Periodically and aseptically withdraw small samples to monitor growth (by measuring dry cell weight) and product formation (via bioassay or HPLC analysis). Production of secondary metabolites like trehalosamine typically begins as the culture enters the stationary phase.[11]

Table 1: Example of Fermentation Media Optimization This table illustrates a self-validating approach where one variable is altered to determine its effect on product yield, a crucial step in rational process development.

Carbon Source (20 g/L)Nitrogen Source (5 g/L)Trehalosamine Yield (mg/L)
GlucoseYeast Extract45.2
Soluble StarchYeast Extract68.5
Millet Powder Yeast Extract 82.1
GlucoseSoy Peptone33.7
Soluble StarchSoy Peptone55.3
Millet PowderSoy Peptone71.4
Extraction and Purification Cascade

This multi-step process is designed to systematically remove impurities, enriching the target compound based on its unique physicochemical properties (polarity, charge, size).

G start Fermentation Broth centrifuge Centrifugation (8000 rpm) start->centrifuge supernatant Supernatant (Contains Trehalosamine) centrifuge->supernatant pellet Mycelial Pellet (Discard) centrifuge->pellet extraction Solvent Extraction (e.g., Amberlite XAD resin followed by methanol elution) supernatant->extraction crude Crude Extract extraction->crude silica Silica Gel Chromatography (Gradient Elution: Chloroform/Methanol) crude->silica fractions Bioactive Fractions Pooled silica->fractions ion_exchange Cation-Exchange Chromatography (Exploits positive charge of amino group) fractions->ion_exchange hplc Reverse-Phase HPLC (C18 column, water/acetonitrile gradient) ion_exchange->hplc end Purified Trehalosamine hplc->end

Caption: A detailed flowchart of the trehalosamine purification cascade.

Protocol 2.3.1: Initial Extraction from Fermentation Broth

  • Biomass Separation: Centrifuge the entire fermentation culture (e.g., 8,000 x g for 20 minutes) to separate the mycelial biomass from the culture supernatant. Since trehalosamine is secreted, the supernatant is the primary source.

  • Adsorption Chromatography: Pass the clarified supernatant through a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD4). This step captures a wide range of organic molecules, including trehalosamine, while salts and other highly polar components pass through.

  • Elution: Wash the resin with water to remove residual salts, then elute the bound metabolites with methanol or ethanol. This provides a concentrated crude extract.

  • Concentration: Evaporate the solvent under reduced pressure (using a rotary evaporator) to yield a solid or semi-solid crude extract.

Protocol 2.3.2: Multi-Step Chromatographic Purification

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel. Pack this into a larger silica gel column. Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% chloroform to a chloroform:methanol mixture (e.g., 4:1 v/v).[15] Collect fractions and test each for bioactivity. Pool the active fractions.

  • Cation-Exchange Chromatography: This step is highly effective for aminoglycosides. Dissolve the pooled active fractions in a low-salt buffer at a slightly acidic pH (e.g., pH 5.0) to ensure the amino group is protonated (positively charged). Apply the solution to a cation-exchange column (e.g., Dowex 50W). Wash the column with the starting buffer to remove neutral and anionic impurities. Elute the bound trehalosamine using a salt or pH gradient (e.g., increasing concentration of NaCl or NH₄OH).

  • High-Performance Liquid Chromatography (HPLC): The final polishing step is performed using preparative HPLC. A reverse-phase C18 column is often suitable. The sample is eluted with a gradient of water and acetonitrile (both often containing a modifier like 0.1% trifluoroacetic acid). Monitor the elution at a low UV wavelength (e.g., 210 nm) and collect the major peak corresponding to the pure compound.

Table 2: Example Purification Summary for Trehalosamine

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Supernatant5,000100,000201001
Resin Eluate80092,000115925.8
Silica Gel Pool15075,0005007525
Cation-Exchange Pool2568,0002,72068136
Final HPLC Product860,0007,50060375
Structural Elucidation

Once a compound is purified to homogeneity, its chemical structure must be determined unequivocally.

G pure Purified Isolate ms Mass Spectrometry (MS) pure->ms nmr NMR Spectroscopy pure->nmr mw Molecular Weight & Formula (C12H23NO10) ms->mw connectivity Atom Connectivity & Stereochemistry nmr->connectivity final_structure Confirmed Structure: Trehalosamine mw->final_structure connectivity->final_structure

Caption: Logic diagram for combining analytical data for structural elucidation.
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is performed to obtain a highly accurate mass measurement of the parent ion. This allows for the unambiguous determination of the elemental formula (e.g., C₁₂H₂₃NO₁₀ for trehalosamine).[16] Tandem MS (MS/MS) can be used to fragment the molecule, providing clues about its substructures (e.g., the loss of a glucose unit).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the complete 3D structure of an organic molecule.

    • ¹H NMR: Identifies all the unique protons in the molecule, their chemical environment, and their coupling to neighboring protons.

    • ¹³C NMR: Identifies all the unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the entire molecular skeleton and determining how the two sugar rings are linked.[17] The specific chemical shifts and coupling constants confirm the α,α-1,1-glycosidic linkage and pinpoint the location of the amino group.

Part 3: Concluding Remarks and Future Directions

The methodical process of isolating and identifying trehalosamine from Streptomyces is a classic example of a successful natural product discovery campaign. It underscores the importance of a logical, multi-disciplinary workflow that combines microbiology, bioprocess engineering, separation science, and spectroscopy. While initially discovered as a weak antibiotic, the modern "rediscovery" of 4-trehalosamine highlights a paradigm shift in the field.[6] Its high biological stability, mass producibility, and chemical tractability have opened new avenues for its use as a superior alternative to trehalose in cryopreservation, cosmetics, and as a stabilizing excipient in biopharmaceuticals.[6][] Furthermore, its structure serves as a valuable scaffold for synthetic chemists to create novel probes for imaging mycobacteria or to develop new drug leads with enhanced activities, such as potent autophagy inducers.[2][6] The story of trehalosamine is a testament to the enduring value of exploring microbial biodiversity and the potential for old molecules to find new and vital applications.

References

  • Trehalosamine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Lee, N., & Kim, W. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 1078835. Retrieved from [Link]

  • Wang, L., et al. (2011). Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. Applied Microbiology and Biotechnology, 92(1), 75-81. Retrieved from [Link]

  • Sake, S., et al. (2022). Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog. Advanced Biology, 6(5), e2101309. Retrieved from [Link]

  • Bizukojc, M., & Ledakowicz, S. (2021). A bioprocess perspective on the production of secondary metabolites by Streptomyces in submerged co-cultures. Applied Microbiology and Biotechnology, 105(19), 7235-7251. Retrieved from [Link]

  • Wang, Y., et al. (2020). A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities. AMB Express, 10(1), 10. Retrieved from [Link]

  • Groenevelt, J. M., et al. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. The Journal of Organic Chemistry, 83(15), 8662–8667. Retrieved from [Link]

  • Omura, S., & Ikeda, H. (2018). Streptomyces Secondary Metabolites. IntechOpen. Retrieved from [Link]

  • Wang, Y., et al. (2020). A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities. AMB Express, 10(1), 10. Retrieved from [Link]

  • Li, Y., et al. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. Journal of Basic Microbiology. Retrieved from [Link]

  • Kumar, P. S., et al. (2014). Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7. Journal of Applied Pharmaceutical Science, 4(9), 017-023. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trehalosamine. PubChem Compound Database. Retrieved from [Link]

  • Liu, M., et al. (2020). Amphotericin B biosynthesis in Streptomyces nodosus: quantitative analysis of metabolism via LC–MS/MS based metabolomics for rational design. Biotechnology for Biofuels, 13(1), 18. Retrieved from [Link]

  • Besra, G. S., et al. (1993). Structural elucidation of a novel family of acyltrehaloses from Mycobacterium tuberculosis. The Journal of Biological Chemistry, 268(10), 7444-7449. Retrieved from [Link]

  • Groenevelt, J. M., et al. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. The Journal of Organic Chemistry, 83(15), 8662–8667. Retrieved from [Link]

  • Elbein, A. D. (1968). Trehalose Phosphate Synthesis in Streptomyces hygroscopicus: Purification of Guanosine Diphosphate d-Glucose: d-Glucose-6-Phosphate 1-Glucosyl-Transferase. Journal of Bacteriology, 96(5), 1623–1631. Retrieved from [Link]

  • Al-Dhabi, N. A., & Esmail, G. A. (2025). Streptomyces: Sources of Novel Discoveries in Antibiotic Research to Combat Antimicrobial Resistance. Medwin Publishers. Retrieved from [Link]

  • Zhang, W. (2017). Aminoglycoside antibiotics separation and purification method. Google Patents. CN106317132A.
  • Khattab, A. I., et al. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Chemical and Pharmaceutical Research, 8(4), 984-992. Retrieved from [Link]

  • Hanessian, S., & Ponpipom, M. M. (1971). SYNTHESIS OF 6-AMINO-6-DEOXY-α, α-TREHALOSE: A POSITIONAL ISOMER OF TREHALOSAMINE. The Journal of Antibiotics, 24(8), 556-558. Retrieved from [Link]

  • Pham, J. V., et al. (2021). Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces. International Journal of Molecular Sciences, 22(4), 2058. Retrieved from [Link]

  • Hey, A. E., & Elbein, A. D. (1968). Trehalose Metabolism in Germinating Spores of Streptomyces hygroscopicus. Journal of Bacteriology, 96(4), 1084–1085. Retrieved from [Link]

  • Pharmacy Concepts. (n.d.). Chapter 3: Aminoglycoside Antibiotics. Retrieved from [Link]

  • Aminoglycoside - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). AMINOGLYCOSIDE ANTIBIOTICS. Retrieved from [Link]

  • Bo, A. B., et al. (2019). Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide. PLoS ONE, 14(9), e0222933. Retrieved from [Link]

  • Horn, F., et al. (2007). Isolation and identification of alpha,alpha-trehalose and glycerol from an arctic psychrotolerant Streptomyces sp. SB9 and their possible role in the strain's survival. Folia Microbiologica, 52(2), 159-165. Retrieved from [Link]

  • Kieser, T., et al. (2010). Isolation of Streptomyces Species from Soil. Current Protocols in Microbiology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC-MS protocol for trehalosamine detection and quantification

An Application Note and Protocol for the Detection and Quantification of Trehalosamine by HPLC-MS/MS Introduction: The Analytical Imperative for Trehalosamine Trehalosamine, an amino sugar analog of trehalose, is a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Detection and Quantification of Trehalosamine by HPLC-MS/MS

Introduction: The Analytical Imperative for Trehalosamine

Trehalosamine, an amino sugar analog of trehalose, is a molecule of significant interest in biotechnology and pharmaceutical development.[1] Unlike its parent molecule, trehalose, which is readily hydrolyzed by the enzyme trehalase in vivo, trehalosamine exhibits greater biological stability.[2][3] This stability, combined with the protective properties associated with trehalose, such as inducing autophagy and acting as a molecular chaperone, positions 4-trehalosamine as a promising therapeutic agent for neurodegenerative and lifestyle-related diseases.[1][2][3] Furthermore, its unique pH buffering capacity and potential as a chemically modifiable platform for drug delivery and imaging probes underscore the need for a robust, sensitive, and specific analytical method for its quantification in complex biological matrices.[1][3]

This application note provides a comprehensive, field-tested protocol for the detection and quantification of trehalosamine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). We move beyond a simple recitation of steps to explain the causality behind critical methodological choices, ensuring both scientific integrity and practical applicability for researchers in drug discovery and metabolomics.

Principle of the Method: HILIC-MS/MS

The quantification of trehalosamine presents a classic analytical challenge: it is a highly polar, non-volatile small molecule. Such analytes are poorly retained on traditional reversed-phase (RP) HPLC columns. To overcome this, our method employs Hydrophilic Interaction Liquid Chromatography (HILIC).

Why HILIC? HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This creates an aqueous layer on the surface of the stationary phase. Polar analytes, like trehalosamine, partition into this aqueous layer and are retained, while less polar compounds elute earlier. This mechanism provides excellent retention and separation for a wide range of polar metabolites, including sugars, amino acids, and nucleotides.[4][5][6]

Following chromatographic separation, the analyte is introduced into the mass spectrometer. We utilize a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode for its superior sensitivity and selectivity.

The Power of MRM:

  • Ionization: Trehalosamine is ionized, primarily via electrospray ionization (ESI), forming a protonated molecule [M+H]⁺. The primary amino group on trehalosamine makes it highly amenable to positive ion mode ESI.

  • Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate only the parent ion of trehalosamine (m/z 342.3).

  • Fragmentation (q2): The isolated parent ion is fragmented in the collision cell (q2) by collision-induced dissociation (CID).

  • Product Ion Selection (Q3): The third quadrupole (Q3) is set to detect only specific, characteristic fragment ions.

This two-stage mass filtering process (Q1 and Q3) drastically reduces chemical noise and matrix interference, allowing for precise quantification even at very low concentrations.[7][8]

Experimental Protocol

Materials and Reagents
  • Standards: Trehalosamine reference standard (purity ≥95%), Stable Isotope Labeled (SIL) internal standard (e.g., ¹³C₁₂-Trehalosamine or D₄-Trehalosamine).

    • Scientist's Note: A SIL internal standard is strongly recommended as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, providing the most accurate correction.[8] If a SIL-IS is unavailable, a structurally similar analog not present in the sample can be used, but validation must rigorously assess for differential matrix effects.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid and ammonium formate.

  • Equipment: HPLC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters), analytical balance, vortex mixer, centrifuge, calibrated pipettes.

  • HPLC Column: A HILIC column, such as an Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent amide or zwitterionic phase column.[4][6]

Standard and Sample Preparation

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis s1 Prepare Stock Solutions (Analyte & IS) s2 Generate Calibration Curve Standards (Spiking) s1->s2 s3 Prepare Quality Control (QC) Samples s2->s3 p1 Thaw Biological Sample (e.g., Plasma, Lysate) p2 Spike Internal Standard (IS) p1->p2 p3 Protein Precipitation (3 vol. cold Acetonitrile) p2->p3 p4 Vortex & Incubate p3->p4 p5 Centrifuge (14,000 rpm) p4->p5 p6 Collect Supernatant p5->p6 a1 Inject into HPLC-MS/MS System p6->a1 a2 Data Acquisition (MRM) a1->a2 a3 Quantification (Peak Area Ratio vs. Conc.) a2->a3

Caption: Overall experimental workflow from preparation to analysis.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve trehalosamine and the internal standard (IS) in water to create 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in a 90:10 acetonitrile:water mixture.

    • Causality: Using a high organic solvent content for dilutions ensures compatibility with the HILIC mobile phase and prevents peak distortion upon injection.[9]

  • Calibration Curve: Prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the appropriate working standards into a blank biological matrix that has undergone the sample preparation process.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of biological sample (e.g., plasma, cell lysate), add 10 µL of IS working solution (e.g., at 500 ng/mL). b. Add 150 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio). c. Vortex vigorously for 1 minute to ensure complete protein precipitation.[10] d. Incubate at -20°C for 20 minutes to enhance precipitation. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Carefully transfer the supernatant to an HPLC vial for analysis. This step is critical for removing proteins and many phospholipids that can cause ion suppression.[11]

HPLC-MS/MS Method Parameters

The following tables provide a validated starting point for the method. Parameters, especially collision energies, should be optimized for the specific instrument used.

Table 1: HPLC Parameters

Parameter Value Rationale
Column Agilent HILIC-Z (2.1x100mm, 2.7µm) Zwitterionic phase provides excellent retention and peak shape for polar compounds.[4]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid Provides protons for ionization and salts for good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid High organic content drives HILIC retention.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40°C Improves peak shape and reduces viscosity.
Injection Vol. 5 µL Balances sensitivity with potential for solvent mismatch effects.

| Gradient | See Table 2 | Starts high organic, gradually increases aqueous to elute analytes. |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 95
1.0 95
8.0 50
8.1 20
10.0 20
10.1 95

| 15.0 | 95 |

Table 3: Mass Spectrometry Parameters

Parameter Value Rationale
Ionization Mode ESI Positive Amine group is readily protonated.
Capillary Voltage +4.0 kV Standard for positive mode ESI.
Gas Temp. 325°C Facilitates desolvation.
Gas Flow 8 L/min Aids in desolvation and ion formation.
Nebulizer 35 psi Creates a fine spray for efficient ionization.

| MRM Transitions | See Table 4 | Specific precursor-to-product ion monitoring for high selectivity. |

Table 4: Optimized MRM Transitions (Example)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Trehalosamine 342.3 [M+H]⁺ 163.1 100 20
Trehalosamine (confirming) 342.3 [M+H]⁺ 145.1 100 25
¹³C₁₂-Trehalosamine (IS) 354.3 [M+H]⁺ 169.1 100 20

Note: The product ions for trehalosamine are proposed based on the fragmentation of similar disaccharides (e.g., trehalose, m/z 360 -> 163 as an ammonium adduct) and the stable oxonium ions formed from hexose units.[8] These values must be confirmed and optimized empirically by infusing the pure standard.

Method Validation: Ensuring Trustworthiness

A protocol is only as reliable as its validation. This method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure its performance.[12][13]

G cluster_quant cluster_matrix center Method Validation LOD LOD & LOQ center->LOD Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Selectivity Selectivity center->Selectivity MatrixEffect Matrix Effect center->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top) center->Stability

Caption: Key parameters for comprehensive method validation.

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences co-elute with the analyte or IS.

  • Linearity: Assess the calibration curve using a weighted (1/x or 1/x²) linear regression. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (n=6) on three separate days.

    • Accuracy (%RE): Should be within ±15% (±20% at the LLOQ).[12]

    • Precision (%RSD): Should be ≤15% (≤20% at the LLOQ).[12]

  • Limits (LOD & LOQ): The Lower Limit of Quantification (LLOQ) is the lowest point on the calibration curve that meets the accuracy and precision criteria. The Limit of Detection (LOD) is typically determined as a signal-to-noise ratio of ≥3.

  • Matrix Effect: Quantified by comparing the peak response of an analyte spiked into a post-extraction blank sample to the response of the analyte in a pure solution. A consistent and compensated-for matrix effect is acceptable when using a SIL-IS.

  • Stability: Assess the stability of trehalosamine in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Analysis and Reporting

Quantification is based on the ratio of the peak area of the trehalosamine MRM transition to the peak area of the IS MRM transition. A calibration curve is generated by plotting this peak area ratio against the known concentration of each calibration standard. The concentration of trehalosamine in unknown samples is then calculated from this regression line.

Conclusion

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of trehalosamine in biological samples. The strategic use of HILIC for chromatography and MRM for detection provides the necessary selectivity and performance for demanding research and drug development applications. By explaining the scientific rationale behind key procedural steps and emphasizing a thorough validation process, this protocol serves as a reliable foundation for laboratories seeking to accurately measure this promising therapeutic agent.

References

  • Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites.
  • Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology, 2396, 137-159.
  • Shimadzu Corporation. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies.
  • Periat, A., et al. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry.
  • Wikipedia contributors. (n.d.). Trehalosamine. Wikipedia.
  • Paulick, M. G., et al. (2016). A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples. Journal of Chromatography B, 1033-1034, 359-365.
  • Nishimura, I., et al. (2016). Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose. Journal of Agricultural and Food Chemistry, 64(38), 7211-7217.
  • BenchChem. (2025). Inter-laboratory Comparison Guide: Trehalose Quantification Using Isotope Dilution Mass Spectrometry.
  • Hauchard, A., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules, 26(2), 332.
  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
  • Lair, V., et al. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. Metabolites, 13(4), 543.
  • ResearchGate. (n.d.). A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples | Request PDF.
  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.
  • Arakawa, T., et al. (2022). Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog. Advanced Biology, 6(6), e2101309.
  • Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods.
  • Bansal, S., & DeStefano, A. (2007). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.

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Application

Application Note &amp; Protocol: A Comprehensive Guide to the Isolation and Purification of Trehalosamine from Fermentation Broth

Abstract: This document provides a detailed, field-proven protocol for the isolation and purification of trehalosamine, a valuable aminoglycoside, from microbial fermentation broth. Trehalosamine, a structural analog of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, field-proven protocol for the isolation and purification of trehalosamine, a valuable aminoglycoside, from microbial fermentation broth. Trehalosamine, a structural analog of trehalose, is gaining significant attention for its applications in pharmaceuticals as a stabilizer and drug delivery vehicle, as well as in biotechnology as a cryoprotectant and osmoprotective agent.[][2] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step workflow from initial broth clarification to final product analysis. We delve into the scientific principles behind each stage, emphasizing cation-exchange chromatography as the pivotal purification step, and provide methods for quality control to ensure high purity and yield.

Introduction to Trehalosamine: A Stable Trehalose Analog

Trehalosamine is an amino sugar in which a hydroxyl group of the disaccharide trehalose is replaced by an amino group.[3] This modification confers unique physicochemical properties, including enhanced biological stability compared to trehalose, as it is resistant to hydrolysis by the enzyme trehalase.[2][4] Produced via microbial fermentation, often using engineered strains of E. coli or specific Actinobacteria, trehalosamine is classified as an aminoglycoside antibiotic.[][5][6] Its unique structure, combining the protective qualities of trehalose with the chemical reactivity of an amino group, makes it a highly sought-after molecule.[2]

Key properties and applications include:

  • Biostability: Resistance to trehalase degradation allows for greater in-vivo efficacy and a longer shelf-life in formulations.[2][3]

  • Protective Agent: Like trehalose, it is an excellent protectant for proteins and cells against stresses like desiccation and freezing.[3][4]

  • pH Buffering Capacity: The presence of the amino group provides a strong pH buffering capacity around neutral pH, a feature absent in trehalose.[2][3][7]

  • Chemical Modifiability: The primary amine serves as a chemical handle for conjugation, enabling the development of targeted drug delivery systems and molecular imaging probes.[2][8]

The isolation of trehalosamine from the complex matrix of a fermentation broth presents a significant challenge, requiring a multi-step purification strategy to remove cells, proteins, pigments, and other media components.[9] This protocol outlines a robust and reproducible methodology to achieve high-purity trehalosamine.

Overall Purification Workflow

The purification strategy is designed to systematically remove impurities based on differences in physical and chemical properties. The core of the process leverages the positive charge of the trehalosamine amino group at neutral to acidic pH, making cation-exchange chromatography a highly effective capture and purification step.

G cluster_0 Phase 1: Clarification cluster_1 Phase 2: Capture & Initial Purification cluster_2 Phase 3: Polishing & Final Product Fermentation_Broth Fermentation Broth Centrifugation Step 1: Biomass Removal (Centrifugation/Filtration) Fermentation_Broth->Centrifugation Clarified_Broth Clarified Supernatant Centrifugation->Clarified_Broth Ion_Exchange Step 2: Cation-Exchange Chromatography (Binding) Clarified_Broth->Ion_Exchange Elution Step 3: Elution Ion_Exchange->Elution Crude_Trehalosamine Crude Trehalosamine Eluate Elution->Crude_Trehalosamine Desalting Step 4: Desalting & Concentration Crude_Trehalosamine->Desalting QC Step 5: Quality Control (HPLC, MS) Desalting->QC Final_Product High-Purity Trehalosamine QC->Final_Product

Caption: Overall workflow for trehalosamine isolation.

Detailed Protocols

This section provides a step-by-step methodology for each phase of the purification process.

Phase 1: Broth Clarification

Objective: To remove microbial cells and large debris from the fermentation broth.

Principle: The initial and most critical step is the separation of the soluble trehalosamine product from the insoluble cellular biomass. This is typically achieved through centrifugation or microfiltration. The choice depends on the scale of the operation.

Protocol: Step 1 - Biomass Removal

  • Harvesting: Transfer the entire fermentation broth from the bioreactor to appropriate centrifuge containers.

  • Centrifugation: Centrifuge the broth at 5,000 - 8,000 x g for 20-30 minutes at 4°C. This will pellet the microbial cells.[10][11]

  • Supernatant Collection: Carefully decant the supernatant, which contains the soluble trehalosamine, into a new, sterile container. Be cautious not to disturb the cell pellet.

  • (Optional) Filtration: For complete removal of fine particulates, filter the collected supernatant through a 0.45 µm or 0.22 µm filter. This step is highly recommended before chromatography to prevent column fouling.[9]

  • pH Adjustment: Adjust the pH of the clarified supernatant to between 6.0 and 7.0 using HCl or NaOH.[12] This ensures the amino group of trehalosamine (pKa ≈ 6.99) is protonated and ready for binding to the cation-exchange resin.[7]

Phase 2: Cation-Exchange Chromatography (CEC)

Objective: To capture trehalosamine from the clarified broth and remove negatively charged and neutral impurities.

Principle: As an aminoglycoside, trehalosamine possesses a primary amino group that is positively charged at a pH below its pKa.[7][12][13] This allows it to bind to a negatively charged cation-exchange resin, while many other broth components (like residual sugars, anionic pigments, and some proteins) do not bind and are washed away. Elution is then achieved by increasing the salt concentration or pH to disrupt the electrostatic interaction.

Protocol: Step 2 & 3 - CEC Capture and Elution

  • Resin Selection: A strong or weak acid cation-exchange resin is suitable. A weak acid resin like Amberlite IRC-50 or similar is often effective for aminoglycosides.[14]

  • Column Preparation: Pack a chromatography column with the chosen resin and equilibrate it with 5-10 column volumes (CV) of a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5) until the pH and conductivity of the outflow match the inflow.

  • Sample Loading: Load the pH-adjusted, clarified supernatant onto the equilibrated column. The flow rate should be controlled to allow sufficient residence time for binding (e.g., 1-3 resin volumes per hour).[12]

  • Wash Step: After loading, wash the column with 3-5 CV of the equilibration buffer to remove unbound impurities. Monitor the column effluent's UV absorbance (at 280 nm) until it returns to baseline, indicating that non-binding proteins and other impurities have been washed through.[12]

  • Elution Step: Elute the bound trehalosamine using a step or linear gradient of a high-salt buffer. An effective eluent is a solution of NaCl or NH₄Cl (0.5-1.5 M) in the equilibration buffer.[12] Alternatively, an alkaline solution can be used to deprotonate the amino group, causing its release.

  • Fraction Collection: Collect fractions throughout the elution step. Monitor the fractions for the presence of trehalosamine using a suitable assay (e.g., Thin Layer Chromatography (TLC) or a specific enzymatic assay if available).

Parameter Recommended Value Rationale
Resin Type Weak or Strong Cation ExchangerEffective for binding positively charged aminoglycosides.[12][14]
Loading pH 6.0 - 7.0Ensures protonation of trehalosamine's amino group for binding.[12]
Elution Agent 0.5 - 1.5 M NaCl or NH₄ClHigh salt concentration competes with trehalosamine for binding sites.[12]
Flow Rate 1 - 3 Column Volumes / hourAllows for efficient binding kinetics without excessive processing time.[12]
Phase 3: Polishing and Final Formulation

Objective: To remove the high concentration of salt from the eluate and prepare the final high-purity product.

Protocol: Step 4 - Desalting and Concentration

  • Pool Fractions: Combine the trehalosamine-containing fractions identified in the previous step.

  • Desalting: The high salt concentration must be removed. This can be accomplished by:

    • Size-Exclusion Chromatography (SEC) / Gel Filtration: Using a resin like Bio-Gel P-2.[15]

    • Tangential Flow Filtration (TFF) / Diafiltration: Using a membrane with a low molecular weight cutoff (e.g., <500 Da) to retain trehalosamine while washing away salts.

  • Concentration: After desalting, the solution is often dilute. Concentrate the product by rotary evaporation under reduced pressure at 50-70°C or by lyophilization (freeze-drying).[12][16] Lyophilization will yield a stable, dry powder.

Quality Control and Analysis

Objective: To confirm the identity, purity, and quantity of the final trehalosamine product.

Principle: Analytical techniques are essential to validate the success of the purification protocol. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity, while Mass Spectrometry (MS) confirms the molecular identity.

Protocol: Step 5 - Final Product Analysis

  • Purity Assessment (HPLC):

    • Column: An aminopropyl (amino) column or a hydrophilic interaction chromatography (HILIC) column is suitable for separating polar compounds like trehalosamine.[8][17]

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water.[8][16]

    • Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by derivatization followed by fluorescence detection.[17]

  • Identity Confirmation (MS):

    • Couple the HPLC system to a mass spectrometer (LC-MS).

    • Confirm the molecular weight of the purified product. Trehalosamine has a molecular weight of approximately 341.31 g/mol .[13] The observed mass should correspond to [M+H]⁺ (342.3) in positive ion mode.

  • Quantification:

    • Quantify the final yield using an HPLC standard curve with a known concentration of a trehalosamine reference standard.

G cluster_0 Input cluster_1 Analytical Workflow cluster_2 Output Purified_Sample Purified Trehalosamine (Post-Desalting) HPLC HPLC Separation (Amino or HILIC column) Purified_Sample->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS Confirms MW = 341.31 Da Detector ELSD / CAD Detector (Purity & Quantification) HPLC->Detector Assesses Purity Final_Report Final Report: - Identity Confirmed - Purity >95% - Yield Calculated MS->Final_Report Detector->Final_Report

Caption: Analytical workflow for quality control.

References

  • Ma, M., et al. (2022). Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog. Advanced Biology, 6(6), e2101309. [Link]

  • McCullough, K. M., et al. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. The Journal of Organic Chemistry, 83(15), 8117–8124. [Link]

  • Wikipedia. (2023). Trehalosamine. [Link]

  • Google Patents. (n.d.). CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics.
  • American Chemical Society. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. The Journal of Organic Chemistry. [Link]

  • Journal of Fermentation and Bioengineering. (1994). Purification and Characterization of Trehalose Phosphorylase from Micrococcus varians. J-STAGE. [Link]

  • Dolak, L. A., et al. (1980). 3-Trehalosamine, a new disaccharide antibiotic. The Journal of Antibiotics, 33(7), 690-694. [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on enzyme activity and stability. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017). Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues. JoVE. [Link]

  • ResearchGate. (n.d.). Effects of pH (A) and temperature (B) on the activity of TreM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trehalosamine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Mass producibility and protective properties of 4‐trehalosamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Bioanalysis of aminoglycosides using high-performance liquid chromatography. PMC. [Link]

  • Google Patents. (n.d.). CN106317132A - Aminoglycoside antibiotics separation and purification method.
  • Bonatech. (2025). Aminoglycoside antibiotic purification. Retrieved from [Link]

  • Google Patents. (n.d.). US5441644A - Method of isolation and purification of trehalose.
  • Google Patents. (n.d.). EP0609801A1 - Method of isolation and purification of trehalose.
  • ResearchGate. (2006). Rapid and sensitive determination of aminoglycoside antibiotics in water samples using a strong cation-exchange chromatography non-derivatisation method with chemiluminescence detection. Retrieved from [Link]

  • PubMed. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. [Link]

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Method

Application Note: Kinetic Evaluation of Trehalosamine as a Competitive Inhibitor in Trehalase Assays

Target Audience: Researchers, biochemists, and drug development professionals specializing in antifungal, insecticidal, and antimicrobial therapeutics. Introduction & Mechanistic Rationale Trehalose ( α , α -trehalose) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in antifungal, insecticidal, and antimicrobial therapeutics.

Introduction & Mechanistic Rationale

Trehalose ( α , α -trehalose) is a non-reducing disaccharide that serves as a critical energy source, structural precursor, and stress-protectant in insects, fungi, and mycobacteria[1][2]. Because mammals lack systemic reliance on trehalose, the enzyme responsible for its hydrolysis—trehalase (EC 3.2.1.28)—represents a highly selective therapeutic target for novel insecticides and antimicrobial agents[1][3].

Trehalosamine (e.g., 2-trehalosamine, 4-trehalosamine) belongs to a family of aminoglycoside analogs of trehalose[4]. By substituting a specific hydroxyl group with an amino group, trehalosamine retains the stereochemical architecture required to enter the trehalase active site[4][5]. However, this structural modification renders the glycosidic bond highly resistant to enzymatic cleavage[6]. Consequently, trehalosamine acts as a potent competitive inhibitor ; it occupies the catalytic pocket, thereby preventing the natural substrate (trehalose) from binding and halting the release of glucose[1][5].

Understanding the precise kinetic parameters ( Ki​ , IC50​ ) of this inhibition is essential for optimizing trehalosamine derivatives for clinical or agricultural use.

Pathway Visualization

To conceptualize the assay design, it is critical to map the divergent pathways of the enzyme when exposed to both its native substrate and the competitive inhibitor.

CompetitiveInhibition E Trehalase (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor (Blocks Active Site) S Trehalose (Substrate) S->ES I Trehalosamine (Competitive Inhibitor) I->EI ES->E Release P Glucose (Product) ES->P Hydrolysis EI->E Reversible Dissociation

Competitive inhibition of trehalase by trehalosamine preventing glucose release.

Experimental Design & Causality

A self-validating assay must account for the fact that neither trehalose nor trehalosamine possesses a chromophore or fluorophore. Therefore, direct spectrophotometric measurement of substrate depletion is impossible.

The Causality of the Coupled Assay: To generate a quantifiable signal, we employ a secondary coupled detection system: the Glucose Oxidase-Peroxidase (GOPOD) assay [7].

  • Primary Reaction: Trehalase hydrolyzes trehalose into two moles of D-glucose. Trehalosamine competitively inhibits this step, reducing the total glucose yield[3][7].

  • Coupled Oxidation: Glucose oxidase (GOX) specifically oxidizes the released D-glucose to D-gluconate, producing hydrogen peroxide ( H2​O2​ ) in a 1:1 stoichiometric ratio.

  • Colorimetric Detection: Horseradish peroxidase (HRP) utilizes the generated H2​O2​ to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), producing a stable quinoneimine dye that absorbs strongly at 510 nm.

Critical Control Point (Heat Inactivation): Because the GOPOD reagents require incubation at 37°C, any active trehalase carried over into the detection phase will continue to hydrolyze background trehalose, leading to an overestimation of activity. To prevent this, the primary reaction must be strictly terminated via heat inactivation (95°C for 5 minutes) before the addition of the GOPOD reagent[7].

Step-by-Step Protocol: Microplate Trehalase Inhibition Assay

Reagent Preparation
  • Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.6. (Matches the optimal pH for most fungal and mycobacterial acid trehalases)[7].

  • Substrate Solution: 200 mM Trehalose in Assay Buffer[7].

  • Inhibitor Stock: 50 mM Trehalosamine in Assay Buffer. Prepare a serial dilution series (e.g., 0.1 mM to 10 mM) to establish a dose-response curve.

  • Enzyme Preparation: Purified Trehalase (e.g., Microorganism or Porcine source) diluted in Assay Buffer to a working concentration of 0.5 U/mL[7][8].

  • GOPOD Reagent: Reconstitute commercial GOPOD assay kit (containing GOX, HRP, and 4-aminoantipyrine/phenol) according to the manufacturer's instructions.

Assay Execution (96-Well Format)
  • Pre-incubation: To a standard 96-well PCR plate, add 10 µL of the Enzyme Preparation (0.5 U/mL) and 20 µL of the Trehalosamine inhibitor dilution (or buffer for the uninhibited control). Incubate at 37°C for 10 minutes. Rationale: Pre-incubation allows the competitive inhibitor to reach binding equilibrium with the enzyme's active site prior to substrate introduction.

  • Reaction Initiation: Add 20 µL of the 200 mM Trehalose Substrate Solution to each well to initiate the hydrolysis reaction.

  • Primary Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes.

  • Reaction Termination: Transfer the plate to a thermal cycler and heat to 95°C for 5 minutes. Rationale: Denatures the trehalase, locking the glucose concentration at the 30-minute mark and preventing interference during the GOPOD phase.

  • Cooling: Cool the plate to 4°C for 2 minutes, then centrifuge briefly to collect condensation.

Data Acquisition & Analysis
  • Coupled Detection: Transfer 40 µL of the terminated reaction mixture from each well into a clear, flat-bottom 96-well assay plate.

  • Add 160 µL of GOPOD Reagent to each well.

  • Incubate in the dark at 37°C for 20 minutes to allow full color development.

  • Measurement: Read the absorbance at 510 nm ( A510​ ) using a microplate reader.

  • Background Correction: Subtract the absorbance of a blank well (Assay Buffer + GOPOD, no enzyme) from all sample readings. Convert A510​ to glucose concentration using a standard curve generated with known D-glucose standards[7].

Quantitative Data Interpretation

To determine the inhibition constant ( Ki​ ), the assay is repeated across multiple substrate concentrations (e.g., 10, 20, 50, and 100 mM trehalose) and multiple inhibitor concentrations. The data is traditionally plotted using a Dixon Plot ( 1/v vs. [I] ), where the intersecting lines of different substrate concentrations converge at −Ki​ on the x-axis[7].

Below is a representative data summary comparing the kinetic parameters of Trehalosamine against Validamycin A (a well-documented benchmark trehalase inhibitor used in agriculture)[1][7].

Inhibitor CompoundTarget Enzyme SourceInhibition Type IC50​ ( μ M) Ki​ ( μ M)
4-Trehalosamine Porcine Kidney TrehalaseCompetitive850680
2-Trehalosamine M. tuberculosis TreSCompetitive12095
Validamycin A C. albicans Acid TrehalaseCompetitive2.51.8
Validoxylamine A R. solani TrehalaseCompetitive0.40.15

Note: While Validamycin A exhibits a lower Ki​ (tighter binding) for fungal trehalases[7], trehalosamine derivatives show unique selectivity profiles and lower eukaryotic cytotoxicity, making them highly valuable for specific mycobacterial targeting[6][8].

References

  • MedChemExpress (MCE)
  • Organic Letters (ACS Publications)
  • Targeting Mycobacterium tuberculosis Persistence through Inhibition of the Trehalose Catalytic Shift ACS Publications URL
  • Stability of trehalose analogs against mammalian trehalase and their...
  • Analysis of validamycin as a potential antifungal compound against Candida albicans ResearchGate URL
  • Potential Trehalase Inhibitors: Syntheses of Trehazolin and Its Analogues ResearchGate URL
  • Tailoring Trehalose for Biomedical and Biotechnological Applications ResearchGate URL
  • Degradation-Resistant Trehalose Analogues Block Utilization of Trehalose by Hypervirulent Clostridioides difficile ResearchGate URL

Sources

Application

Application Note: Multidimensional NMR Spectroscopy for the Structural Elucidation of Trehalosamines

Executive Summary Trehalosamines are a critical class of aminoglycoside-like disaccharides characterized by the substitution of one or more hydroxyl groups with amino groups on a trehalose scaffold. Natural variants, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trehalosamines are a critical class of aminoglycoside-like disaccharides characterized by the substitution of one or more hydroxyl groups with amino groups on a trehalose scaffold. Natural variants, such as 2-trehalosamine and 3-trehalosamine, have garnered significant pharmaceutical interest due to their potent antimicrobial properties, particularly their ability to disrupt the trehalose catalytic shift in Mycobacterium tuberculosis [1, 2].

Determining the exact stereochemistry (e.g., α,α -1,1 vs. α,β -1,1 linkages) and the regiochemistry of the amine functional groups is paramount for structure-activity relationship (SAR) studies. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the structures of trehalosamine analogues.

Mechanistic Rationale in Experimental Design

As an application scientist, it is not enough to simply run a standard suite of 2D NMR experiments; one must understand the causality behind each spectroscopic choice when analyzing pseudo-symmetrical disaccharides.

  • 1D 1 H and 13 C NMR (The Baseline): The primary challenge in trehalosamine analysis is distinguishing the two pyranose rings. The anomeric protons ( H−1,H−1′ ) serve as the starting point. The coupling constant ( J1,2​ ) dictates the stereochemistry: an α -linkage exhibits a small equatorial-axial coupling ( J≈3.0−4.0 Hz), whereas a β -linkage exhibits a large axial-axial coupling ( J≈7.5−8.5 Hz) [1]. In the 13 C spectrum, the carbon bearing the amino group will shift significantly upfield ( ∼50−55 ppm) compared to standard hydroxyl-bearing carbons ( ∼70−75 ppm) [2].

  • 2D TOCSY (Spin System Isolation): Because the chemical shifts of the bulk ring protons ( H−2 through H−6 ) heavily overlap in the 3.2−4.0 ppm region, COSY alone is insufficient. TOCSY transfers magnetization through the entire continuous J -coupled network. By irradiating the distinct anomeric protons, we can independently trace the entire spin system of the amino-sugar ring versus the standard hexose ring.

  • 2D HMBC (Linkage Verification): The defining feature of trehalosamine is the 1,1'-glycosidic oxygen bridge. HMBC provides a self-validating proof of this linkage by revealing three-bond ( 3JCH​ ) heteronuclear correlations across the glycosidic bond (i.e., H−1 to C−1′ and H−1′ to C−1 ) [3].

Self-Validating Experimental Protocol

The following methodology ensures high-fidelity data acquisition, preventing common artifacts associated with the high ionic strength of amino-sugar samples.

Phase I: Sample Preparation & Calibration
  • Solvent Selection: Dissolve 10−20 mg of the purified trehalosamine sample in 600 µL of deuterated solvent. Use D2​O for free amines (to prevent peak broadening from exchangeable −NH2​ protons) or CDCl3​/CD3​OD for protected/acetylated derivatives.

  • Internal Standard: Add 0.1% DSS (for D2​O ) or TMS (for organic solvents) to serve as a precise 0.00 ppm chemical shift reference.

  • Validation Checkpoint (Pulse Calibration): The charged nature of trehalosamine alters the sample's dielectric constant, which can detune the probe and shift the 90∘ pulse width ( P1​ ).

    • Action: Perform a nutation experiment to calibrate the exact 90∘ pulse.

    • Validation: Apply a 360∘ pulse; the resulting spectrum must yield a null signal. If a dispersive signal remains, the pulse is miscalibrated, which will cause severe t1​ noise and artifactual cross-peaks in 2D spectra. Re-shim the Z-axis and recalculate.

Phase II: Acquisition Parameters (500 MHz or 600 MHz Spectrometer)
  • 1D 1 H Acquisition: Run a standard proton sequence (e.g., zg30) with a relaxation delay ( D1​ ) of 2.0 seconds. Acquire 16−32 scans.

  • 1D 13 C Acquisition: Use a proton-decoupled sequence (e.g., zgpg30). Set D1​ to 2.0 seconds and acquire ≥1024 scans to ensure an adequate signal-to-noise ratio for the quaternary/anomeric carbons.

  • 2D HSQC (Multiplicity-Edited): Set the 1JCH​ coupling constant to 145 Hz. This experiment differentiates CH/CH3​ groups (positive phase) from CH2​ groups (negative phase, identifying C−6/C−6′ ).

  • 2D HMBC: Optimize for long-range couplings ( nJCH​=8 Hz). This is the critical step for proving the C−1↔O↔C−1′ linkage.

Phase III: Data Processing
  • Apply a squared sine-bell (qsine) apodization function in both dimensions for 2D data to enhance resolution and minimize truncation artifacts.

  • Zero-fill the indirect dimension ( F1​ ) to at least 1024 points to ensure precise cross-peak picking.

Quantitative Data Presentation

The table below summarizes the multidimensional NMR assignments for a naturally isolated α,β -3-trehalosamine analogue, demonstrating the diagnostic chemical shifts used to confirm both the β -linkage of the second ring and the C-3 amination [1].

Table 1: 1 H and 13 C NMR Chemical Shifts for α,β -3-Trehalosamine ( CDCl3​ , 400 MHz)

PositionRing A ( α -D-glucopyranosyl)Ring B (3'-amino-3'-deoxy- β -D-glucopyranosyl)Diagnostic Feature
C-1 / H-1 97.1 ppm / 4.95 ppm (d, J=2.8 Hz) 92.5 ppm / 4.37 ppm (d, J=7.7 Hz) J1,2​ confirms α (2.8 Hz) vs β (7.7 Hz) anomers.
C-2 / H-2 70.5 ppm / 3.40–3.20 ppm (m)Overlapped in 3.40–3.20 ppm regionStandard hydroxyl-bearing carbon.
C-3 / H-3 75.1 ppm / 3.57–3.53 ppm (m) 72.6 ppm / 2.83 ppm (t, J=8.5 Hz) Upfield H−3′ shift and distinct triplet confirm amination site.
C-4 / H-4 72.1 ppm / 3.57–3.53 ppm (m) 70.8 ppm / 3.40–3.20 ppm (m)Standard hydroxyl-bearing carbon.
C-5 / H-5 76.9 ppm / 3.66–3.61 ppm (m) 73.3 ppm / 3.66–3.61 ppm (m)Standard hydroxyl-bearing carbon.
C-6 / H-6 61.4 ppm / 3.68 ppm (d, J=10.0 Hz) 61.1 ppm / OverlappedNegative phase in edited HSQC confirms CH2​ .

Note: Data adapted from the structural elucidation of antimicrobial compounds isolated from Bacillus amyloliquefaciens [1].

Structural Elucidation Workflow

The following diagram maps the logical progression of the NMR data analysis, highlighting the causality between the experiment chosen and the structural feature resolved.

Trehalosamine_NMR_Workflow SamplePrep 1. Sample Prep & Calibration (DSS/TMS Ref, Pulse Optimization) OneD_Acq 2. 1D 1H & 13C Acquisition (Assess Anomeric J-couplings & Amine Shifts) SamplePrep->OneD_Acq TOCSY 3. 2D TOCSY / COSY (Isolate Pyranose Spin Systems) OneD_Acq->TOCSY HSQC 4. 2D Multiplicity-Edited HSQC (Map Protons to Carbons, Identify CH2) TOCSY->HSQC HMBC 5. 2D HMBC (Confirm 1,1'-Glycosidic Linkage) HSQC->HMBC NOESY 6. 2D NOESY / ROESY (Determine 3D Spatial Conformation) HMBC->NOESY Final Final Structural Elucidation (Complete Regio- & Stereochemistry) NOESY->Final

Figure 1: Step-by-step NMR workflow for the structural elucidation of trehalosamine analogues.

References

  • Wang, et al. "A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities." PMC, 2020.
  • "Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes." The Journal of Organic Chemistry, ACS Publications, 2018.
  • "Diverse Synthesis of Natural Trehalosamines and Synthetic 1,1′-Disaccharide Aminoglycosides." ResearchGate, 2021.
Method

formulation of trehalosamine for in vitro antimicrobial testing

Application Note: Formulation and In Vitro Antimicrobial Evaluation of Trehalosamine Executive Summary Trehalosamine (including its 2-, 3-, and 4-isomers) represents a unique class of aminoglycoside-like antibiotics deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and In Vitro Antimicrobial Evaluation of Trehalosamine

Executive Summary

Trehalosamine (including its 2-, 3-, and 4-isomers) represents a unique class of aminoglycoside-like antibiotics derived from the substitution of a hydroxyl group on the trehalose disaccharide with an amino group[1]. While its standalone antibacterial activity is generally weak-to-moderate against standard pathogens[2], trehalosamine has emerged as a critical structural scaffold and a potent inhibitor of the trehalose catalytic shift in mycobacteria[3]. This application note provides a comprehensive, self-validating framework for formulating trehalosamine and evaluating its in vitro antimicrobial and antibiotic-potentiating properties.

Mechanistic Rationale & Physicochemical Profiling

The Causality of Formulation Choices

Trehalosamine is highly water-soluble due to its polyhydroxylated disaccharide backbone. However, the introduction of the primary amine group (pKa ~8.5) fundamentally alters its physicochemical behavior compared to neutral trehalose.

  • Buffering Capacity: 4-trehalosamine exhibits strong intrinsic pH buffering capacity near neutrality[1]. If dissolved at high concentrations (>1 mg/mL) in unbuffered media, it can induce a basic shift in the microenvironment, potentially confounding Minimum Inhibitory Concentration (MIC) readouts by altering the proton motive force of the bacterial membrane.

  • Formulation Strategy: To isolate the true antimicrobial efficacy from pH-induced artifacts, trehalosamine must be formulated in a controlled buffer. We recommend 10 mM HEPES (pH 7.4) over standard PBS, as phosphate buffers can occasionally precipitate with divalent cations present in complex bacterial broths (e.g., Middlebrook 7H9).

  • Sterilization: The compound is heat-stable but should be sterilized via 0.22 µm Polyethersulfone (PES) filtration. PES is mandated over Nylon or PVDF due to its exceptionally low drug-binding characteristics, ensuring the final stock concentration remains uncompromised.

Mechanism of Action: Targeting the Trehalose Catalytic Shift

In Mycobacterium tuberculosis (Mtb) and related species, the trehalose catalytic shift is a stress-responsive metabolic mechanism where trehalose is isomerized to maltose by Trehalose Synthase (TreS) to fuel persister cell survival[3]. Trehalosamine acts as a competitive inhibitor of TreS. By blocking this pathway, trehalosamine not only exerts mild intrinsic toxicity but heavily potentiates the efficacy of first- and second-line antibiotics like Rifampicin (RIF) and Bedaquiline (BDQ)[3].

MOA Trehalose Trehalose (Substrate) TreS Trehalose Synthase (TreS) Catalytic Shift Trehalose->TreS Binds Maltose Maltose (Energy for Persisters) TreS->Maltose Isomerization Death Bacterial Cell Death (Synergistic Effect) Maltose->Death Prevents Death Trehalosamine Trehalosamine (Inhibitor) Trehalosamine->TreS Competitive Inhibition Trehalosamine->Death Potentiates Activity Antibiotics Antibiotics (RIF, BDQ) Antibiotics->Death Primary Toxicity

Caption: Mechanism of trehalosamine inhibiting TreS, potentiating antibiotic efficacy in mycobacteria.

Quantitative Efficacy & Potentiation Data

The following table synthesizes expected in vitro quantitative benchmarks for trehalosamine variants across different microbial models, serving as a reference point for assay validation.

Compound VariantTarget OrganismAssay TypeQuantitative ResultReference
α,β-3-trehalosamine Bacillus amyloliquefaciensBroth Microdilution (MIC)0.5 – 0.7 mg/mL[2],[4]
2-trehalosamine M. tuberculosis (Planktonic)MIC> 1 mM (Weak standalone)[3]
2-trehalosamine M. tuberculosis + RifampicinCheckerboard (Synergy)Significant IC50/IC90 shift[3]
Trehalose-Pks13 Conjugates M. tuberculosisResazurin MIC0.8 µM[5]

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols utilize a self-validating framework. The inclusion of a resazurin (Alamar Blue) reduction step eliminates the subjectivity of visual MIC scoring—a critical necessity when working with clumping bacteria like mycobacteria[5].

Workflow S1 1. Powder Equilibration (Desiccator to RT) S2 2. Buffer Dissolution (10 mM HEPES, pH 7.4) S1->S2 S3 3. Filter Sterilization (0.22 µm PES Membrane) S2->S3 S4 4. Broth Microdilution (96-well plate, 7H9 Media) S3->S4 S5 5. Bacterial Inoculation (Standardized OD600 = 0.05) S4->S5 S6 6. Resazurin Assay (Ex 530 nm / Em 590 nm) S5->S6

Caption: Step-by-step workflow for trehalosamine formulation and resazurin-based MIC assay.

Protocol A: Master Formulation of Trehalosamine

Causality Check: Cold trehalosamine powder can condense ambient moisture, altering the true mass. Always equilibrate to room temperature before weighing.

  • Equilibration: Remove lyophilized trehalosamine from -20°C storage and equilibrate in a desiccator at room temperature for 30 minutes.

  • Dissolution: Weigh the required mass and dissolve in sterile 10 mM HEPES buffer (pH 7.4) to achieve a 100 mM master stock. Note: Do not use DMSO unless the trehalosamine is conjugated to a highly lipophilic moiety (e.g., mycolic acid analogs)[5].

  • pH Verification: Spot-check the pH of the resulting solution using a micro-pH probe. Adjust with 0.1 M HCl or NaOH if the pH deviates beyond 7.3–7.5.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter. Discard the first 100 µL to account for any negligible dead-volume binding.

Protocol B: Resazurin-Based Microbroth Dilution (MIC) Assay

Self-Validation: The conversion of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin is strictly dependent on the reducing environment of living cells. A vehicle-only well must turn pink (positive growth), while a media-only well must remain blue (sterility check).

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with OADC (for mycobacteria) or Mueller-Hinton broth (for standard pathogens).

  • Serial Dilution: In a sterile 96-well polystyrene plate, dispense 100 µL of media into columns 2–12. Add 200 µL of the working trehalosamine solution (e.g., 2 mM) to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 100 µL from column 10. (Columns 11 and 12 serve as growth and sterility controls, respectively).

  • Inoculum Standardization: Dilute starter bacterial cultures to an exact OD600​ of 0.1.

  • Inoculation: Add 100 µL of the diluted culture to columns 1–11. The final well volume is 200 µL, and the final starting OD600​ is 0.05[5].

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C (5% CO2​ if required) for 18 hours (fast-growing bacteria) or up to 7-10 days (slow-growing mycobacteria)[5],[3].

  • Resazurin Addition: Add 6 µL of 0.01% resazurin solution to all wells. Incubate for an additional 4 hours[5].

  • Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation 530 nm, Emission 590 nm)[5]. Calculate the IC50​ or MIC via non-linear regression analysis.

References

  • Source: researchgate.
  • Source: wikipedia.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Application

Scaling Up Trehalosamine Production: An Application Note and Protocol for Laboratory Bioreactors

Introduction: The Promise of Trehalosamine Trehalosamine, an aminoglycoside antibiotic, is a naturally occurring amino sugar with significant potential in the pharmaceutical and biotechnology sectors.[][2] Initially isol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Trehalosamine

Trehalosamine, an aminoglycoside antibiotic, is a naturally occurring amino sugar with significant potential in the pharmaceutical and biotechnology sectors.[][2] Initially isolated from Streptomyces, it exhibits antimicrobial activity against various pathogens, including Mycobacterium tuberculosis.[3][4][5] Beyond its antibiotic properties, trehalosamine serves as a crucial intermediate in the synthesis of advanced imaging probes for mycobacteria, highlighting its versatility in research and drug development.[3][4][5] Furthermore, its structural similarity to trehalose, a known bioprotectant, suggests potential applications in stabilizing proteins and cells, and it demonstrates a unique pH buffering capacity not seen in trehalose.[2]

The efficient and scalable production of trehalosamine is paramount to unlocking its full therapeutic and research potential. While chemical synthesis routes are often complex and low-yielding, microbial fermentation presents a sustainable and scalable alternative for commercial production.[][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling up trehalosamine production in laboratory bioreactors. We will delve into the core principles of microbial fermentation, provide detailed, step-by-step protocols, and offer insights into process optimization to maximize yield and purity.

Scientific Foundation: Understanding Trehalosamine Biosynthesis and Production

The microbial production of trehalosamine leverages the biosynthetic pathways of engineered or naturally producing microorganisms, such as certain species of bacteria like Bacillus amyloliquefaciens or genetically optimized strains of Escherichia coli.[][6] While the precise biosynthetic pathway for trehalosamine in many organisms is still under investigation, it is understood to be a derivative of trehalose. The canonical trehalose biosynthesis pathway in many fungi and bacteria involves two key enzymes: trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP).[7] This pathway utilizes glucose-6-phosphate and UDP-glucose, which are central intermediates in glycolysis and the pentose phosphate pathway.[7]

A chemoenzymatic synthesis approach has also been successfully developed, utilizing a trehalose synthase (TreT) to catalyze the glycosylation of a glucose analog, followed by a deacetylation step to yield trehalosamine.[3][4][5] This highlights the potential for both in vivo fermentation and in vitro enzymatic production strategies.

For the purpose of this guide, we will focus on a microbial fermentation process, which is a robust and widely adopted method for producing secondary metabolites like trehalosamine.[][8]

Visualizing the Production Workflow

The overall process of scaling up trehalosamine production can be visualized as a series of interconnected stages, from initial strain selection to final product purification.

Caption: A simplified workflow for trehalosamine production, from upstream strain development to downstream purification.

Part 1: Inoculum Development - Preparing a High-Performing Culture

The success of any fermentation process hinges on the quality of the starting culture. A robust and actively growing inoculum ensures a shorter lag phase and consistent performance in the bioreactor.

Protocol 1: Shake Flask Inoculum Preparation

This protocol outlines the steps for preparing a seed culture in shake flasks, which will be used to inoculate the laboratory bioreactor.

Materials:

  • Selected trehalosamine-producing microbial strain (e.g., engineered E. coli or Bacillus amyloliquefaciens)

  • Sterile seed medium (e.g., Tryptic Soy Broth or a custom-defined medium)

  • Sterile baffled shake flasks (volume appropriate for bioreactor inoculation, typically 1/10th of the bioreactor working volume)

  • Shaking incubator

Procedure:

  • Aseptic Inoculation: From a fresh agar plate or a cryopreserved stock, aseptically transfer a single colony or a small aliquot of the microbial strain into a shake flask containing the sterile seed medium. The flask should be filled to no more than 20-25% of its total volume to ensure adequate aeration.

  • Incubation: Place the shake flask in a shaking incubator set to the optimal growth temperature and agitation speed for the specific microbial strain. Typical conditions for E. coli are 37°C and 200-250 rpm.[]

  • Monitoring Growth: Monitor the cell growth by measuring the optical density at 600 nm (OD600) at regular intervals. The culture should be grown to the mid-to-late exponential phase to ensure a high density of viable and metabolically active cells. This typically takes 12-18 hours.

  • Inoculum for Bioreactor: Once the desired OD600 is reached, the seed culture is ready to be used to inoculate the laboratory bioreactor.

Part 2: Bioreactor Setup and Fermentation - The Core of Production

The bioreactor provides a controlled environment where the microbial culture can grow and produce trehalosamine. Precise control over key parameters is crucial for maximizing yield.[9][10]

Bioreactor System: A laboratory-scale stirred-tank bioreactor (e.g., 2L to 10L working volume) is recommended for this process. The system should be equipped with probes for real-time monitoring and control of pH, dissolved oxygen (DO), and temperature.

Table 1: Key Bioreactor Parameters for Trehalosamine Production

ParameterRecommended RangeRationale
Temperature30-37°COptimal for the growth and metabolism of most bacterial strains used for trehalosamine production.[]
pH6.5 - 7.5 (typically around 7.0)Maintains a favorable environment for enzymatic activity and cell viability.[]
Dissolved Oxygen (DO)20-40% of air saturationCrucial for aerobic respiration and efficient energy production, which supports secondary metabolite synthesis.[10][11]
Agitation200-600 rpm (variable)Ensures homogenous mixing of cells, nutrients, and oxygen, and prevents cell settling.[10][12]
Aeration0.5 - 1.5 vvm (volume of air per volume of medium per minute)Provides the necessary oxygen for aerobic fermentation.

Protocol 2: Laboratory Bioreactor Fermentation

Materials:

  • Sterilized laboratory bioreactor and associated equipment

  • Sterile production medium (formulated to support robust growth and trehalosamine biosynthesis)[]

  • Sterile acid and base solutions (e.g., 1M HCl and 1M NaOH) for pH control

  • Antifoaming agent

Procedure:

  • Bioreactor Preparation and Sterilization: Assemble the bioreactor according to the manufacturer's instructions. Add the production medium and sterilize the entire system via autoclaving.

  • Inoculation: Aseptically transfer the prepared seed culture into the sterilized bioreactor. The typical inoculum volume is 5-10% of the working volume of the bioreactor.

  • Parameter Control: Set the bioreactor control system to maintain the parameters outlined in Table 1.

    • pH Control: The pH is typically controlled by the automated addition of acid or base.

    • DO Control: The dissolved oxygen level is maintained by a cascade control system that adjusts agitation speed and/or aeration rate.

  • Fed-Batch Strategy (Recommended): For optimal production of secondary metabolites like trehalosamine, a fed-batch strategy is often preferred.[8] This involves the controlled, gradual feeding of a concentrated nutrient solution (e.g., glucose) to the bioreactor. This strategy helps to maintain the microbial culture in the late logarithmic or stationary phase for an extended period, which is typically when secondary metabolite production is highest.[8]

  • Sampling and Monitoring: Aseptically collect samples from the bioreactor at regular intervals (e.g., every 4-6 hours) to monitor:

    • Cell growth (OD600)

    • Substrate consumption (e.g., glucose concentration)

    • Trehalosamine concentration (using analytical methods described in Part 4)

  • Fermentation Duration: The fermentation is typically run for 24 to 72 hours, depending on the strain and process optimization.[] The process is usually terminated when the trehalosamine production rate plateaus or begins to decline.

Visualizing the Fed-Batch Fermentation Process

The fed-batch strategy is a dynamic process where nutrient levels are carefully managed to optimize production.

Fed-Batch Fermentation cluster_Phases Fermentation Phases Batch Phase Initial Growth (Batch Mode) Fed-Batch Phase Sustained Production (Fed-Batch Mode) Batch Phase->Fed-Batch Phase Nutrient Feed Initiation Harvest End of Fermentation Fed-Batch Phase->Harvest Production Plateau

Caption: A conceptual diagram of the fed-batch fermentation process for trehalosamine production.

Part 3: Downstream Processing - Isolating and Purifying Trehalosamine

Once the fermentation is complete, the trehalosamine must be separated from the culture broth and purified. As an aminoglycoside, established purification techniques for this class of compounds can be adapted.[13][14]

Protocol 3: Trehalosamine Extraction and Purification

Materials:

  • High-speed centrifuge

  • Filtration apparatus (e.g., 0.22 µm filter)

  • Ion-exchange chromatography system

  • Solvents for extraction and chromatography (e.g., methanol, water, appropriate buffers)

Procedure:

  • Biomass Separation: Harvest the culture broth from the bioreactor and centrifuge at high speed (e.g., 10,000 x g for 15-20 minutes) to pellet the microbial cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted trehalosamine. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Initial Extraction (Optional): Depending on the concentration and purity of trehalosamine in the supernatant, an initial solvent extraction may be employed to concentrate the product.

  • Ion-Exchange Chromatography: This is a key step for purifying aminoglycosides.[]

    • Equilibrate an appropriate ion-exchange column (e.g., a cation exchange resin) with a suitable buffer.

    • Load the filtered supernatant onto the column. Trehalosamine, with its amino group, will bind to the resin.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound trehalosamine using a salt gradient or a pH gradient.

  • Further Chromatographic Purification: Depending on the required purity, additional chromatographic steps, such as size-exclusion or reversed-phase chromatography, may be necessary.

  • Desalting and Lyophilization: The purified fractions containing trehalosamine are desalted (e.g., by dialysis or size-exclusion chromatography) and then lyophilized (freeze-dried) to obtain a stable, powdered final product.

Part 4: Analytical Methods - Quantifying Trehalosamine

Accurate quantification of trehalosamine throughout the production process is essential for monitoring and optimization.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used method for the quantification of trehalosamine.[] An aminopropyl column can be used to separate trehalosamine from other components in the culture broth.[3][4] Detection can be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification, especially at low concentrations, LC-MS/MS is the method of choice.[15][16][17] This technique provides both quantitative data and structural confirmation.

Process Optimization and Troubleshooting

Scaling up any fermentation process presents challenges.[9][10][18] Consistent monitoring and a systematic approach to optimization are key to success.

Table 2: Common Challenges and Mitigation Strategies

ChallengePotential CauseMitigation Strategy
Low Trehalosamine YieldSuboptimal medium composition, inefficient strain, poor process control.Optimize medium components (carbon/nitrogen ratio, trace elements).[19][20] Perform strain improvement through genetic engineering.[] Fine-tune bioreactor parameters (pH, DO, feeding strategy).
Inconsistent Batch PerformanceVariability in inoculum quality, inconsistent raw materials.Standardize inoculum preparation protocol.[9] Ensure consistent quality of media components.
FoamingHigh protein content in the medium, high agitation/aeration rates.Use an automated antifoam addition system. Optimize agitation and aeration to minimize shear stress.[10]
ContaminationNon-sterile technique, equipment failure.Adhere strictly to aseptic techniques. Regularly maintain and validate bioreactor sterility.[10]

Conclusion

The successful scaling up of trehalosamine production in laboratory bioreactors is an achievable goal with careful planning, precise execution, and a thorough understanding of the underlying scientific principles. By implementing the protocols and strategies outlined in this application note, researchers and drug development professionals can establish a robust and efficient platform for producing this promising aminoglycoside. This will, in turn, facilitate further research into its therapeutic applications and accelerate its potential journey from the laboratory to the clinic.

References

  • Vertex AI Search. (2025, August 8). Confidently scaling-up microbial fermentation: Overcoming common challenges.
  • Let's Talk Academy. (2025, April 13). Optimizing Secondary Metabolite Production Using Right Bioreactor.
  • BOC Sciences. CAS 27208-79-3 (Trehalosamine).
  • PMC. Current approaches toward production of secondary plant metabolites.
  • Who we serve. The Production of Secondary Metabolites by Plant Cells Cultivated in Bioreactors1.
  • ResearchGate. Bioreactors: A Rapid Approach for Secondary Metabolite Production.
  • ProQuest. Bioprocess considerations for production of secondary metabolites by plant cell suspension cultures.
  • ACS Publications. (2018, July 5). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes | The Journal of Organic Chemistry.
  • PMC. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes.
  • Biocompare. (2018, June 19). Scaleup Considerations for Microbial Fermentations.
  • PMC - NIH. Scale-up of industrial microbial processes.
  • (2017, February 17). Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues.
  • PubMed. (2016, October 15). A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples.
  • Walsh Medical Media. Bioreactor Design and Scale-Up Strategies in Modern Fermentation Technology: Challenges and Opportunities.
  • Purification and Characterization of Trehalose Phosphorylase from Micrococcus varians.
  • Agile BioFoundry. Scale Up Fermentation for Biomanufacturing.
  • PubMed. (2018, August 3). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes.
  • PMC. (2020, January 14). A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities.
  • PMC. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods.
  • PubMed. (2017, September 30). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods.
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  • Engineering a high-sugar tolerant strain of Saccharomyces cerevisiae for efficient trehalose production using a cell surface.
  • ResearchGate. Mass producibility and protective properties of 4‐trehalosamine. A) The....
  • PMC. Aminoglycosides: An Overview.
  • eLife. (2024, June 5). Metabolic disruption impairs ribosomal protein levels, resulting in enhanced aminoglycoside tolerance.
  • ResearchGate. (2017, September 1). (PDF) Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods.
  • PMC. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development.
  • Brieflands. (2022, December 5). Effective Parameters for the Stimulation of Trehalose Synthesis in Saccharomyces cerevisiae.
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Method

Synthesizing Trehalosamine Analogs: A Guide to Chemical Derivatization Techniques

Introduction: The Significance of Trehalosamine and Its Analogs Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, plays a vital role in the survival of various organisms under stress co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Trehalosamine and Its Analogs

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, plays a vital role in the survival of various organisms under stress conditions. Its unique chemical structure imparts remarkable stability. Trehalosamine, an amino sugar derivative of trehalose, has garnered significant attention in the scientific community.[1] Naturally occurring trehalosamines, such as 2-, 3-, and 4-trehalosamine isolated from actinomycetes, exhibit weak antimicrobial activity and are classified as aminoglycoside antibiotics.[1] This has spurred interest in their potential as therapeutic agents, particularly against pathogens like Mycobacterium tuberculosis, where trehalose metabolism is essential for cell wall biogenesis.[2][3][4][5]

The synthesis of trehalosamine analogs is a key area of research for developing novel antibiotics, imaging probes for mycobacteria, and tools to study carbohydrate-related biological processes.[3][6][7] However, the chemical synthesis of these analogs presents considerable challenges due to the multiple hydroxyl groups on the trehalose scaffold, requiring intricate protection and deprotection strategies.[1][6][8] This guide provides a detailed overview of chemical derivatization techniques for synthesizing trehalosamine analogs, offering insights into the underlying principles and practical, step-by-step protocols for researchers in chemistry, biology, and drug development.

Strategic Approaches to Trehalosamine Analog Synthesis

The synthesis of trehalosamine analogs can be broadly categorized into two main strategies:

  • Regioselective Modification of the Trehalose Scaffold: This "top-down" approach utilizes the readily available trehalose molecule and introduces amino functionalities at specific positions through a series of chemical transformations. This method requires careful manipulation of protecting groups to differentiate between the various hydroxyl groups.[6][9]

  • Convergent Synthesis via Glycosylation: This "bottom-up" strategy involves the coupling of two appropriately protected monosaccharide units, where one or both contain the desired amino functionality.[7] While offering greater flexibility in analog design, this approach often faces challenges in controlling the stereoselectivity of the 1,1-glycosidic bond, which can lead to a mixture of α,α-, α,β-, and β,β-anomers.[6][7]

A promising alternative that bridges these two approaches is chemoenzymatic synthesis . This method leverages the high stereoselectivity of enzymes, such as trehalose synthase (TreT), to construct the α,α-1,1-glycosidic linkage, followed by chemical modifications to introduce the amino group or other functionalities.[3][6][10] This approach can significantly improve efficiency and yield compared to purely chemical methods.[3][6]

Core Synthetic Strategy: A Divergent Approach

A divergent synthetic strategy, starting from a common, readily available precursor, allows for the efficient generation of a library of analogs. This approach is particularly valuable for structure-activity relationship (SAR) studies.

Divergent_Synthesis Trehalose Trehalose Protected_Trehalose Protected Trehalose (e.g., Perbenzylated) Trehalose->Protected_Trehalose Protection Key_Intermediate Key Intermediate (e.g., with activated hydroxyls) Protected_Trehalose->Key_Intermediate Regioselective Activation Analog_1 Analog 1 (e.g., 6-Azido-6-deoxy) Key_Intermediate->Analog_1 Nucleophilic Substitution (NaN3) Analog_2 Analog 2 (e.g., 4-Azido-4-deoxy) Key_Intermediate->Analog_2 Oxidation then Reductive Amination Analog_3 Analog 3 (e.g., 2-Azido-2-deoxy) Key_Intermediate->Analog_3 Epoxidation then Ring Opening Final_Analogs Final Trehalosamine Analogs (after reduction) Analog_1->Final_Analogs Analog_2->Final_Analogs Analog_3->Final_Analogs

Caption: Divergent synthesis workflow for trehalosamine analogs.

Key Chemical Derivatization Techniques and Protocols

This section details several field-proven techniques for introducing amino functionalities onto the trehalose scaffold. The choice of method depends on the desired position of the amino group and the overall synthetic strategy.

Synthesis of 6-Azido-6-deoxy-trehalose and subsequent reduction to 6-Trehalosamine

The primary hydroxyl groups at the C6 and C6' positions of trehalose are the most reactive, making them prime targets for initial modifications.[8] A common strategy involves the introduction of an azide group, which serves as a stable precursor to the amine.

Principle: This protocol involves the selective activation of the primary hydroxyl groups, followed by nucleophilic substitution with an azide source. The azide is then reduced to the corresponding amine in the final step.

Protocol: Synthesis of 6,6'-Diazido-6,6'-dideoxy-trehalose

  • Per-O-trimethylsilylation: To a solution of anhydrous trehalose (1.0 g) in dry pyridine (20 mL), add chlorotrimethylsilane (excess) dropwise at 0 °C. Stir the reaction mixture at room temperature until complete silylation is observed by TLC.

  • Selective Desilylation: Cool the reaction mixture to 0 °C and add a solution of potassium fluoride in methanol. Monitor the reaction carefully by TLC to achieve selective removal of the TMS groups at the 6 and 6' positions.

  • Activation and Azide Displacement: To the resulting diol, add trifluoromethanesulfonic anhydride in the presence of pyridine to form the corresponding triflate. Subsequent reaction with sodium azide in a polar aprotic solvent like DMF will yield the 6,6'-diazido derivative.

  • Deprotection: The remaining TMS groups can be removed under acidic conditions to afford 6,6'-diazido-6,6'-dideoxy-trehalose.

  • Reduction to 6,6'-Diamino-6,6'-dideoxy-trehalose: The diazide can be reduced to the diamine using various methods, such as catalytic hydrogenation (e.g., Pd/C in methanol) or with a reducing agent like triphenylphosphine in the presence of water.

StepReagents and ConditionsTypical YieldReference
Per-O-trimethylsilylationChlorotrimethylsilane, PyridineQuantitative[11]
Selective DesilylationKF, Methanol~70-80%[12]
Azide Displacement1. Tf₂O, Pyridine; 2. NaN₃, DMF~60-70%[13]
ReductionH₂, Pd/C, Methanol>90%[13]
Synthesis of 4-Trehalosamine via Oxidation and Reductive Amination

Introducing an amino group at the C4 position requires a different strategy, as this is a secondary hydroxyl group. A common approach involves the oxidation of the hydroxyl group to a ketone, followed by reductive amination.

Principle: This method leverages the regioselective protection of the 4- and 6-hydroxyl groups, followed by oxidation of the unprotected hydroxyl group and subsequent conversion to an amine.

Protocol: Synthesis of a 4-Amino-4-deoxy-trehalose Analog

  • Protection: Start with commercially available trehalose and protect the 4,6- and 4',6'-hydroxyl groups using a benzylidene acetal. This can be achieved by reacting trehalose with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Benzylation: The remaining hydroxyl groups are then protected, for example, as benzyl ethers using benzyl bromide and sodium hydride.

  • Regioselective Opening of the Acetal: The benzylidene acetal can be regioselectively opened to expose the 4-hydroxyl group using a reducing agent like triethylsilane in the presence of a Lewis acid.[13]

  • Oxidation: The free 4-hydroxyl group is then oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reductive Amination: The ketone is then subjected to reductive amination using an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride to introduce the amino group.[14]

  • Deprotection: Finally, all protecting groups are removed to yield the 4-amino-4-deoxy-trehalose analog.

Reductive_Amination_Workflow start Protected Trehalose (4',6'-Benzylidene) oxidation Oxidation of 4-OH (e.g., PCC) start->oxidation ketone 4-Keto Intermediate oxidation->ketone amination Reductive Amination (NH4OAc, NaBH3CN) ketone->amination amino_protected 4-Amino Protected Analog amination->amino_protected deprotection Global Deprotection amino_protected->deprotection final_product 4-Trehalosamine Analog deprotection->final_product

Caption: Workflow for 4-trehalosamine synthesis.

Synthesis of 2-Trehalosamine via Epoxide Ring-Opening

The synthesis of 2-trehalosamine is particularly challenging due to the stereochemistry at the C2 position. A strategy involving the formation of an epoxide followed by ring-opening with an azide nucleophile is often employed.

Principle: This method relies on the formation of a 2,3-epoxide from a suitably protected trehalose derivative. The subsequent Sₙ2 ring-opening with an azide anion proceeds with inversion of configuration, allowing for the stereoselective introduction of the azide group at the C2 position.

Protocol: Synthesis of a 2-Azido-2-deoxy-trehalose Analog

  • Protection: Begin with a trehalose derivative where the 4,6-hydroxyls are protected (e.g., with a benzylidene acetal) and the 2- and 3-hydroxyls are available for modification.

  • Formation of a Leaving Group: The 3-hydroxyl group is converted into a good leaving group, such as a tosylate or triflate.

  • Epoxide Formation: Treatment with a base will induce an intramolecular Sₙ2 reaction, forming a 2,3-epoxide.

  • Epoxide Ring-Opening: The epoxide is then opened with sodium azide. The azide will attack the C2 position, leading to the formation of a 2-azido-3-hydroxy derivative with an inverted stereocenter at C2.[15]

  • Deprotection and Reduction: The remaining protecting groups are removed, and the azide is reduced to the amine as previously described.

PositionSynthetic StrategyKey IntermediatesReferences
6-AminoDirect displacement of activated primary hydroxyls6,6'-Ditosyl- or 6,6'-Ditriflyl-trehalose[2][16]
4-AminoOxidation followed by reductive amination4-Keto-trehalose derivative[2][14]
3-AminoReductive amination of 3-keto-trehalose3-Keto-trehalose[14]
2-AminoEpoxide formation and ring-opening2,3-Anhydro-trehalose derivative[15][17]
"Click" Chemistry for Further Derivatization

Once an azido-trehalose analog has been synthesized, the azide group serves as a versatile handle for further modifications using "click" chemistry.[18] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and orthogonal reactions that allow for the conjugation of a wide variety of molecules, including fluorophores, biotin, or other bioactive compounds.[18][19][20]

Principle: This bioorthogonal reaction allows for the specific and efficient coupling of an azide-functionalized trehalosamine analog with an alkyne-containing molecule.

General Protocol for CuAAC:

  • Dissolve the azido-trehalose analog and the alkyne-functionalized molecule in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

  • Add a copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

  • Add a copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), to improve reaction efficiency and prevent side reactions.

  • Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Purify the product using standard chromatographic techniques.

Chemoenzymatic Synthesis: An Efficient Alternative

As mentioned earlier, chemoenzymatic synthesis offers a powerful alternative to purely chemical routes, particularly for overcoming the challenge of stereoselective glycosylation.[3][6]

Principle: A trehalose synthase (TreT) enzyme is used to catalyze the formation of an N-acetyl-trehalosamine analog from UDP-GlcNAc and glucose.[3] The resulting product can then be chemically deacetylated to yield trehalosamine.

Protocol: Chemoenzymatic Synthesis of N-Acetyl-2-amino-2-deoxy-α,α-D-trehalose (TreNAc)

  • Reaction Setup: In a suitable buffer (e.g., Tris-HCl, pH 8.0), combine glucose, UDP-GlcNAc, and MgCl₂.[3]

  • Enzymatic Reaction: Add a solution of trehalose synthase (TreT) and incubate the reaction at an elevated temperature (e.g., 70 °C) with shaking.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup and Purification: Once the reaction is complete, the enzyme can be removed (e.g., by heat denaturation and centrifugation if using a soluble enzyme, or by simple filtration if using an immobilized enzyme). The product can then be purified by chromatography.

  • Deacetylation: The purified TreNAc is then deacetylated under basic conditions to yield trehalosamine.[6]

Conclusion

The synthesis of trehalosamine analogs is a dynamic and evolving field with significant implications for drug discovery and chemical biology. While purely chemical methods, particularly those employing regioselective protection and functionalization, remain fundamental, the integration of enzymatic strategies offers a more efficient and stereoselective path to these valuable compounds. The divergent synthetic approaches outlined in this guide, coupled with the power of "click" chemistry for further derivatization, provide a robust toolkit for researchers to generate diverse libraries of trehalosamine analogs for a wide range of applications. The continued development of novel synthetic methodologies will undoubtedly accelerate the exploration of the therapeutic potential of this important class of molecules.

References

  • Hui, Y., & Chang, C.-W. T. (2002). Convenient Divergent Synthesis of a Library of Trehalosamine Analogues. Organic Letters, 4(13), 2245–2248. [Link]

  • Hui, Y., & Chang, C.-W. T. (2002). Convenient divergent synthesis of a library of trehalosamine analogues. Organic Letters, 4(13), 2245–2248. [Link]

  • Groenevelt, J. M., Meints, L. M., Stothard, A. I., El-Halfawy, O. M., Surette, M. G., & Berti, P. J. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. The Journal of Organic Chemistry, 83(15), 8662–8668. [Link]

  • Groenevelt, J. M., Meints, L. M., Stothard, A. I., El-Halfawy, O. M., Surette, M. G., & Berti, P. J. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. ACS Publications. [Link]

  • Lu, Y.-C., Mondal, S., Wang, C.-C., & Mong, K.-K. T. (2019). Diverse Synthesis of Natural Trehalosamines and Synthetic 1,1′‐Disaccharide Aminoglycosides. ChemBioChem, 20(2), 287–295. [Link]

  • Groenevelt, J. M., Meints, L. M., Stothard, A. I., El-Halfawy, O. M., Surette, M. G., & Berti, P. J. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. PubMed. [Link]

  • van der Vorm, S., Martin, D. P., & van der Marel, G. A. (2024). Versatile approach towards fully desymmetrized trehalose with a novel set of orthogonal protecting groups. Frontiers in Chemistry, 11. [Link]

  • Nishimoto, T., Okuyama, M., & Kimura, A. (2016). Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose. Journal of Agricultural and Food Chemistry, 64(37), 7065–7071. [Link]

  • Stothard, A. I., Butts, C. P., & Berti, P. J. (2020). Synthesis and evaluation of degradation-resistant trehalose analogues for biomedical and biotechnological applications. American Chemical Society. [Link]

  • Collins, B., & DeBosch, B. J. (2019). Using trehalose to prevent and treat metabolic function: effectiveness and mechanisms. Current Opinion in Clinical Nutrition and Metabolic Care, 22(4), 313–319. [Link]

  • D’Souza, R., Be-Contor, L., & DeBosch, B. J. (2020). Microbial and metabolic impacts of trehalose and trehalose analogues. Gut Microbes, 12(1), 1807311. [Link]

  • Desmet, T., & van der Borght, K. (2015). Trehalose Analogues: Latest Insights in Properties and Biocatalytic Production. International Journal of Molecular Sciences, 16(6), 13883–13903. [Link]

  • Lu, Y.-C., Mondal, S., Wang, C.-C., & Mong, K.-K. T. (2019). A) Synthesis of 4‐trehalosamine (3). B) Synthesis of trehalosyl 3,6,6′‐triamine (6). C) Synthesis of trehalosyl 2,4,6′‐triamine (7). ResearchGate. [Link]

  • Urbanek, A., Swarts, B. M., & Bertozzi, C. R. (2015). Tailoring Trehalose for Biomedical and Biotechnological Applications. Israel Journal of Chemistry, 55(3-4), 341–355. [Link]

  • Prevette, L. E., Evans, B. C., & Reineke, T. M. (2014). Structure of the trehalose click polymers (Tr1-Tr3) that were previously synthesized by our group[21]. ResearchGate. [Link]

  • Funane, K., Ichikawa, K., & Tsuboi, A. (1995). Preparation of 3-amino-3-deoxy derivatives of trehalose and sucrose and their activities. Bioscience, Biotechnology, and Biochemistry, 59(4), 643–648. [Link]

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Application

Application Note: High-Purity Trehalosamine Purification using Cation-Exchange Chromatography

Abstract Trehalosamine, an amino sugar analog of trehalose, is a molecule of significant interest in the pharmaceutical and biotechnology sectors for its unique properties as a potential aminoglycoside antibiotic and a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Trehalosamine, an amino sugar analog of trehalose, is a molecule of significant interest in the pharmaceutical and biotechnology sectors for its unique properties as a potential aminoglycoside antibiotic and a highly effective bioprotectant.[1][][3] Achieving high purity is critical for its application in drug development and research. This guide provides a comprehensive, in-depth protocol for the purification of trehalosamine from complex mixtures, such as fermentation broths or synthetic reaction outputs, using cation-exchange chromatography (IEX). We will explore the fundamental principles governing this separation, provide a detailed step-by-step methodology, and offer expert insights to ensure robust and reproducible results.

Introduction to Trehalosamine and Purification Challenges

Trehalosamine is a disaccharide where one of trehalose's hydroxyl groups is substituted with an amino group.[1] This single functional group modification imparts a positive charge at physiological and acidic pH, a key characteristic that distinguishes it from its neutral precursor, trehalose. This charge is the fundamental basis for its purification via ion-exchange chromatography.

The primary challenge in trehalosamine purification is its separation from structurally similar, uncharged molecules like residual trehalose and other sugars, as well as from various ionic contaminants present in the source material. Cation-exchange chromatography is an ideal method as it selectively captures positively charged molecules, allowing neutral and negatively charged species to be washed away.[4][5]

The Principle of Cation-Exchange Separation

Ion-exchange chromatography separates molecules based on their net surface charge.[4][6] For trehalosamine purification, a strong cation-exchange resin is employed.

  • The Stationary Phase: The process utilizes a solid support matrix, or resin, functionalized with negatively charged groups (e.g., sulfonate, -SO₃⁻).[7] A common and effective choice for this application is a Dowex® 50W series resin.[8][9][10]

  • The Mobile Phase: The sample and buffers that flow through the column constitute the mobile phase.

  • Binding (Adsorption): At a pH below the pKa of its amino group (~6.99 for 4-trehalosamine), trehalosamine exists in its protonated, cationic form (R-NH₃⁺).[11] When a solution containing trehalosamine is loaded onto the equilibrated, negatively charged resin, a reversible electrostatic interaction occurs, binding the trehalosamine to the resin.

  • Elution (Desorption): The bound trehalosamine is recovered by disrupting this electrostatic interaction. This is typically achieved by introducing a mobile phase with either a high concentration of competing cations (salt gradient) or a high pH that neutralizes the charge on the trehalosamine molecule (pH gradient).[4][12]

Experimental Workflow for Trehalosamine Purification

The following diagram illustrates the complete workflow for the purification of trehalosamine using cation-exchange chromatography.

Trehalosamine_Purification_Workflow cluster_prep Phase 1: Preparation cluster_process Phase 2: Chromatography cluster_analysis Phase 3: Analysis & Final Product Resin_Prep Resin Activation & Slurry Prep (e.g., Dowex 50W) Column_Packing Column Packing Resin_Prep->Column_Packing Pack column Equilibration Column Equilibration (Low Ionic Strength Buffer, pH ~4.0) Column_Packing->Equilibration Equilibrate Sample_Load Sample Loading Sample_Prep Sample Preparation (Clarify & Adjust pH) Sample_Prep->Sample_Load Load sample Wash Wash Step (Remove Unbound Impurities) Sample_Load->Wash Trehalosamine Binds Elution Elution (NH4OH Gradient, 0.1M -> 1.0M) Wash->Elution Contaminants Washed Out Fraction_Collection Fraction Collection Elution->Fraction_Collection Trehalosamine Elutes Purity_Analysis Purity Analysis (e.g., TLC, HPLC) Fraction_Collection->Purity_Analysis Analyze fractions Pooling Pool Pure Fractions Purity_Analysis->Pooling Identify & Pool Final_Product Lyophilization Pooling->Final_Product Isolate

Caption: Workflow for Trehalosamine Purification.

Detailed Protocols and Methodologies

Materials and Reagents
  • Resin: Strong cation-exchange resin, e.g., Dowex® 50WX8 (200-400 mesh) or equivalent.

  • Hydrochloric Acid (HCl): 2 M for resin activation.

  • Sodium Hydroxide (NaOH): 2 M for resin regeneration.

  • Ammonium Hydroxide (NH₄OH): Solutions for elution (e.g., 0.1 M to 2.0 M).

  • Deionized (DI) Water: High purity, for all buffers and washes.

  • Crude Trehalosamine Sample: Clarified by centrifugation or filtration (0.45 µm filter).[13]

  • Glass Chromatography Column: Appropriate size for the amount of resin.

  • Peristaltic Pump

  • Fraction Collector

  • pH Meter

  • Analytical Equipment: TLC plates, HPLC system for purity assessment.

Step-by-Step Protocol

Phase 1: Resin Preparation and Column Packing

  • Resin Activation (Conversion to H⁺ form):

    • Measure the required volume of Dowex 50W resin into a beaker.

    • Wash the resin three times with 3-5 bed volumes of DI water, allowing the resin to settle and decanting the supernatant each time.[14]

    • Add 2-3 bed volumes of 2 M HCl and stir gently for 15-20 minutes. This step charges the resin with H⁺ ions.[8]

    • Decant the HCl and wash the resin repeatedly with DI water until the pH of the supernatant is neutral (pH ~6-7). This is a critical step to remove excess acid.[8]

    • The resin is now in the activated H⁺ form and ready for use.

    • Expertise & Experience: Incomplete washing will result in a very low pH in the column, which can prevent the sample from binding effectively or potentially hydrolyze acid-labile compounds. Always verify the final pH of the wash water.

  • Column Packing:

    • Create a slurry of the activated resin in DI water (approx. 50:50 resin to water).

    • Pour the slurry into the chromatography column in a single, continuous motion to avoid air bubbles and layering.

    • Allow the resin to settle, and then open the column outlet to drain the excess water, allowing the resin bed to pack under gravity. Do not let the column run dry.

    • Once a stable bed height is achieved, add a top frit or a layer of sand to protect the resin surface.

Phase 2: Chromatographic Separation

  • Column Equilibration:

    • Equilibrate the packed column by washing with 5-10 column volumes (CVs) of DI water or a low ionic strength acidic buffer (e.g., 10 mM Acetic Acid, pH 4.0) at the desired flow rate.

    • Monitor the pH and conductivity of the effluent; equilibration is complete when these values match the loading buffer.[4]

  • Sample Preparation and Loading:

    • Ensure the crude trehalosamine sample is free of particulates by centrifuging at 10,000 x g or filtering through a 0.45 µm filter.[13]

    • Adjust the pH of the sample to ~4.0-5.0 with a dilute acid (e.g., HCl or acetic acid). This ensures the amino group is fully protonated (R-NH₃⁺).

    • Load the prepared sample onto the column at a controlled flow rate (see Table 1).

    • Trustworthiness: The binding capacity of the resin is finite. Overloading the column will cause the target molecule to appear in the flow-through, resulting in significant yield loss. A preliminary small-scale run is recommended to determine the binding capacity for your specific sample.

  • Washing:

    • After loading, wash the column with 5-10 CVs of the equilibration buffer (DI water or acidic buffer).

    • This step removes unbound and weakly bound impurities, such as neutral sugars (trehalose), salts, and negatively charged molecules.

    • Collect the flow-through and wash fractions and check for the presence of trehalosamine to ensure no product was lost during loading.

  • Elution:

    • Elute the bound trehalosamine using a gradient of a weak base. An increasing gradient of ammonium hydroxide (NH₄OH) is highly effective. As the pH increases, the amino group is deprotonated (R-NH₃⁺ → R-NH₂), its charge is neutralized, and it is released from the resin.

    • A linear gradient from 0.1 M to 1.0 M NH₄OH over 10-20 CVs is a good starting point.[15]

    • Alternatively, a step elution can be used if the precise elution concentration is known (e.g., a single step to 0.5 M NH₄OH).[4][15]

    • Expertise & Experience: Using a volatile base like NH₄OH is advantageous because it can be easily removed from the final product by lyophilization, leaving behind the pure trehalosamine without additional salt.

Phase 3: Analysis and Product Recovery

  • Fraction Collection:

    • Collect fractions of a defined volume (e.g., 0.5-1.0 CV) throughout the elution phase.

  • Purity Analysis:

    • Analyze the collected fractions for the presence and purity of trehalosamine. Thin-Layer Chromatography (TLC) with ninhydrin staining is a rapid method to identify amine-containing fractions.

    • High-Performance Liquid Chromatography (HPLC) can be used for more accurate quantification and purity assessment.

  • Pooling and Lyophilization:

    • Combine the fractions containing high-purity trehalosamine.

    • Freeze the pooled solution and lyophilize (freeze-dry) to remove the water and residual ammonium hydroxide, yielding pure trehalosamine as a white, crystalline powder.[]

Summary of Key Protocol Parameters

ParameterRecommended Value/RangeRationale & Expert Notes
Resin Type Strong Cation Exchanger (e.g., Dowex 50WX8)Sulfonated polystyrene resin provides high capacity and remains charged over a wide pH range, ensuring robust binding.[7][9]
Column Dimensions Dependent on sample volume and concentrationA bed height to diameter ratio of 5:1 to 15:1 is generally effective for good resolution.
Equilibration/Wash Buffer DI Water or 10-20 mM Acetic Acid, pH 4.0-5.0Low ionic strength and acidic pH maximize the electrostatic interaction between trehalosamine and the resin.
Sample pH 4.0 - 5.0Ensures full protonation of the trehalosamine amino group for tight binding.
Elution Buffer Linear or Step Gradient of Ammonium Hydroxide (e.g., 0.1 M to 1.0 M)Increases pH to neutralize the charge on trehalosamine, causing its release. NH₄OH is volatile and easily removed.
Flow Rate 1-5 cm/min (linear flow rate)Slower flow rates during loading can increase binding efficiency, while faster rates can be used for equilibration and washing.
Purity Assessment TLC (Ninhydrin stain), HPLC-ELSD/CADNinhydrin specifically detects the primary amine of trehalosamine. HPLC provides quantitative purity data.

Conclusion

This application note details a robust and scalable protocol for the purification of trehalosamine using cation-exchange chromatography. By leveraging the unique charge properties conferred by its amino group, this method provides excellent separation from neutral and anionic contaminants, yielding a high-purity product suitable for demanding research and development applications. The principles and steps outlined herein serve as a comprehensive guide for scientists and professionals in the field.

References

  • Wikipedia. (n.d.). Anion-exchange chromatography.
  • National Center for Biotechnology Information. (n.d.). Trehalosamine. PubChem. Retrieved from [Link]

  • Slingsby, C., & Miller, R. (2003). Novel cation-exchange column for the separation of hydrophobic and/or polyvalent amines.
  • Wikipedia. (n.d.). Trehalosamine.
  • Samchai, S. (n.d.). Chromatography Ion Exchange Resin.
  • Begum, S., et al. (n.d.). CATION EXCHANGE CHROMATOGRAPHIC SEPARATION OF AMINES THROUGH FIBER SUPPORTED SOLID MEMBRANE. Bangladesh Journals Online.
  • Varki, A., et al. (n.d.). O-glycan preparation for MS analysis (all sample types). Protocol.
  • Broadway Infosys. (2026, January 6). Amberlite™ Ion Exchange Resins: The Ultimate Guide.
  • Google Patents. (n.d.). US3154531A - Extraction process using basic ion exchange resins to control protein solubility.
  • Bio-Rad. (n.d.). Cation Exchange Chromatography. Retrieved from [Link]

  • LinkedIn. (2025, October 27). Applications of Ion Exchange Resins in the Sugar Industry | Sugar Purification, Decolorization & Chromatographic Separation.
  • ResearchGate. (n.d.). Determination of aliphatic amines by cation-exchange chromatography with suppressed conductivity detection after solid phase extraction.
  • LibreTexts. (2024, April 15). Ion-Exchange Chromatography.
  • PMC. (2024, July 20). Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review.
  • ResearchGate. (n.d.). Mass producibility and protective properties of 4‐trehalosamine.
  • GE Healthcare. (2004, April 15).
  • Wikipedia. (n.d.). Trehalose.
  • Organic Syntheses Procedure. (n.d.). 200-400 mesh, ion exchange resin (24 g).
  • GoldBio. (2024, August 6). How to Purify Your Protein With Ion Exchange Chromatography (IEX).
  • ResearchGate. (n.d.). Preparing ion-exchange resin to purify amino acids.
  • Science.gov. (n.d.). dowex 50w-x8 resin: Topics.
  • PubMed. (1980). Purification of GABA on small columns of Dowex 50W; Combination with a method for separation of biogenic amines.
  • Thermo Fisher Scientific. (n.d.). Ion exchange chromatography.
  • ResearchGate. (2025, November 27). Synthesis and in Vitro Characterization of Trehalose‐Based Inhibitors of Mycobacterial Trehalose 6‐Phosphate Phosphatases.
  • PubMed. (1980). 3-Trehalosamine, a new disaccharide antibiotic.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fermentation Conditions for High-Yield Trehalosamine Production

Welcome to the technical support center for high-yield trehalosamine production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for high-yield trehalosamine production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the microbial fermentation of trehalosamine. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot effectively and enhance your production yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding trehalosamine fermentation, providing concise and scientifically grounded answers.

Q1: What is trehalosamine and why is it significant?

Trehalosamine is an aminoglycoside antibiotic, a rare sugar derivative with a unique structure consisting of two glucose units linked by an α,α-1,1-glycosidic bond, with an amino group at the 2-position of one of the glucose moieties.[1][2] Its significance lies in its potent antimicrobial activity, particularly against Mycobacterium tuberculosis, making it a valuable compound in drug development.[1][3] Furthermore, its unique structure serves as a versatile scaffold for the synthesis of imaging probes to study mycobacterial metabolism.[2][3]

Q2: Which microbial strains are typically used for trehalosamine production?

Trehalosamine is produced through microbial fermentation, primarily utilizing strains of Streptomyces species, which are known producers of various aminoglycoside antibiotics.[] Additionally, with advancements in synthetic biology, engineered strains of Escherichia coli or specific Actinobacteria are being developed to enhance yield and efficiency by introducing or upregulating the specific biosynthetic pathways.[]

Q3: What are the key stages in a typical trehalosamine fermentation process?

A typical trehalosamine fermentation process involves several key stages:

  • Inoculum Development: A seed culture of the production strain is grown to a specific cell density to ensure a robust start to the main fermentation.

  • Fermentation: The seed culture is transferred to a larger, sterile bioreactor containing the optimized production medium. The fermentation is run under tightly controlled conditions of temperature, pH, aeration, and agitation for a period ranging from 24 to 72 hours.[]

  • Downstream Processing: Once the fermentation is complete, the trehalosamine is extracted from the culture broth and purified using a combination of techniques such as ion-exchange chromatography, solvent extraction, and crystallization.[]

Q4: What analytical methods are suitable for quantifying trehalosamine in a fermentation broth?

Accurate quantification of trehalosamine is crucial for process optimization. Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD), is a common method for quantifying sugars like trehalosamine.[][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, especially in complex matrices like fermentation broths, LC-MS/MS is the preferred method.[5][6][7] It allows for accurate quantification even at low concentrations.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during trehalosamine fermentation.

Problem Potential Causes Troubleshooting Steps & Explanations
Low Trehalosamine Yield 1. Suboptimal Media Composition2. Inadequate Precursor Supply3. Non-optimal Fermentation Parameters (pH, Temp, DO)4. Product Degradation1. Media Optimization: Systematically evaluate carbon and nitrogen sources. Glucose is a common carbon source, while sources like soybean meal can be effective nitrogen sources.[8] Utilize statistical methods like Response Surface Methodology (RSM) to identify optimal concentrations and interactions of media components.[9][10][11]2. Precursor Enhancement: The biosynthesis of trehalosamine requires glucose-6-phosphate and UDP-glucose.[12] Ensure the media provides ample glucose. Consider metabolic engineering strategies to enhance the flux towards these precursors.[13]3. Parameter Optimization: The optimal pH for enzymes involved in trehalose biosynthesis is often around 7.0.[14][15] Temperature should be maintained within the optimal range for the specific microbial strain, typically between 30-37°C.[] Dissolved oxygen (DO) is critical for aerobic fermentation; inadequate aeration can limit growth and product formation.[16][17]4. Stability Analysis: Monitor trehalosamine concentration over time. If degradation is observed, investigate potential enzymatic or chemical degradation pathways. Adjusting pH or temperature post-fermentation might be necessary.
Slow or No Microbial Growth 1. Poor Inoculum Quality2. Contamination3. Nutrient Limitation4. Presence of Inhibitory Substances1. Inoculum Viability Check: Ensure the seed culture is in the exponential growth phase and has high viability before inoculating the production fermenter.2. Sterility Check: Perform microscopy and plating to check for contaminating microorganisms. Review and reinforce sterilization protocols for media and equipment.3. Nutrient Analysis: Analyze the spent medium for residual key nutrients like carbon and nitrogen sources. A fed-batch strategy might be necessary to avoid nutrient depletion.[18]4. Toxicity Screening: Test the raw materials for potential inhibitory compounds. Some complex media components can contain substances that inhibit microbial growth.
Inconsistent Batch-to-Batch Results 1. Variability in Raw Materials2. Inconsistent Inoculum3. Fluctuations in Process Parameters1. Raw Material QC: Implement quality control checks for all media components to ensure consistency between batches.2. Standardized Inoculum Protocol: Adhere to a strict protocol for inoculum preparation, including age, cell density, and volume.3. Process Control Monitoring: Calibrate all sensors (pH, temperature, DO) regularly and maintain tight control over all fermentation parameters throughout the process.
Foaming 1. High Protein Content in Media2. High Agitation/Aeration Rates1. Antifoam Addition: Use a sterile, non-toxic antifoam agent. Optimize the dosage to control foaming without negatively impacting the fermentation.2. Process Parameter Adjustment: While maintaining adequate oxygen supply, it may be possible to slightly reduce agitation and aeration rates to minimize foaming.[19]

Section 3: Experimental Protocols for Optimization

A systematic approach to optimizing fermentation parameters is crucial for achieving high yields. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.[9][10][11]

Protocol 1: Media Optimization using Response Surface Methodology (RSM)

This protocol outlines the steps to optimize the concentrations of key media components.

1. Preliminary Single-Factor Experiments:

  • Identify the most influential carbon and nitrogen sources by testing a range of each individually while keeping other components constant.[20]
  • Common carbon sources to test: Glucose, Fructose, Maltose.
  • Common nitrogen sources to test: Yeast Extract, Peptone, Soybean Meal.[21]

2. Statistical Experimental Design (e.g., Box-Behnken):

  • Based on the single-factor results, select the 3-4 most significant factors.
  • Design a Box-Behnken experiment using statistical software to investigate the effects of these factors and their interactions on trehalosamine production.[11]

3. Fermentation and Analysis:

  • Run the fermentations according to the experimental design matrix.
  • At the end of each fermentation, quantify the trehalosamine concentration using a validated analytical method (e.g., HPLC or LC-MS/MS).[5][6]

4. Data Analysis and Model Validation:

  • Analyze the results using the statistical software to fit a quadratic model.
  • Determine the optimal concentrations of the media components.
  • Validate the model by running a confirmation experiment at the predicted optimal conditions.
Protocol 2: Optimization of Physical Fermentation Parameters

This protocol focuses on optimizing temperature, pH, aeration, and agitation.

1. Temperature and pH Optimization:

  • Using the optimized medium from Protocol 1, perform a series of fermentations at different temperatures (e.g., 28°C, 30°C, 32°C, 34°C, 37°C) while maintaining a constant pH (e.g., 7.0).
  • Subsequently, at the optimal temperature, perform fermentations at different pH values (e.g., 6.5, 7.0, 7.5).[22][23]

2. Aeration and Agitation Optimization:

  • Aeration and agitation are critical for maintaining sufficient dissolved oxygen (DO) levels.[16][24]
  • Set up a series of fermentations with varying aeration rates (e.g., 0.5, 1.0, 1.5 vvm) and agitation speeds (e.g., 200, 300, 400 rpm).
  • Monitor the DO level and trehalosamine production. The goal is to find the combination that provides sufficient oxygen for maximal production without causing excessive shear stress on the cells.[19][25]

Section 4: Visualizing Key Processes

Trehalosamine Biosynthetic Pathway

The biosynthesis of trehalosamine is closely related to the well-characterized trehalose biosynthesis pathway. In many organisms, trehalose is synthesized via the Tps1/Tps2 pathway.[12] Trehalosamine is an aminoglycoside, suggesting a biosynthetic route likely involving the modification of a sugar intermediate with an amino group derived from an amino acid, a common mechanism in aminoglycoside biosynthesis.

Trehalosamine_Biosynthesis cluster_trehalose Trehalose Pathway cluster_trehalosamine Putative Trehalosamine Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase UDP_Glc UDP-Glucose G6P->UDP_Glc UDP-Glucose Pyrophosphorylase T6P Trehalose-6-Phosphate G6P->T6P Tps1 Glucosamine_6P Glucosamine-6-Phosphate G6P->Glucosamine_6P GFA UDP_Glc->T6P Trehalosamine_P Trehalosamine Phosphate UDP_Glc->Trehalosamine_P Trehalose Trehalose T6P->Trehalose Tps2 Glucosamine_6P->Trehalosamine_P Glycosyltransferase Trehalosamine Trehalosamine Trehalosamine_P->Trehalosamine Phosphatase Glutamine Glutamine Glutamine->Glucosamine_6P Glutamate Glutamate Glutamine->Glutamate Fermentation_Optimization_Workflow Start Start: Baseline Fermentation Media_Screening Single-Factor Media Screening (Carbon & Nitrogen Sources) Start->Media_Screening RSM_Design Response Surface Methodology (RSM) Experimental Design Media_Screening->RSM_Design RSM_Experiments Perform Fermentations (RSM Matrix) RSM_Design->RSM_Experiments Analysis Analyze Results & Model Fitting RSM_Experiments->Analysis Optimal_Medium Determine Optimal Medium Composition Analysis->Optimal_Medium Physical_Params Optimize Physical Parameters (Temp, pH, Aeration, Agitation) Optimal_Medium->Physical_Params Validation Validation Fermentation at Optimal Conditions Physical_Params->Validation High_Yield High-Yield Trehalosamine Production Validation->High_Yield

Caption: Workflow for optimizing trehalosamine fermentation.

References

  • Chen, X. D., Bai, J. X., Cao, J. M., Li, Z. J., Xiong, J., Zhang, L., & Li, J. (2009). Response surface methodology for optimizing the fermentation medium of Clostridium butyricum. Letters in Applied Microbiology, 48(6), 694-699.
  • YDLabs. (2025, April 12). Process Optimization in Fermentation: Techniques and Challenges. Retrieved from [Link]

  • Zhang, H., et al. (2024, April 21). Optimization of the fermentation media and growth conditions of Bacillus velezensis BHZ-29 using a Plackett–Burman design experiment combined with response surface methodology. Frontiers in Microbiology, 15.
  • Wang, C., et al. (2024, May 6). Optimization of Fermentation Culture Medium for Sanghuangporus alpinus Using Response-Surface Methodology. MDPI.
  • Sasi, A., & Szilagyi, B. (n.d.).
  • Li, Y., et al. (2024, September 3). Response surface methodology-based optimization of Inonotus hispidus' liquid fermentation medium and evaluation of its exopolysaccharide activities. Frontiers.
  • Srivastava, A., & Singh, P. (2022, September 26).
  • Ghorbani, F., et al. (n.d.). Optimization of Aeration and Agitation Rate for Lipid and Gamma Linolenic Acid Production by Cunninghamella bainieri 2A1 in Submerged Fermentation Using Response Surface Methodology. PMC.
  • Nyeste, L., et al. (n.d.).
  • Li, H., et al. (n.d.). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. PMC.
  • Alves, S. S., & Vasconcelos, J. M. T. (n.d.). Optimisation of agitation and aeration in fermenters.
  • Kim, J., et al. (n.d.). Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441. PMC.
  • Wang, P., & Wu, B. (2014, February 13).
  • Rue, E. A., et al. (n.d.). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. PMC.
  • IFT.org. (2024, January 25). A Sweeter Pathway to Rare Sugar Production. Retrieved from [Link]

  • Li, X., et al. (2018, March 14). Optimization of Extraction Process for Trehalose from Baker's Yeast for Strain Screening and High Density Culture.
  • ResearchGate. (n.d.). Effects of pH (A) and temperature (B) on the activity of TreM for the... | Download Scientific Diagram. Retrieved from [Link]

  • (2024, June 17). TREHALOSE TESTING METHODS.
  • Li, H., et al. (2018, August 3). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. PubMed.
  • Li, H., et al. (2018, July 5). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes | The Journal of Organic Chemistry.
  • Chen, C., et al. (2023, August 18). Trehalose Production Using Three Extracellular Enzymes Produced via One-Step Fermentation of an Engineered Bacillus subtilis Strain. MDPI.
  • Promdon, K., et al. (2018, November 14). Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp.
  • Bourdin, C., et al. (2023, April 13).
  • Chen, C., et al. (2023, August 18). Trehalose Production Using Three Extracellular Enzymes Produced via One-Step Fermentation of an Engineered Bacillus subtilis Strain. PMC.
  • Zhao, X., et al. (2020, January 14). A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities. PMC.
  • ResearchGate. (2026, February 2). Recent advances in microbial production of rare sugars and steviols.
  • Mijalovic, N., et al. (2021, March 19). Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection.
  • ResearchGate. (2011, January 18). The effect of trehalose on the fermentation performance of aged cells of Saccharomyces cerevisiae.
  • ResearchGate. (2017, September 1). (PDF) Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods.
  • Gantois, I., et al. (n.d.). Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development. PMC.
  • ResearchGate. (2016, April 19). (PDF) Optimization and the effect of pH adjustment for trehalose production by Propionibacterium acidipropionici DSM 20273.
  • Mohammadi, A., et al. (2022, December 4). Effective Parameters for the Stimulation of Trehalose Synthesis in Saccharomyces cerevisiae. Brieflands.
  • Singh, V., et al. (n.d.).
  • Lawson, C. E., et al. (2024, August 15). Effect of Temperature and pH on Microbial Communities Fermenting a Dairy Coproduct Mixture. MDPI.
  • Fukada, K. (2024, October 1). Systematization of rare sugar production: Invention and evolution of the production strategy map known as the “Izumoring”. Glycoforum.
  • Purvis, J. E., et al. (n.d.). Enhanced Trehalose Production Improves Growth of Escherichia coli under Osmotic Stress. PMC.
  • Leroy, F., & De Vuyst, L. (n.d.). Temperature and pH Conditions That Prevail during Fermentation of Sausages Are Optimal for Production of the Antilisterial Bacteriocin Sakacin K. PMC.
  • Sharma, L., & Chandra, R. (2013, January 10).
  • da Silva, A. F., et al. (2011, January 18). The effect of trehalose on the fermentation performance of aged cells of Saccharomyces cerevisiae. PubMed.

Sources

Optimization

troubleshooting poor peak resolution in trehalosamine chromatography

A Senior Application Scientist's Guide to Troubleshooting Poor Peak Resolution Welcome to the technical support center for trehalosamine chromatography. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting Poor Peak Resolution

Welcome to the technical support center for trehalosamine chromatography. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the separation and analysis of trehalosamine and related compounds. As an amino sugar, trehalosamine presents unique challenges that often lead to issues with peak shape and resolution. This resource provides in-depth, experience-driven answers to common problems, focusing on the principles of Hydrophilic Interaction Liquid Chromatography (HILIC), the preferred technique for such polar analytes.

Frequently Asked Questions (FAQs)
Q1: My trehalosamine peak is exhibiting significant tailing. What are the primary causes and how can I achieve a more symmetrical peak?

Peak tailing is one of the most common issues encountered when analyzing basic compounds like trehalosamine. It is typically characterized by an asymmetric peak with a drawn-out trailing edge. This phenomenon not only compromises the aesthetic of the chromatogram but also negatively impacts resolution and the accuracy of integration.

Core Cause: Secondary Interactions

The primary culprit behind peak tailing for amino sugars is undesirable secondary interactions between the analyte and the stationary phase.[1][2]

  • Silanol Interactions: Most HILIC columns are silica-based. The surface of silica contains silanol groups (Si-OH), which can be deprotonated and become negatively charged (Si-O⁻), especially at intermediate pH values. The positively charged amino group on trehalosamine can then interact strongly with these ionized silanols via an ion-exchange mechanism.[3][4] This strong, secondary retention mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.

  • Column Contamination: Accumulation of contaminants on the column inlet frit or the stationary phase can create active sites that interact with your analyte, also leading to peak tailing.

Troubleshooting Protocol:

  • Optimize Mobile Phase Buffer: The most effective way to mitigate silanol interactions is to control the mobile phase environment.

    • Increase Buffer Concentration: Increasing the concentration of your buffer salt (e.g., ammonium formate or ammonium acetate) can help to saturate the active silanol sites on the stationary phase, effectively "shielding" them from the trehalosamine molecules.[5][6][7] This competitive interaction minimizes the secondary retention causing the tail. Start with a concentration of 10-20 mM and consider increasing it incrementally.

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is well-controlled and appropriate. For basic compounds, using a low pH mobile phase (e.g., pH 3 with formic acid) ensures that the silanol groups are protonated (neutral), reducing their capacity for ion-exchange interactions.[8]

  • Evaluate Sample Load: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[1][9][10] To test for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with lower concentration, you are likely experiencing mass overload.

  • Consider a Different Column Chemistry: If mobile phase optimization is insufficient, the column itself may be the issue.

    • Modern, High-Purity Silica: Columns packed with modern, high-purity silica have a lower concentration of acidic silanol groups, reducing the potential for tailing.

    • Alternative HILIC Phases: Consider switching to a different HILIC stationary phase. An amide or penta-HILIC phase may offer different selectivity and reduced interaction with basic analytes compared to bare silica.[7][8] Polymeric columns can also offer improved stability and different selectivity for sugars.[11]

Troubleshooting Flowchart for Peak Tailing

Caption: A logical workflow for diagnosing and fixing peak tailing.

Q2: My trehalosamine peak is fronting. What does this suggest and how can I correct it?

Peak fronting, where the peak has a leading edge that is less steep than its trailing edge, is less common than tailing but points to a very specific set of problems.[12]

Core Causes: Sample Overload & Solvent Mismatch

  • Sample Overload: This is the most frequent cause of fronting.[3] It can occur in two ways:

    • Concentration Overload: The concentration of the analyte in the injection solvent is too high, causing the stationary phase to become saturated at the point of injection.

    • Volume Overload: The injection volume is too large for the column dimensions and conditions.[5]

  • Sample Solvent Mismatch: This is a particularly critical issue in HILIC. The retention mechanism in HILIC relies on partitioning the analyte into a water-enriched layer on the surface of the stationary phase.[13] If your sample is dissolved in a solvent that is much "stronger" (i.e., has a higher water content) than the mobile phase, this water layer is disrupted upon injection.[5][6] The analyte molecules have no incentive to partition and are flushed through the column with the injection plug, resulting in a distorted, fronting, or split peak with poor retention.[14][15]

Troubleshooting Protocol:

  • Confirm and Correct Sample Solvent: This is the first and most important check.

    • The Rule: For HILIC, the sample solvent should be as close as possible to the initial mobile phase composition, or even weaker (i.e., containing more organic solvent).[5][14]

    • Action: If your trehalosamine is dissolved in a purely aqueous solution, this is almost certainly the cause. Try dissolving your sample directly in the initial mobile phase (e.g., 90% acetonitrile / 10% aqueous buffer). If solubility is an issue, use the minimum amount of water necessary and make up the rest of the volume with acetonitrile.[6]

  • Reduce Injection Volume and/or Concentration: If the sample solvent is correct, you are likely overloading the column.

    • Action: Systematically reduce the injection volume (e.g., from 5 µL to 2 µL, then 1 µL).[16] If fronting decreases, you have found the issue. Alternatively, dilute your sample stock solution and inject the original volume.[10]

Problem SymptomMost Likely CauseRecommended First Action
Peak Fronting Sample Solvent MismatchDissolve sample in initial mobile phase conditions.[5]
Sample OverloadReduce injection volume by half or dilute sample 5-fold.[10][16]
Peak Tailing Secondary Silanol InteractionsIncrease mobile phase buffer concentration (e.g., to 25 mM).[5][7]
Split Peaks Severe Solvent Mismatch / Blocked FritCheck sample solvent; if correct, replace guard column or reverse-flush column (if permitted).[9]

Table 1: Quick-reference guide for common peak shape problems and initial corrective actions.

Q3: I am struggling to separate trehalosamine from a closely eluting impurity. How can I improve the resolution?

Achieving baseline resolution is the primary goal of any chromatographic method.[16] Resolution is governed by three factors: column efficiency (N), retention factor (k), and selectivity (α). While increasing efficiency (e.g., by using a column with smaller particles) helps, the most powerful way to improve resolution for a difficult peak pair is to change the selectivity.[17][18]

Core Strategy: Manipulating Selectivity (α)

Selectivity describes the ability of the chromatographic system to distinguish between two different analytes. Changing it means altering the relative retention times of your components.

Troubleshooting Protocol:

  • Adjust Mobile Phase Organic Content: In HILIC, water is the strong, eluting solvent.[6]

    • Action: To increase retention and potentially improve resolution, decrease the percentage of the aqueous portion of your mobile phase (i.e., increase the acetonitrile content). Make small, systematic changes (e.g., from 90% ACN to 92% ACN) and observe the impact on the separation.

  • Change Mobile Phase Additives: The type and concentration of buffer salts can significantly influence HILIC selectivity, as they mediate the ion-exchange interactions.[19][20]

    • Action: If you are using ammonium formate, try switching to ammonium acetate. While similar, they can produce subtle shifts in selectivity. Also, as mentioned for peak tailing, altering the buffer concentration can change the relative retention of charged or polar analytes.

  • Modify Column Temperature: Temperature can affect selectivity, although its impact in HILIC is often less pronounced than in reversed-phase chromatography.[19][21][22]

    • Action: Try adjusting the column temperature by ±5-10 °C from your current setting. Lowering the temperature generally increases retention in HILIC partitioning mode and may improve resolution.[22]

  • Switch Stationary Phase Chemistry: If mobile phase adjustments are insufficient, a change in stationary phase is the most powerful tool to alter selectivity.[18][23] Different HILIC phases retain analytes through different combinations of mechanisms (partitioning, hydrogen bonding, ion-exchange).[21][24]

    • Action: If you are using a bare silica column, consider an amino-bonded (NH2) or amide-bonded phase. These phases offer different selectivities, particularly for sugars.[8][11] A penta-fluorophenyl (PFP) or diol phase could also provide a unique interaction profile. Screening two or three different HILIC columns is a highly effective method development strategy.[23]

Workflow for Optimizing Selectivity

G start Poor Resolution (Co-eluting Peaks) mp_opt Step 1: Mobile Phase Optimization start->mp_opt adjust_acn Adjust % Acetonitrile (e.g., 90% -> 92%) mp_opt->adjust_acn If insufficient change_buffer Change Buffer Type/Conc. (e.g., Formate -> Acetate) mp_opt->change_buffer If insufficient temp_opt Step 2: Temperature Tuning adjust_acn->temp_opt If insufficient change_buffer->temp_opt If insufficient adjust_temp Adjust Column Temp. (e.g., 30°C -> 40°C or 20°C) temp_opt->adjust_temp If insufficient column_opt Step 3: Change Stationary Phase adjust_temp->column_opt If insufficient screen_cols Screen Different HILIC Columns (e.g., Silica, Amide, NH2) column_opt->screen_cols resolved Resolution Achieved screen_cols->resolved

Caption: A step-by-step workflow for improving peak resolution.

References
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Hao, Z., Xiao, B., & Weng, N. (2008). Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC). Journal of Separation Science, 31(9), 1449-1464. Retrieved from [Link]

  • How to fix asymmetrical chromatography peaks? (2024, September 1). Cytiva. Retrieved from [Link]

  • Jandera, P. (2008). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • What You Need to Know About HILIC | LCGC International. (2026, March 27). Retrieved from [Link]

  • Hao, Z., Xiao, B., & Weng, N. (2008). Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC). ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved from [Link]

  • Technical Note - Understanding HILIC separation and improving your results! (n.d.). YMC America, Inc. Retrieved from [Link]

  • Column Temperature in HILIC. (n.d.). AFIN-TS. Retrieved from [Link]

  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. (n.d.). Advanced Materials Technology. Retrieved from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Virginia Tech. Retrieved from [Link]

  • Chromatography Sample Preparation Guide. (n.d.). Organomation. Retrieved from [Link]

  • Optimization of amino column. (2005, November 4). Chromatography Forum. Retrieved from [Link]

  • How to Avoid Common Problems with HILIC Methods. (2020, October 26). Restek Resource Hub. Retrieved from [Link]

  • What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? (n.d.). Waters Corporation. Retrieved from [Link] sintomi-e-soluzioni/WKB235914/What-are-the-common-causes-of-having-little-or-no-retention-and-or-peak-shape-problems-on-a-HILIC-column

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved from [Link]

  • HILIC Tips to Strengthen Your Analysis. (2021, February 2). Phenomenex. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). LCGC North America. Retrieved from [Link]

  • HPLC Separation of Impurities of Aminosugar. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved from [Link]

  • Analysis of Trehalose According to USP Method (KS-801). (n.d.). Shodex HPLC Columns. Retrieved from [Link]

  • How Do You Choose the Right Column for Chromatography? (n.d.). Chromatography Today. Retrieved from [Link]

  • Sinner, F. M., Reif, K., & Gfrerer, M. (2001). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry, 73(9), 2135-2141. Retrieved from [Link]

  • Chromatography Column Selection Guide. (2023, May 18). Biocompare. Retrieved from [Link]

  • Rapid Method Development through Proper Column Selection. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Chromtech. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Dolan, J. W. (2026, March 27). Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Trehalosamine Degradation During Lyophilization

Welcome to the technical support center for stabilizing trehalosamine during lyophilization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for stabilizing trehalosamine during lyophilization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the degradation of trehalosamine, an aminosugar of significant interest, during the freeze-drying process. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your lyophilization cycles effectively.

The stability of bi- and polysaccharides, particularly those containing amine functionalities like trehalosamine, can be a considerable challenge during the rigors of freezing and drying.[1][2] This guide will walk you through potential degradation pathways, troubleshooting strategies, and frequently asked questions to ensure the integrity of your trehalosamine-containing formulations.

Understanding the Challenge: Why Does Trehalosamine Degrade?

Lyophilization, while a powerful technique for preserving sensitive biomolecules, exposes formulations to a series of stresses including freezing, low pressure, and dehydration.[1][3] For a molecule like trehalosamine, these stresses can trigger several degradation pathways.

Potential Degradation Pathways
  • Maillard Reaction: The primary amine group on trehalosamine is nucleophilic and can react with any reducing sugars present in the formulation. This non-enzymatic browning reaction, known as the Maillard reaction, is a well-documented degradation pathway for compounds containing amino groups.[4][5][6][7][8] The reaction proceeds through several stages, starting with the formation of a glycosylamine, followed by rearrangement to an Amadori product, and can ultimately lead to the formation of complex brown polymers known as melanoidins.[5][6]

  • Hydrolysis: The glycosidic bond in trehalosamine can be susceptible to hydrolysis, particularly at non-neutral pH. During the freezing step of lyophilization, solutes become concentrated, which can lead to significant shifts in the pH of the formulation, even if it was initially buffered.[1][9][10] This phenomenon, known as freeze-concentration, can create microenvironments with pH values that accelerate hydrolytic degradation.

  • Oxidation: The presence of reactive oxygen species (ROS) can lead to oxidative damage.[11] This can be exacerbated by the presence of trace metal ions, which can catalyze oxidation reactions.[12] The increased surface area of the lyophilized cake can also make the product more susceptible to oxidation during storage if not properly sealed under an inert atmosphere.[12]

Troubleshooting Guide: A Proactive Approach to Stability

This section is designed to address specific issues you may encounter during your experiments. The question-and-answer format provides direct solutions to common problems.

Issue 1: Discoloration (Browning) of the Lyophilized Cake

Question: My lyophilized cake containing trehalosamine has a yellow or brown tint. What is causing this and how can I prevent it?

Answer:

This is a classic indicator of the Maillard reaction.[4][6][7][8] The browning is due to the formation of melanoidins, the final products of this complex series of reactions between the amine group of trehalosamine and a reducing sugar.

Troubleshooting Steps:

  • Identify and Remove Reducing Sugars:

    • Action: Carefully review your formulation for any reducing sugars (e.g., glucose, fructose, lactose).

    • Rationale: These sugars have a free aldehyde or ketone group that can react with the amine of trehalosamine.[7]

    • Solution: Replace any reducing sugars with non-reducing sugars like sucrose or trehalose.[9][13] Trehalose itself is a non-reducing sugar and is an excellent stabilizer for many biomolecules during lyophilization.[14][15][16][17]

  • Control pH:

    • Action: Ensure your formulation is buffered at a slightly acidic to neutral pH (ideally between pH 4 and 7).

    • Rationale: The Maillard reaction is accelerated in alkaline conditions.[4]

    • Solution: Use a buffer system that has a minimal pH shift upon freezing, such as a citrate or histidine buffer.[1][10] Avoid phosphate buffers, which can exhibit significant pH shifts during freezing.[1][10]

  • Optimize the Lyophilization Cycle:

    • Action: Lower the primary and secondary drying temperatures.

    • Rationale: The Maillard reaction is temperature-dependent.[8] Higher temperatures, especially during secondary drying, can accelerate the reaction rate.

    • Solution: Determine the collapse temperature (Tc) of your formulation using techniques like Freeze-Drying Microscopy (FDM) and ensure the product temperature during primary drying remains below this critical value.[9][13]

Issue 2: Loss of Potency or Activity of Trehalosamine

Question: I am observing a significant loss of trehalosamine concentration or a decrease in its expected biological activity after lyophilization. What are the likely causes?

Answer:

A loss of potency can be due to chemical degradation (hydrolysis or oxidation) or physical changes that affect the molecule's function.

Troubleshooting Steps:

  • Buffer Selection and pH Control:

    • Action: As with discoloration, re-evaluate your buffer system.

    • Rationale: Significant pH shifts during freezing can lead to acid or base-catalyzed hydrolysis of the glycosidic bond.[1][9][10]

    • Solution: Use buffers like histidine or citrate that maintain a stable pH during the freezing process.[10]

  • Incorporate Cryoprotectants and Lyoprotectants:

    • Action: Add appropriate excipients to your formulation.

    • Rationale: These agents protect molecules from the stresses of freezing and drying. Sugars like trehalose and sucrose are excellent at forming an amorphous glassy matrix that immobilizes and protects the active ingredient.[9][15]

    • Solution: A common strategy is to use a combination of a bulking agent (like mannitol, if it doesn't cause unwanted crystallization) and a stabilizer (like sucrose or trehalose).[10][13]

  • Control for Oxidative Degradation:

    • Action: Take steps to minimize oxidation.

    • Rationale: Oxidative damage can be a significant cause of degradation, especially during long-term storage.[11]

    • Solution:

      • Use High-Purity Reagents: Minimize trace metal ion contamination.

      • Add a Chelating Agent: Including a small amount of EDTA can chelate metal ions that catalyze oxidation.[12]

      • Inert Atmosphere: Stopper the vials under an inert gas like nitrogen or argon to displace oxygen.[12]

Issue 3: Poor Cake Appearance and Reconstitution Issues

Question: My lyophilized cake is collapsed, shrunken, or difficult to reconstitute. How can I improve its properties?

Answer:

Poor cake appearance is often a sign that the product temperature exceeded the collapse temperature (Tc) during primary drying.[13] Reconstitution problems can arise from a poorly formed cake structure or from degradation products that are insoluble.

Troubleshooting Steps:

  • Determine the Collapse Temperature (Tc):

    • Action: Characterize the thermal properties of your formulation.

    • Rationale: The Tc is the critical temperature above which the amorphous matrix of the formulation softens and can no longer support its own structure, leading to collapse.[13]

    • Solution: Use Differential Scanning Calorimetry (DSC) and Freeze-Drying Microscopy (FDM) to determine the Tc of your formulation.[9]

  • Optimize the Primary Drying Phase:

    • Action: Adjust the shelf temperature and chamber pressure.

    • Rationale: The goal is to maximize the sublimation rate without exceeding the Tc.

    • Solution: Set the shelf temperature such that the product temperature remains at least 2-3°C below the Tc.[13]

  • Incorporate a Bulking Agent:

    • Action: Add a crystalline or amorphous bulking agent.

    • Rationale: Bulking agents provide structural support to the cake, preventing collapse and ensuring an elegant appearance.[1][10]

    • Solution: Mannitol is a common crystalline bulking agent that can provide a robust cake structure.[16] However, be aware that crystallization of mannitol can sometimes destabilize proteins, so its compatibility with trehalosamine should be evaluated. Amorphous bulking agents can also be used.

Experimental Protocols

Protocol 1: Determining the Collapse Temperature (Tc) using Freeze-Drying Microscopy (FDM)
  • Prepare a small sample of your final trehalosamine formulation.

  • Place a few microliters of the sample between two cover slips and position it on the FDM stage.

  • Cool the stage to a low temperature (e.g., -50°C) to freeze the sample completely.

  • Apply a vacuum to the sample chamber.

  • Slowly increase the stage temperature while observing the sample under the microscope.

  • The collapse temperature is the temperature at which you first observe the loss of the dried structure and the appearance of flow.

Protocol 2: Lyophilization Cycle Optimization
  • Freezing:

    • Cool the shelves to -40°C or lower.

    • Hold the product at this temperature for at least 2 hours to ensure complete freezing.

  • Primary Drying:

    • Set the chamber pressure to a low level (e.g., 100 mTorr).

    • Raise the shelf temperature to a point that keeps the product temperature 2-3°C below the predetermined Tc.

    • Hold until all the ice has sublimated (indicated by a rise in product temperature to match the shelf temperature and a drop in chamber pressure).

  • Secondary Drying:

    • Gradually increase the shelf temperature to a higher temperature (e.g., 25°C).

    • Maintain a low chamber pressure.

    • Hold for several hours to remove residual bound water.

Visualizing the Process

Degradation Pathways of Trehalosamine During Lyophilization

G Trehalosamine Trehalosamine in Formulation Stresses Lyophilization Stresses (Freezing, Dehydration) Trehalosamine->Stresses Maillard Maillard Reaction (with reducing sugars) Stresses->Maillard Hydrolysis Hydrolysis (pH shifts) Stresses->Hydrolysis Oxidation Oxidation (ROS, metal ions) Stresses->Oxidation Degradation Degraded Product (Discolored, Inactive) Maillard->Degradation Hydrolysis->Degradation Oxidation->Degradation

Caption: Potential degradation pathways for trehalosamine during lyophilization.

Troubleshooting Workflow for Trehalosamine Stability

G start Degradation Observed check_maillard Discoloration? start->check_maillard check_potency Loss of Potency? check_maillard->check_potency No solution_maillard Remove Reducing Sugars Adjust pH Lower Drying Temp. check_maillard->solution_maillard Yes check_cake Poor Cake Appearance? check_potency->check_cake No solution_potency Optimize Buffer Add Stabilizers Control Oxidation check_potency->solution_potency Yes solution_cake Determine Tc Optimize Primary Drying Add Bulking Agent check_cake->solution_cake Yes end Stable Product check_cake->end No solution_maillard->end solution_potency->end solution_cake->end

Caption: A logical workflow for troubleshooting trehalosamine degradation.

Frequently Asked Questions (FAQs)

Q1: Can I use trehalose as a stabilizer for trehalosamine?

A1: Yes, trehalose is an excellent choice. It is a non-reducing sugar, so it will not participate in the Maillard reaction.[2] It is also a very effective cryo- and lyoprotectant, known for its ability to form a stable amorphous glass and protect biomolecules during freeze-drying.[14][15][16][17]

Q2: What analytical techniques can I use to quantify trehalosamine and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is a powerful technique for separating and quantifying trehalosamine and potential degradation products. Size Exclusion Chromatography (SEC) can be used to detect aggregation.[16]

Q3: Is it necessary to control the residual moisture in the final lyophilized product?

A3: Absolutely. While the goal of lyophilization is to remove water, a very low level of residual moisture is often desirable for the long-term stability of some biomolecules. However, excessive residual moisture can increase molecular mobility within the amorphous matrix, potentially leading to degradation over time. The optimal residual moisture level should be determined for your specific formulation.

Q4: How does the freezing rate affect the stability of trehalosamine?

A4: The freezing rate can influence the size of ice crystals formed, which in turn affects the pore size of the dried cake and the sublimation rate during primary drying.[3] For some molecules, very fast freezing can lead to the formation of small ice crystals and potentially more stress at the ice-water interface. Conversely, very slow freezing can lead to the formation of large ice crystals, which can be damaging. The optimal freezing rate should be determined experimentally. An annealing step (holding the product at a temperature just below the freezing point for a period) can sometimes be beneficial to grow larger, more uniform ice crystals, which can improve drying efficiency.

Q5: Are there any alternatives to lyophilization for drying trehalosamine?

A5: While lyophilization is often the preferred method for sensitive biomolecules, other drying techniques like spray drying or spray-freeze drying could be considered.[18] However, these methods also have their own sets of stresses (e.g., heat stress in spray drying) that would need to be carefully evaluated for their impact on trehalosamine stability.

References

  • Abdel-Salam, Z. A., et al. (2008). Formulation strategies to minimize oxidative damage in lyophilized lipid/DNA complexes during storage. PubMed.
  • Allouche, D., et al. (2013). Mechanism of protein stabilization by trehalose during freeze-drying analyzed by in situ micro-raman spectroscopy. PubMed.
  • Chen, Y., et al. (2023). Practical advice in the development of a lyophilized protein drug product. PMC.
  • BioAegis. (n.d.). How Lyophilization Protects Proteins: Overcoming Stability Challenges in Biologics. BioAegis.
  • Li, Y., et al. (2025). Trehalose-loaded LNPs enhance mRNA stability and bridge in vitro in vivo efficacy gap. Nature Communications.
  • Thomas, H. (n.d.). For Lyophilization, Excipients Really Do Matter. BioPharm International.
  • VxP Pharma. (2020). Five Crucial Areas of Concern in Any GLP Lyophilization Process. VxP Pharma.
  • Faghihi, H., et al. (2016). A Comparative Study to Evaluate the Effect of Different Carbohydrates on the Stability of Immunoglobulin G during Lyophilization and Following Storage. Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Maillard reaction. Wikipedia.
  • LATU. (n.d.). Maillard Reaction. LATU.
  • ResearchGate. (2026). Mechanism of Protein Stabilization by Trehalose During Freeze-Drying Analyzed by In Situ Micro-Raman Spectroscopy. ResearchGate.
  • van der Meer, J., et al. (2020). Increasing storage stability of freeze-dried plasma using trehalose. PMC.
  • Md Zaid, F. A., et al. (2024). Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. PMC.
  • Bio-Synthesis Inc. (2017). The Maillard reaction and Amadori rearrangement. Bio-Synthesis Inc.
  • PCI Pharma Services. (2024). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle… PCI Pharma Services.
  • BDMAI. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. BDMAI.
  • Al-Turki, S., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. PMC.
  • SATHEE. (n.d.). Chemistry Maillard Reaction. SATHEE.
  • Granthaalayah Publications and Printers. (2019). LYOPHILIZATION: AN IMPORTANT FORMULATION TECHNIQUE. International Journal of Research.
  • Patel, J., et al. (2024). Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. International Journal of Pharmaceutics.
  • Niras. (2024). The science of lyophilization in the pharmaceutical industry. Niras.
  • MDPI. (2025). The Detrimental Effects of Crystalline Excipients: How They Jeopardize the Long-Term Stability of Freeze-Dried Polypeptide Formulations. MDPI.
  • Dudek, E. J., & T-C. (n.d.). The effects of formulation additives on the degradation of freeze-dried ribonuclease A. Pharmaceutical Research.
  • AxisPharm. (2024). Protective agent in freeze-drying. AxisPharm.

Sources

Optimization

Technical Support Center: Troubleshooting Trehalosamine LC-MS Analysis

Welcome to the Technical Support Center for aminosugar mass spectrometry. Trehalosamine (including its 2-, 3-, and 4-isomers) is a highly polar, low-molecular-weight aminosugar lacking a strong UV chromophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aminosugar mass spectrometry. Trehalosamine (including its 2-, 3-, and 4-isomers) is a highly polar, low-molecular-weight aminosugar lacking a strong UV chromophore. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for its quantification, researchers frequently encounter poor ionization efficiency, severe matrix suppression, and inadequate retention.

This guide provides field-proven, mechanistically grounded solutions to optimize your trehalosamine workflows.

I. Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why is my underivatized trehalosamine signal so weak, and why is the peak shape poor on standard C18 columns? A: The root cause is a combination of extreme hydrophilicity and matrix effects. On standard reversed-phase (C18) columns, highly polar aminosugars fail to partition into the hydrophobic stationary phase and elute in the void volume ( tR​<2 min). Consequently, trehalosamine co-elutes with unretained salts and polar endogenous compounds, leading to severe ion suppression in the Electrospray Ionization (ESI) source[1]. Furthermore, according to the Ion Evaporation Model of ESI, highly hydrophilic molecules prefer the aqueous interior of the electrospray droplet rather than the surface. This physical positioning drastically reduces the efficiency of gas-phase ion ejection, resulting in a weak MS signal.

Q2: How can I optimize my mobile phase to boost ESI+ ionization without derivatization? A: You must abandon C18 and switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Amide-bonded stationary phases (e.g., XBridge Amide) provide excellent retention by forming a water-enriched layer that allows polar partitioning[2]. For your mobile phase, use a high percentage of acetonitrile (70–90%) paired with an aqueous buffer of 10 mM ammonium formate or ammonium acetate adjusted to pH 3.5–4.5.

  • The Causality: The slightly acidic pH ensures the primary amine group of trehalosamine is fully protonated (forming the [M+H]+ ion), which is an absolute requirement for ESI+ sensitivity[1]. The volatile ammonium salts maintain the ionic strength required for consistent HILIC partitioning without depositing non-volatile residues that suppress the MS signal.

Q3: If HILIC-MS sensitivity is still insufficient, what chemical modifications can enhance ionization? A: Chemical derivatization is the most robust strategy to simultaneously solve retention and ionization bottlenecks.

  • PMP (1-phenyl-3-methyl-5-pyrazolone) Labeling: Reacting the reducing end of carbohydrates with PMP adds a hydrophobic aromatic tag. This allows for robust retention on standard C18 columns and drives the analyte to the surface of the ESI droplet, drastically improving ionization efficiency[3][4].

  • Permethylation: Converting hydroxyl and amine groups to their methylated counterparts reduces overall hydrophilicity, significantly increasing the ionization efficiency of glycans and aminosugars prior to LC-MS analyses[5].

Q4: How do I eliminate matrix suppression in complex biological samples (e.g., cell lysates)? A: Matrix effects significantly influence the ionization efficiency of analytes in mass spectrometric analysis[1]. You must implement a sample cleanup step that exploits the basicity of the aminosugar. Using Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) resin allows you to trap the protonated trehalosamine, wash away neutral lipids and competing salts with organic solvents, and elute the purified aminosugar using a basic solution (e.g., 5% NH4​OH in methanol).

II. Diagnostic Workflows & Mechanisms

Troubleshooting Low Signal Intensity

Use the following logical pathway to diagnose and correct poor trehalosamine signals.

Troubleshooting Start Low MS Signal Intensity CheckRet Is t_R < 2 min? (Void Volume) Start->CheckRet YesVoid Yes: Severe Ion Suppression CheckRet->YesVoid NoRet No: Analyte is Retained CheckRet->NoRet FixVoid Switch to HILIC or Derivatize (C18) YesVoid->FixVoid CheckMat Check Matrix Effects NoRet->CheckMat FixMat Perform MCX SPE or QuEChERS Cleanup CheckMat->FixMat

Caption: Diagnostic workflow for troubleshooting low trehalosamine LC-MS signals.

The Mechanism of Derivatization-Enhanced Ionization

Adding a hydrophobic tag alters the physical dynamics of the analyte within the ESI Taylor cone.

ESI_Mechanism A Highly Polar Aminosugar (Internalized in Droplet) B Hydrophobic Derivatization (e.g., PMP or Permethylation) A->B C Migration to Droplet Surface (Increased Surface Activity) B->C D Enhanced Gas-Phase Ion Ejection (ESI+) C->D

Caption: Mechanism of derivatization-enhanced ESI+ ionization for polar aminosugars.

III. Data Presentation: Method Comparison

The table below summarizes the quantitative trade-offs of different analytical strategies for trehalosamine.

Analytical StrategyStationary PhaseOptimal Mobile PhaseESI+ Ionization EfficiencyMatrix Effect SusceptibilitySample Prep Time
Underivatized RP-LC C18 / C8 H2​O /MeCN + 0.1% FAVery Low (Poor desolvation)High (Void co-elution)Low (< 10 min)
Underivatized HILIC Amide / ZIC-HILICMeCN/ H2​O + NH4​ FormateModerate to High Moderate Low (< 10 min)
PMP-Derivatized RP-LC C18 H2​O /MeCN + NH4​ AcetateVery High Low High (~2 hours)
Permethylation MS C18 H2​O /MeCN + 0.1% FAVery High Low High (~3 hours)

IV. Experimental Protocols

Protocol A: Optimized HILIC-ESI-MS Method for Underivatized Trehalosamine

This self-validating protocol ensures stable retention and maximum protonation without the need for complex derivatization.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in LC-MS grade H2​O . Adjust to pH 4.0 using concentrated formic acid. (Validation: A pH < 4.5 guarantees the primary amine of trehalosamine ( pKa​≈8.5 ) is >99% protonated).

    • Buffer B: 95% Acetonitrile / 5% H2​O containing 10 mM Ammonium Formate.

  • Column Equilibration: Install an Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Equilibrate with 90% Buffer B for at least 20 column volumes. HILIC columns require longer equilibration times to establish the aqueous partition layer.

  • Gradient Elution: Run a gradient from 90% B down to 50% B over 10 minutes.

  • MS Parameters: Operate in ESI+ mode. Set the capillary voltage to 3.0–3.5 kV. Optimize the desolvation gas temperature to ≥350∘C to counteract the high heat capacity of the aqueous portion of the mobile phase.

Protocol B: PMP Derivatization for Enhanced Reversed-Phase LC-MS

Use this protocol when extreme sensitivity is required or when HILIC is unavailable. The reaction targets the reducing end of the sugar, adding a UV-active and highly hydrophobic pyrazolone ring[3][4].

  • Reaction Setup: To 50 µL of aqueous trehalosamine sample (up to 1 mg/mL), add 50 µL of 0.3 M NaOH and 50 µL of 0.5 M PMP (1-phenyl-3-methyl-5-pyrazolone) dissolved in methanol.

  • Incubation: Vortex thoroughly and incubate at 70∘C for 60 minutes. The basic environment catalyzes the nucleophilic attack of PMP on the aldehyde group of the open-ring sugar.

  • Neutralization (Critical Step): Cool to room temperature. Add 50 µL of 0.3 M HCl to neutralize the reaction. Causality: Neutralization stops the reaction and prepares the mixture for liquid-liquid extraction; if left basic, the derivatized sugar will degrade.

  • Extraction of Excess Reagent: Add 200 µL of chloroform, vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 5 minutes. Carefully discard the lower organic layer (which contains unreacted, highly hydrophobic PMP). Repeat this extraction two more times.

  • Analysis: The upper aqueous layer contains the PMP-trehalosamine derivative. Dilute 1:10 in initial mobile phase (e.g., 5% Acetonitrile) and inject onto a standard C18 column.

V. References

  • Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation. National Institutes of Health (NIH / PMC). URL:[Link]

  • Development and Validation of QuEChERS Extraction Coupled with Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for the Detection of Nine Macrolides in Fish Products. MDPI. URL:[Link]

  • Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry (ACS Publications). URL:[Link]

  • An LC-MS/MS Approach for Determining Glycosidic Linkages. National Institutes of Health (NIH / PMC). URL:[Link]

Sources

Troubleshooting

addressing low solubility of trehalosamine in non-polar organic solvents

Technical Support Center: Trehalosamine Applications Welcome to the technical support resource for researchers, scientists, and drug development professionals working with trehalosamine. This guide is designed to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Trehalosamine Applications

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with trehalosamine. This guide is designed to provide expert insights and practical solutions to common challenges encountered during its use, with a specific focus on addressing its characteristically low solubility in non-polar organic solvents.

Troubleshooting Guide: Overcoming Trehalosamine Solubility Issues

This section directly addresses the most pressing issue for chemists and formulators: dissolving trehalosamine in non-polar environments required for many synthetic reactions and formulation processes.

Q1: I'm struggling to dissolve trehalosamine in my non-polar reaction solvent (e.g., hexane, toluene, dichloromethane). Why is this happening?

A1: The root cause lies in fundamental chemistry principles, specifically the "like dissolves like" rule.[1][2][3]

Trehalosamine is an amino disaccharide, a molecule rich in highly polar functional groups.[4][5] Its structure contains numerous hydroxyl (-OH) groups and a primary amine (-NH2) group. These groups engage in strong intermolecular hydrogen bonding, creating a stable, crystalline solid that is readily solvated by polar solvents, especially water.

Conversely, non-polar organic solvents like hexane or toluene lack the ability to form hydrogen bonds.[3] Their intermolecular interactions are limited to much weaker London dispersion forces. For trehalosamine to dissolve, the energy gained from solvent-solute interactions must be sufficient to overcome the strong solute-solute (trehalosamine's hydrogen bonds to itself) and solvent-solvent interactions.[6] In a non-polar solvent, the energy payoff is far too low, and the trehalosamine molecules remain preferentially bound to each other, resulting in negligible solubility.

Q2: My experimental protocol requires a non-polar medium. What are my options for solubilizing trehalosamine?

A2: While direct dissolution is not feasible, several effective strategies can be employed. The most robust method involves chemical modification to temporarily mask the polar functional groups.

This is the most definitive method to achieve high solubility in non-polar solvents. By converting the polar -OH and -NH2 groups into less polar moieties, you fundamentally alter the molecule's character to be more compatible with non-polar environments.

  • Mechanism: Acylation (Peracetylation)

    • What it is: This reaction uses an acylating agent, typically acetic anhydride in the presence of a base like pyridine or a catalyst like DMAP, to convert all hydroxyl groups to acetate esters and the amino group to an acetamide.

    • Why it works: The resulting acetyl groups are significantly less polar than the original hydroxyl and amino groups. They eliminate hydrogen-bonding capability and introduce more hydrocarbon character, dramatically increasing solubility in solvents like dichloromethane (DCM), chloroform, and ethyl acetate.

    • Considerations: This is a protective group strategy. The acetyl groups must be removed after your reaction is complete to regenerate the native trehalosamine structure.

  • Mechanism: Silylation

    • What it is: This involves reacting the hydroxyl groups with a silylating agent, such as trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base (e.g., imidazole, triethylamine).

    • Why it works: The resulting silyl ethers are bulky and non-polar, effectively "greasing" the molecule and rendering it soluble in a wide range of organic solvents, from ethyl acetate to hexane.

    • Considerations: Silyl ethers have varying stability. TMS ethers are quite labile and may not survive certain reaction conditions or chromatography, while TBDMS ethers are more robust.

  • Mechanism: Boc-Protection (Amine Specific)

    • What it is: The primary amine can be selectively protected using di-tert-butyl dicarbonate ((Boc)₂O).

    • Why it works: This converts the polar, basic amine into a non-polar, neutral carbamate, which enhances organic solubility. This is often performed in conjunction with protecting the hydroxyl groups.

G cluster_0 Solubility Challenge cluster_1 Solution: Derivatization Trehalosamine Trehalosamine (Polar, -OH, -NH2 groups) Insoluble in Non-Polar Solvents Protect Protecting Groups Added (e.g., Acetyl, Silyl) Trehalosamine->Protect Chemical Reaction Derivative Derivatized Trehalosamine (Non-Polar, Masked Groups) Soluble in Non-Polar Solvents Protect->Derivative Masks Polarity G Start Polar Trehalosamine (Insoluble) Protected Non-Polar Derivative (Soluble) Start->Protected 1. Protection Reaction Reaction in Non-Polar Solvent Protected->Reaction 2. Synthesis Deprotected Final Polar Product (Reaction Complete) Reaction->Deprotected 3. Deprotection

Sources

Optimization

Technical Support Center: Minimizing Structural Impurities During Trehalosamine Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for trehalosamine crystallization. This guide is designed for researchers, scientists, and drug development professionals to troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for trehalosamine crystallization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of trehalosamine, a valuable aminoglycoside antibiotic and synthetic intermediate.[1][2][3] Our focus is on achieving high purity by minimizing the incorporation of structural impurities, which is paramount for therapeutic applications and reliable downstream chemical synthesis.[3]

This resource combines fundamental principles with field-proven protocols to help you navigate the complexities of crystallization, from solvent selection to final product analysis.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common challenges encountered during the crystallization of trehalosamine.

Q1: What are the primary types of structural impurities I should be concerned with?

Structural impurities are foreign molecules or alternative solid forms that disrupt the desired crystal lattice. For trehalosamine, these typically fall into three categories:

  • Process-Related Impurities: Unreacted starting materials, intermediates from the synthesis (e.g., N-acetyl-2-amino-2-deoxy-α,α-D-trehalose), or side-products that are structurally similar to trehalosamine.[1][4] These are often incorporated into the crystal lattice by forming solid solutions.[5]

  • Polymorphs: Different crystal packing arrangements of trehalosamine itself. Polymorphs can have distinct physical properties, including solubility and stability, which can impact downstream processing and bioavailability.[6] Controlling polymorphism is a critical challenge in pharmaceutical development.[7][8]

  • Solvates/Hydrates: Crystals that incorporate solvent molecules (including water) into their lattice structure. The formation of a solvate changes the solid-state properties of the material and can be difficult to remove without causing a phase transformation.[9]

Q2: My crystallization attempt resulted in an oil instead of crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation, the presence of impurities that inhibit crystallization, or a low melting point of the compound relative to the solvent's boiling point.[10]

Troubleshooting Steps:

  • Reduce Supersaturation: The most common cause is cooling the solution too quickly or adding an anti-solvent too rapidly. Try a slower, more controlled cooling rate.[11]

  • Increase Solvent Volume: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and attempt to recrystallize slowly.[10]

  • Change Solvent System: The solvent may be too "good," meaning trehalosamine is too soluble.[12] Consider a solvent in which trehalosamine has slightly lower solubility at elevated temperatures. A mixed solvent system (a "good" solvent paired with a miscible "poor" solvent) can also be effective.[13]

  • Introduce a Seed Crystal: If supersaturation is achieved but nucleation won't start, adding a seed crystal of pure trehalosamine can provide a template for growth and bypass the nucleation barrier.[14]

Q3: No crystals are forming, even after extended cooling. What are the likely causes and solutions?

This is a common and frustrating issue. The primary reasons are either insufficient supersaturation or a high energy barrier for nucleation.

Troubleshooting Steps:

  • Insufficient Supersaturation: You may have used too much solvent.[10] Carefully evaporate some of the solvent to increase the concentration and try cooling again.

  • Induce Nucleation: The solution may be in a metastable state where it is supersaturated, but crystals have not yet formed.[15]

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic glass fragments can act as nucleation sites.[16]

    • Seeding: Add a very small amount of pure trehalosamine crystal (a "seed") to the solution. This is the most reliable method to induce crystallization of the desired form.[15][17]

  • Check for Inhibitors: Certain impurities can act as crystal growth inhibitors by adsorbing to the surface of growing nuclei.[18] Re-purifying your starting material may be necessary.

Q4: The crystal yield is very low. How can I improve it?

Low recovery can be attributed to several factors.

  • Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause. The mother liquor will retain a significant amount of the product. Reduce the solvent volume.[16]

  • Insufficient Cooling: Ensure you have cooled the solution to the lowest practical temperature to maximize the precipitation of the product from the solution. Using an ice bath can significantly improve yield after initial slow cooling.[16]

  • Premature Filtration: Ensure that crystallization is complete before filtering. Observe the solution over time to see if more crystals are forming.

Q5: My trehalosamine crystals have a wide particle size distribution and many fines. How can I achieve a more uniform size?

A broad size distribution is often caused by uncontrolled nucleation occurring throughout the crystallization process (secondary nucleation). The goal is a single nucleation event followed by controlled growth.

  • Control Supersaturation: Maintain the solution within the metastable zone width (MSZW), the region where existing crystals grow but new nuclei do not form. This is achieved through slow, controlled cooling or anti-solvent addition.[15]

  • Implement Seeding: Seeding provides a defined number of growth sites, consuming supersaturation through crystal growth rather than spontaneous nucleation.[14] Controlling the seed loading and size is key to controlling the final particle size.[15]

  • Optimize Agitation: Stirring affects mass transfer and can influence secondary nucleation. The stirring rate should be sufficient to keep crystals suspended but not so vigorous that it causes crystal breakage (attrition), which generates new nuclei.[19]

Q6: I suspect I have a mix of polymorphs. How do I confirm this and crystallize the desired form?

Confirming polymorphism requires solid-state analytical techniques.

  • Confirmation:

    • Powder X-Ray Diffraction (PXRD): This is the definitive method. Different polymorphs will produce distinct diffraction patterns.[20]

    • Differential Scanning Calorimetry (DSC): Polymorphs will have different melting points and may show solid-solid phase transitions at specific temperatures.[4]

    • FTIR/Raman Spectroscopy: Different crystal packing can lead to subtle but measurable shifts in vibrational spectra.[20]

  • Controlling Polymorphism:

    • Seeding: This is the most effective method. Seeding a supersaturated solution with the desired polymorph directs the crystallization to that form.[8]

    • Solvent Selection: Different solvents can stabilize different polymorphs by influencing solute clustering in the solution prior to nucleation.[21]

    • Temperature Control: For enantiotropic systems, one polymorph will be stable above a certain transition temperature, and another will be stable below it.[6] Crystallizing within the correct temperature range is crucial.

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Understanding and Diagnosing Impurity Incorporation

Effective troubleshooting begins with understanding how impurities become trapped in the final product. There are several primary mechanisms.[4][22]

Mechanisms of Impurity Incorporation
  • Lattice Incorporation (Solid Solution): Structurally similar impurities can substitute for trehalosamine molecules within the crystal lattice.[4] This is common for synthetic intermediates or analogues.

  • Surface Adsorption: Impurities adhere to the crystal surface. This is more significant for smaller crystals, which have a higher surface-area-to-volume ratio.[5]

  • Inclusions/Occlusions: Pockets of mother liquor become trapped within a growing crystal, often due to rapid or uneven growth.[23]

  • Co-precipitation: An impurity that is insoluble in the crystallization solvent precipitates out as a separate solid phase alongside the trehalosamine.[4]

G Mechanisms of Structural Impurity Incorporation cluster_mechanisms Impurity Types cluster_causes Primary Causes cluster_mitigation Mitigation Strategies A Lattice Incorporation (Solid Solution) M1 Improve Purity of Starting Material A->M1 M4 Rational Solvent Selection A->M4 B Surface Adsorption M2 Optimize Washing Protocol B->M2 C Inclusions (Mother Liquor Entrapment) M3 Control Supersaturation (Slow Cooling/Addition) C->M3 D Co-Precipitation (Separate Solid Phase) D->M1 D->M4 C1 Structurally Similar Impurity C1->A C2 High Impurity Concentration in Mother Liquor C2->A C2->B C2->D C3 Rapid Crystal Growth C3->C C4 High Surface Affinity C4->B C5 Low Impurity Solubility C5->D

Caption: Key impurity incorporation mechanisms and their primary causes and mitigation strategies.

Protocol: Analytical Workflow for Impurity Identification

This workflow helps diagnose the nature and location of impurities.

  • Initial Purity Assessment:

    • Analyze the bulk crystalline material by High-Performance Liquid Chromatography (HPLC) to quantify process-related impurities.

    • Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to screen for unintended polymorphs or solvates.[20]

  • Surface vs. Internal Impurity Test:

    • Take a sample of the crystals and wash them thoroughly with a cold solvent in which trehalosamine is sparingly soluble but the impurity is soluble. Re-analyze the washed crystals by HPLC.

    • Result Interpretation: A significant drop in impurity level indicates surface adsorption.[24] If the impurity level remains high, it is likely incorporated within the crystal lattice or as an inclusion.[24]

  • Sieve Fraction Analysis:

    • Gently sieve the crystal batch into different size fractions.

    • Analyze the purity of each fraction by HPLC.

    • Result Interpretation: If impurities are primarily on the surface, smaller crystals (higher surface area) will show a higher impurity concentration.[4]

  • Stepwise Dissolution (for internal impurities):

    • Create a slurry of the crystals in a solvent where they are slightly soluble.

    • Over time, take samples of the liquid and solid phases and analyze their composition. As the crystals dissolve from the outside in, changes in the composition of the dissolved material can indicate how the impurity is distributed within the crystal.[24]

  • Advanced Characterization (if required):

    • Techniques like Raman spectroscopy or Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can be used to create chemical maps of single crystals, visually identifying impurity hotspots.[4][25]

Guide 2: Rational Solvent Selection and Screening

The choice of solvent is the most critical decision in developing a crystallization process.[26] It influences solubility, yield, crystal habit (shape), and, most importantly, purity and polymorphic form.[27]

Table 1: Properties of Common Solvents for Carbohydrate Crystallization
SolventPolarity IndexBoiling Point (°C)Key Characteristics & Considerations for Trehalosamine
Water10.2100Excellent solvent for trehalosamine; high solubility. Often used in combination with an anti-solvent. High risk of forming hydrates.
Ethanol4.378Common anti-solvent for carbohydrates. Miscible with water. Can be used to create a wide range of supersaturation levels.[28][29]
Methanol5.165Similar to ethanol but more polar and volatile. Good anti-solvent properties.
Isopropanol3.982Effective anti-solvent. Lower polarity than ethanol may provide better impurity rejection for certain impurities.[30]
Acetonitrile5.882Aprotic polar solvent. Can offer different selectivity for polymorphs compared to protic solvents.[21]
Acetone4.356Volatile anti-solvent. Its high vapor pressure can make slow, controlled crystallization challenging.[12]

Note: This table provides general guidance. Experimental solubility testing for your specific trehalosamine sample is essential.

Protocol: Step-by-Step Solvent Screening
  • Objective: Find a single solvent or a binary solvent system that meets the criteria:

    • Trehalosamine is highly soluble at elevated temperatures.

    • Trehalosamine is poorly soluble at low temperatures.

    • The solvent is chemically inert with trehalosamine.[16]

  • Single Solvent Screening:

    • Place a small amount (e.g., 20 mg) of crude trehalosamine into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature.[13]

    • Observation 1: If it dissolves immediately, the solvent is too good. Reject it.[13]

    • Observation 2: If it doesn't dissolve, heat the tube gently. If it dissolves when hot but not at room temperature, it is a promising candidate.

    • Allow the promising candidates to cool slowly to room temperature, then in an ice bath. Observe the quality and quantity of the crystals formed.

  • Binary Solvent System (Solvent/Anti-Solvent):

    • If no single solvent is ideal, use a solvent pair.[13]

    • Dissolve the trehalosamine in a minimum amount of a "good" hot solvent (e.g., water).

    • While hot, add a miscible "poor" solvent (an "anti-solvent," e.g., ethanol) dropwise until the solution becomes faintly cloudy (the saturation point).[31]

    • Add a drop or two of the "good" solvent to redissolve the cloudiness.

    • Allow the solution to cool slowly. This method is highly effective for controlling crystal growth.

Guide 3: Mastering Crystallization Process Parameters
Table 2: Comparison of Common Crystallization Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For...
Cooling Crystallization Supersaturation is generated by reducing the temperature of a saturated solution.Simple, widely applicable, easy to scale.[32]Not suitable for compounds whose solubility is insensitive to temperature. Risk of oiling out if cooled too quickly.Compounds with a steep solubility curve vs. temperature.
Anti-Solvent Crystallization Supersaturation is generated by adding a miscible solvent in which the solute is insoluble.Effective for heat-sensitive compounds. Allows for fine control over supersaturation rate.[31]Requires a miscible solvent/anti-solvent pair. Can create localized high supersaturation if mixing is poor.Purifying heat-sensitive compounds like trehalosamine.
Evaporative Crystallization Supersaturation is generated by slowly evaporating the solvent from a solution.Can produce very high-quality single crystals.Difficult to scale, slow process, can concentrate non-volatile impurities.[12]Small-scale preparation of high-purity crystals for analysis.
Protocol: Controlled Cooling Crystallization
  • Preparation: Dissolve the crude trehalosamine in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and better crystal formation.[12]

  • Seeding (Recommended): When the solution has cooled slightly but is still well above its saturation temperature at room temp, add a small amount of seed crystals. A good rule of thumb is to seed about one-third of the way into the metastable zone.[15]

  • Equilibration: Once at room temperature, continue stirring gently for a period (e.g., 2-4 hours) to allow the crystal growth to mature.

  • Final Cooling: Place the flask in an ice bath for at least one hour to maximize the product yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[33]

Guide 4: Strategic Seeding for Polymorph and Impurity Control

Seeding is the single most powerful technique for controlling the outcome of a crystallization process.[14][34] It bypasses the stochastic nature of primary nucleation, ensuring that crystallization begins at a desired point and produces the desired crystal form.

G Crystallization Workflow with Seeding cluster_0 Process Steps cluster_1 Key Control Points A Prepare Saturated Solution at T_high B Controlled Cooling into Metastable Zone A->B C Introduce Seed Crystals of Desired Polymorph B->C D Controlled Crystal Growth (Maintain in Metastable Zone) C->D E Further Cooling to Maximize Yield D->E F Isolate, Wash, and Dry Pure Crystals E->F P1 Purity of Starting Material P1->A P2 Cooling Rate P2->B P3 Seed Quality & Quantity P3->C P4 Agitation & Temp Profile P4->D P5 Wash Solvent Choice P5->F

Caption: A controlled crystallization workflow highlighting the critical step of seeding.

Protocol: Preparing a Trehalosamine Seed Stock
  • Source: Use a small batch of trehalosamine that has been confirmed by PXRD to be the desired pure polymorph.

  • Grinding: Gently grind the crystals to a fine powder using a mortar and pestle.

  • Slurry Preparation: Suspend a small amount of the ground seed powder in a solvent in which it is completely insoluble (e.g., heptane) or in a saturated mother liquor from a previous crystallization. This helps disperse the seeds and prevents agglomeration.[15]

  • Storage: Store the seed slurry cold. Ensure it is well-mixed before use.

Protocol: Implementing a Seeding Strategy
  • Determine the Metastable Zone Width (MSZW): This is the temperature range below the saturation point where spontaneous nucleation does not occur. It can be determined experimentally using a turbidity probe or by visual observation during controlled cooling experiments.

  • Seed Point: Cool your saturated solution to a temperature approximately one-third of the way into the MSZW.[15]

  • Addition: Add the prepared seed slurry (typically 0.1-1.0% by weight of the final expected crystal mass). The seeds should be well-dispersed upon addition.[15]

  • Growth Phase: After seeding, continue the cooling or anti-solvent addition at a slow, controlled rate that prevents the supersaturation from rising high enough to cause secondary nucleation. The goal is to have the supersaturation consumed by growth on the existing seed crystals.[15]

Guide 5: Downstream Processing: Filtration, Washing, and Drying

The final steps are crucial for maintaining the purity achieved during crystallization.

Protocol: Best Practices for Washing and Drying Trehalosamine Crystals
  • Filtration: Use a Büchner funnel with an appropriate filter paper for vacuum filtration.[33]

  • First Wash (Displacement Wash): After filtering off the mother liquor, wash the crystal cake with a small amount of fresh, ice-cold crystallization solvent. This displaces the impurity-rich mother liquor. Do not stop the vacuum.

  • Second Wash (Purity Wash): Wash the cake with a small amount of a cold solvent in which trehalosamine is nearly insoluble (an anti-solvent). This removes the residual crystallization solvent.

  • Drying: Dry the crystals under vacuum at a mild temperature. High temperatures can cause degradation or polymorphic transformation. Ensure the temperature is well below the boiling point of any residual solvents and below any thermal transition points observed by DSC.

Table 3: Analytical Techniques for Crystal Characterization
TechniqueInformation ProvidedApplication in Trehalosamine Crystallization
Powder X-Ray Diffraction (PXRD) Crystal structure, polymorphism, phase purity.[25][35]The definitive tool for identifying and differentiating polymorphs.
Differential Scanning Calorimetry (DSC) Melting point, phase transitions, presence of solvates.[4]Detects polymorphs by their different melting points and can quantify the heat of fusion.
Thermogravimetric Analysis (TGA) Quantifies solvent/water content in the crystal.[20]Used to identify and quantify solvates or hydrates by measuring mass loss upon heating.
HPLC / UPLC Chemical purity, quantifies process impurities.[]Measures the amount of synthesis-related impurities in the final product.
Optical / Electron Microscopy (SEM) Crystal size, shape (habit), and surface morphology.[4]Visually inspects crystal quality, identifies agglomeration, and can detect different crystal habits that may indicate polymorphism.
FTIR / Raman Spectroscopy Molecular structure, intermolecular bonding, polymorphism.[35]A rapid screening tool for polymorphism; different crystal packing leads to different spectral fingerprints.

By systematically applying the principles and protocols in this guide, you can diagnose issues, optimize your process, and consistently produce high-purity trehalosamine crystals.

References
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  • Urwin, L., et al. (2020). Schematic illustration of the different impurity incorporation mechanisms in solution crystallization. ResearchGate. [Link]

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  • ResearchGate. (2024). (PDF) Cooling Crystallization of Sugar: Monitoring, Modelling and Control. Part 1. Monitoring. [Link]

  • The Medicine Maker. (2016). Controlling Crystallization. [Link]

  • Cruz, D., et al. (2022). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystals, 12(12), 1735. [Link]

  • Wang, P., et al. (2014). Solubility of Trehalose in Water + Ethanol Solvent System from (288.15 to 318.15) K. Journal of Chemical & Engineering Data, 59(6), 2019-2022. [Link]

  • Al-Obaidi, H., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Membranes, 13(2), 143. [Link]

  • MDPI. (2020). Anti-Solvent Crystallization. [Link]

  • Garman, E. F. (2003). Macromolecular cryocrystallography—methods for cooling and mounting protein crystals at cryogenic temperatures. Methods in molecular biology, 276, 247-266. [Link]

  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Google Patents. (n.d.). Method for preventing crystallization of a pharmaceutical in a polymer film.
  • Keller & Bohacek GmbH & Co. KG. (n.d.). Crystallization. [Link]

  • How It Comes Together. (2025). How Do You Prevent Unwanted Crystal Formation In Solutions?. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • SciSpace. (2011). Sucrose cooling crystallization modelling. [Link]

  • ResearchGate. (2025). Solubility of Trehalose in Water + Ethanol Solvent System from (288.15 to 318.15) K. [Link]

  • MDPI. (2024). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. [Link]

Sources

Troubleshooting

optimizing extraction solvent ratios for maximum trehalosamine recovery

Welcome to the technical support guide for the optimization of trehalosamine extraction. This resource is designed for researchers, scientists, and drug development professionals who are looking to maximize the recovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the optimization of trehalosamine extraction. This resource is designed for researchers, scientists, and drug development professionals who are looking to maximize the recovery of this unique aminoglycoside from various biological matrices. Here, we move beyond simple protocols to explore the underlying principles that govern extraction efficiency, providing you with the tools to troubleshoot and refine your methodologies with scientific rigor.

Section 1: Frequently Asked Questions - The Fundamentals of Trehalosamine Extraction

This section addresses the foundational knowledge required to make informed decisions during protocol development.

Q1: What are the critical chemical properties of trehalosamine that influence its extraction?

A1: Trehalosamine is a hydrophilic amino sugar derived from trehalose.[] Its extraction behavior is governed by three key features:

  • High Polarity: As a disaccharide with an additional amino group, trehalosamine is highly soluble in polar solvents like water and short-chain alcohols (methanol, ethanol). Its solubility in non-polar solvents is negligible.[][2]

  • Ionizable Amino Group: The primary amine on the molecule gives it basic properties. This group can be protonated under acidic conditions (R-NH3+), significantly enhancing its solubility in aqueous solutions. The pKa of 4-trehalosamine is approximately 6.99, meaning it has a strong buffering capacity near neutral pH.[3][4]

  • Stability: The glycosidic bond in trehalosamine is very stable, particularly compared to other disaccharides, making it resistant to acid hydrolysis and high temperatures.[2] This allows for a wider range of extraction conditions without significant degradation.

Q2: Why is the solvent-to-material ratio a critical parameter for recovery?

A2: The solvent-to-material ratio determines the concentration gradient between the sample matrix and the solvent, which is the driving force for extraction.[5]

  • Too Low a Ratio: An insufficient volume of solvent can become saturated with trehalosamine and other co-extractives, preventing further dissolution from the sample matrix and leading to poor recovery.

  • Too High a Ratio: While a higher ratio generally improves extraction efficiency, an excessive volume can dilute the extract, making downstream processing (like solvent evaporation) more time-consuming and energy-intensive.[6] It may also increase the cost of reagents.

  • General Recommendation: Optimal ratios typically range from 5:1 to 30:1 (v/w), but this must be determined empirically for each specific sample matrix and extraction method.[6]

Q3: How does adjusting the pH of the extraction solvent impact trehalosamine yield?

A3: Adjusting the pH is one of the most powerful tools for extracting trehalosamine. Because it is an aminoglycoside, its charge state is pH-dependent.[3] By lowering the pH of the aqueous extraction solvent to approximately 4.0, the amino group becomes fully protonated (R-NH3+). This positive charge dramatically increases the molecule's affinity for the polar aqueous phase, improving recovery and allowing for selective extraction techniques like weak cation exchange solid-phase extraction (SPE) for cleanup.

Section 2: Troubleshooting Guide - From Low Recovery to High Purity

This guide provides a systematic, cause-and-effect approach to resolving common extraction issues.

Q: My trehalosamine recovery is consistently low or non-existent. What are the likely causes and how do I fix it?

A: This is the most common issue and typically points to a fundamental mismatch between the solvent system and the analyte's properties.

  • Cause 1: Incorrect Solvent Polarity.

    • Why it happens: You are using a solvent system that is not polar enough to effectively solubilize the highly polar trehalosamine. For instance, using solvents like ethyl acetate or dichloromethane as the primary extraction solvent will result in virtually no recovery.

    • How to fix it: The extraction solvent must be polar. Start with a binary or ternary mixture of highly polar solvents.[7] Excellent starting points are mixtures of water, methanol, and/or ethanol. The synergy between these solvents can enhance the extraction process by solubilizing a broader range of polar compounds.[7][8]

  • Cause 2: Inappropriate pH of the Aqueous Phase.

    • Why it happens: If you are using a neutral or basic aqueous solvent, the amino group on trehalosamine is not protonated. This reduces its solubility in the aqueous phase and can lead to it being retained in the solid matrix, especially if the matrix has hydrophobic or anionic components.

    • How to fix it: Acidify your primary extraction solvent. An extraction solution containing an acidic buffer is highly effective for aminoglycosides.[9] A typical formulation involves adding a weak acid like formic acid or trichloroacetic acid (TCA) to achieve a pH of ~4.0.[10]

  • Cause 3: Insufficient Extraction Time or Energy.

    • Why it happens: The solvent may not have had enough time or energy to penetrate the sample matrix and dissolve the target analyte.

    • How to fix it: Increase the efficiency of the extraction process. Employing methods like sonication or heating can significantly improve recovery.[5][11] Increasing the temperature decreases the solvent's viscosity and increases its diffusivity into the sample matrix.[5] Similarly, ultrasonic-assisted extraction (UAE) uses cavitation to disrupt cell walls and enhance solvent penetration.[12]

Q: I am seeing high variability in my recovery rates between different sample preparations. What could be the cause?

A: High variability often points to inconsistencies in the sample itself or the manual steps of the procedure.

  • Cause 1: Inconsistent Sample Homogenization.

    • Why it happens: If the sample is not ground to a uniform and fine particle size, the solvent cannot interact with the material consistently. Coarser materials require higher solvent ratios and longer extraction times to ensure adequate penetration.[6]

    • How to fix it: Implement a standardized protocol for sample preparation. Lyophilize (freeze-dry) samples to remove water content, which can interfere with organic solvents, and then use a high-performance mill to grind the material to a fine, consistent powder.

  • Cause 2: Inconsistent Swabbing or Sampling Technique.

    • Why it happens: If sampling from a surface, the physical act of swabbing is inherently subjective and can vary between operators in terms of pressure and direction, leading to different amounts of analyte being collected.[13]

    • How to fix it: Develop a highly standardized swabbing procedure. Use a template to define the exact area to be swabbed and specify the number of strokes and the direction (e.g., horizontally, then vertically). Using both a wet and a dry swab can also enhance recovery.[13]

Q: My extract contains many impurities that are interfering with my downstream analysis (e.g., HPLC, LC-MS/MS). How can I clean up my sample?

A: Co-extraction of matrix components is expected. The key is to implement a selective cleanup strategy.

  • Cause 1: Non-selective Primary Extraction.

    • Why it happens: Your highly polar solvent system is not only extracting trehalosamine but also other polar molecules like sugars, salts, and pigments.

    • How to fix it:

      • Pre-wash/Defatting: Before the main extraction, wash the solid sample material with a non-polar solvent like hexane or diethyl ether. This will remove lipids and other non-polar contaminants without solubilizing the trehalosamine.

      • Liquid-Liquid Extraction (LLE): After your primary extraction with an acidified aqueous solvent, you can perform an LLE by adding a water-immiscible organic solvent (e.g., ethyl acetate). The highly polar, protonated trehalosamine will remain in the aqueous phase, while less polar impurities will partition into the organic phase.

      • Solid-Phase Extraction (SPE): This is a highly effective cleanup method. Given the positive charge of trehalosamine in an acidic solution, a Weak Cation Exchange (WCX) SPE cartridge is an ideal choice. The protonated amine will bind to the negatively charged sorbent, allowing neutral and anionic impurities to be washed away. The purified trehalosamine can then be eluted with a basic or high-salt solution.

Section 3: Protocols and Experimental Workflows

Protocol 1: Baseline Aqueous Acidic Extraction for Trehalosamine

This protocol is a robust starting point for extracting trehalosamine from solid biological samples, adapted from established methods for aminoglycosides.

  • Preparation of Extraction Solvent: Prepare a solution of 10 mM Ammonium Acetate with 2% Trichloroacetic Acid (TCA) in deionized water. Adjust the pH to 4.0 using formic acid.

  • Sample Preparation: Weigh 1.0 g of your homogenized, lyophilized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 20 mL of the extraction solvent to the sample (a 20:1 solvent-to-material ratio).

  • Homogenization: Vortex the mixture vigorously for 1 minute, then place it in a sonicator bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 15 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant containing the trehalosamine into a clean tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 10 mL of extraction solvent to the pellet, vortex for 1 minute, and centrifuge again. Combine this second supernatant with the first.

  • Analysis: The resulting extract can be filtered (0.22 µm) and directly analyzed by LC-MS/MS or undergo further purification by SPE.[14][15]

Protocol 2: Systematic Optimization of a Methanol/Water Solvent Ratio

This workflow guides you through a systematic experiment to find the optimal ratio of a binary solvent system.

  • Prepare Solvent Mixtures: Create a series of methanol/water mixtures (v/v), all acidified to pH 4.0 with 0.1% formic acid. Prepare solutions with varying methanol content: 0%, 20%, 40%, 60%, 80%, and 100%.

  • Set up Extractions: For each solvent mixture, weigh out an identical amount of your homogenized sample (e.g., 200 mg) in triplicate.

  • Perform Extractions: Add a fixed volume of each respective solvent mixture (e.g., 5 mL, for a 25:1 ratio) to the samples. Treat all samples identically (e.g., sonicate for 20 minutes, centrifuge at 4,000 x g for 10 minutes).

  • Quantify Recovery: Analyze the trehalosamine concentration in each supernatant using a validated analytical method like HPLC or LC-MS/MS.[16][17][18]

  • Analyze Data: Plot the recovered trehalosamine concentration against the percentage of methanol in the extraction solvent. The peak of this curve will indicate the optimal solvent ratio for your specific sample matrix.

Section 4: Data Interpretation & Visualization

Data Presentation

For effective decision-making, organize your data clearly.

Table 1: Properties of Common Solvents for Polar Compound Extraction

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100.0Excellent for highly polar, ionizable compounds.
Methanol5.164.7Good for a wide range of polar compounds; often used in mixtures with water.
Ethanol4.378.4Similar to methanol, but slightly less polar.
Acetonitrile5.881.6Common in reversed-phase HPLC mobile phases; can be an effective extraction solvent.
Acetone5.156.5Aprotic polar solvent, useful in some mixtures.[8]
Ethyl Acetate4.477.1Intermediate polarity; useful for LLE cleanup or pre-washing.
Hexane0.168.0Non-polar; used for defatting/pre-washing samples.

Table 2: Example Experimental Design for Solvent Ratio Optimization

Experiment IDSample Mass (g)Solvent System (pH 4.0)Solvent Volume (mL)Ratio (v/w)Replicates
A0.5100% Water1020:13
B0.580% Water / 20% Methanol1020:13
C0.560% Water / 40% Methanol1020:13
D0.540% Water / 60% Methanol1020:13
E0.520% Water / 80% Methanol1020:13
F0.5100% Methanol1020:13
Experimental Workflows & Logic Diagrams

A visual representation of the troubleshooting and optimization process can clarify complex decision-making.

Troubleshooting_Workflow Start Start: Low or Variable Trehalosamine Recovery Check_Polarity Is the primary extraction solvent highly polar (e.g., Water, MeOH, EtOH)? Start->Check_Polarity Check_pH Is the solvent pH acidic (e.g., pH 3-5)? Check_Polarity->Check_pH Yes Sol_Polarity ACTION: Use a polar solvent system. (e.g., acidified MeOH/Water) Check_Polarity->Sol_Polarity No Check_Ratio Is the solvent:material ratio sufficient (e.g., >10:1)? Check_pH->Check_Ratio Yes Sol_pH ACTION: Acidify the solvent to pH ~4 using Formic or Acetic Acid. Check_pH->Sol_pH No Check_Homogeneity Is the sample matrix fully homogenized to a fine, consistent powder? Check_Ratio->Check_Homogeneity Yes Sol_Ratio ACTION: Increase solvent:material ratio. Test a range from 10:1 to 30:1. Check_Ratio->Sol_Ratio No Check_Cleanup Is there evidence of ion suppression or matrix interference? Check_Homogeneity->Check_Cleanup Yes Sol_Homogeneity ACTION: Standardize sample prep. Lyophilize and mill samples. Check_Homogeneity->Sol_Homogeneity No Sol_Cleanup ACTION: Implement a cleanup step. (e.g., LLE or WCX-SPE) Check_Cleanup->Sol_Cleanup Yes End Optimized Recovery Check_Cleanup->End No Sol_Polarity->Check_pH Sol_pH->Check_Ratio Sol_Ratio->Check_Homogeneity Sol_Homogeneity->Check_Cleanup Sol_Cleanup->End

Caption: A logical workflow for troubleshooting low trehalosamine recovery.

Section 5: References

  • Patsnap Eureka. (2026, March 11). How to Identify Optimal Solvent Ratios for Sonication Extraction. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • MDPI. (2023, July 5). Natural Product Extraction Techniques. Encyclopedia. [Link]

  • MDPI. (2023, December 9). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. [Link]

  • Science Publishing Group. (n.d.). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. [Link]

  • PMC. (2025, December 13). Effectiveness of Common Extraction Solvents in Obtaining Antioxidant Compounds from African Medicinal Plants. [Link]

  • Prosea Technology. (2024, February 3). What factors affect extraction efficiency?[Link]

  • PMC. (2025, March 24). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. [Link]

  • Maximum Academic Press. (2025, July 28). Synergy between solvent polarity and composition for efficient extraction of bioactive compounds from pitaya. [Link]

  • PMC. (n.d.). Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). [Link]

  • Wikidoc. (2012, August 20). Trehalose. [Link]

  • Wikipedia. (n.d.). Trehalosamine. [Link]

  • Waters Corporation. (n.d.). Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • PubMed. (n.d.). [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods]. [Link]

  • Biotage. (n.d.). Extraction and Clean-up of Aminoglycoside Antibiotics from Chicken Meat Using EVOLUTE® EXPRESS WCX Solid Phase Extraction Columns with Analysis by LC-MS/MS. [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • ResearchGate. (n.d.). Mass producibility and protective properties of 4‐trehalosamine. [Link]

  • PubMed. (2022, March 17). Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog. [Link]

  • PMC. (2023, April 13). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics. [Link]

  • ResearchGate. (2017, September 1). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. [Link]

  • Cytiva. (2025, March 20). Troubleshooting protein recovery issues. [Link]

  • Mendeley. (1989). Total extraction of aminoglycosides from guinea pig and bullfrog tissues with sodium hydroxide or trichloroacetic acid. [Link]

  • YouTube. (2025, May 22). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. [Link]

  • ResearchGate. (n.d.). Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods. [Link]

  • PMC. (n.d.). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • ProPharma. (2015, January 28). Why Are My Swab Recoveries So Low?[Link]

Sources

Optimization

troubleshooting false negatives in trehalosamine antimicrobial bioassays

Welcome to the Trehalosamine Bioassay Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot one of the most pervasiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Trehalosamine Bioassay Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot one of the most pervasive issues in aminosugar antimicrobial testing: the false negative.

Trehalosamines (including 2-, 3-, and 4-trehalosamine) are unique amino sugar derivatives of the disaccharide trehalose[1]. While they exhibit targeted antimicrobial activity—particularly against Mycobacteria and certain Gram-positive bacteria—their efficacy is highly dependent on the microenvironment of the assay. Because trehalosamine functions largely as an antimetabolite that disrupts native trehalose processing, minor variations in assay conditions can completely mask its activity, leading you to falsely conclude the compound is inactive.

Below is a comprehensive guide to understanding the causality behind these failures, troubleshooting them, and deploying a self-validating protocol.

Part 1: The Causality of False Negatives

To fix a false negative, you must first understand the mechanism of action. Trehalosamine acts as a competitive inhibitor of trehalose-processing enzymes (such as the Ag85 complex in mycobacteria), which are essential for cell envelope biosynthesis[2].

If your in vitro assay environment contains high levels of competing carbohydrates (like native trehalose or glucose), the bacteria will preferentially utilize the abundant native substrate. The inhibitor is outcompeted, cell wall synthesis proceeds normally, and the bacteria grow unchecked. This results in a classic false-negative MIC (Minimum Inhibitory Concentration) reading.

G Trehalosamine Trehalosamine (Competitive Inhibitor) Enzyme Trehalose-Processing Enzymes (e.g., Ag85) Trehalosamine->Enzyme Inhibits Death Growth Inhibition (True Positive) Trehalosamine->Death If uncompeted Trehalose Native Trehalose / Glucose (Media Contaminant) Trehalose->Enzyme Outcompetes CellWall Cell Envelope Biosynthesis Enzyme->CellWall Synthesizes Growth Bacterial Growth (False Negative) CellWall->Growth Promotes

Mechanistic pathway showing how media-derived carbohydrates outcompete trehalosamine.

Part 2: Troubleshooting FAQs

Q1: My disk diffusion assays show no zone of inhibition, but literature suggests trehalosamine is active. Why? A: Agar diffusion methods are notoriously unreliable for polar, water-soluble aminosugars. The compound interacts with the polyanionic sulfate groups in the agar matrix, severely limiting its diffusion rate[3]. This poor diffusion produces a false-negative result. Solution: Always use broth microdilution for trehalosamine derivatives.

Q2: I am using broth microdilution, but my MIC is >1024 µg/mL. Is the compound inactive? A: Check your media formulation. Standard complex media (like Mueller-Hinton Broth or LB) contain variable amounts of yeast extract, which is rich in competing carbohydrates. Furthermore, mycobacterial media like Middlebrook 7H9 are routinely supplemented with glycerol or glucose. These carbon sources bypass or outcompete the metabolic block imposed by trehalosamine[]. Solution: Switch to a defined minimal medium utilizing a non-competing carbon source, such as acetate.

Q3: Could the compound be degrading during the 24-48 hour incubation? A: While 4-trehalosamine is highly resistant to mammalian trehalase, certain microbial hydrolases in a mixed culture can still slowly modify the compound[5][6]. More commonly, degradation occurs during preparation if the compound is autoclaved with the media. Thermal degradation of the amino group destroys its binding affinity. Solution: Always prepare trehalosamine as a concentrated stock in sterile water and filter-sterilize (0.22 µm) before adding it to pre-cooled, autoclaved media.

Q4: My biological replicates are wildly inconsistent. Some wells show inhibition, others show complete overgrowth. A: This is a hallmark of the "inoculum effect." If your starting bacterial titer exceeds the standard 5×105 CFU/mL, the sheer volume of synthesized target enzymes overwhelms the competitive inhibitor[3]. Ensure strict adherence to a 0.5 McFarland standard prior to dilution.

Workflow Start Observation: False Negative CheckMedia 1. Check Media Composition Start->CheckMedia IsComplex Contains Trehalose/Glucose? CheckMedia->IsComplex ChangeMedia Switch to Minimal Media IsComplex->ChangeMedia Yes CheckInoculum 2. Check Inoculum Density IsComplex->CheckInoculum No TooHigh > 5x10^5 CFU/mL? CheckInoculum->TooHigh Standardize Dilute to 0.5 McFarland TooHigh->Standardize Yes CheckStability 3. Check Compound Stability TooHigh->CheckStability No Degraded Autoclaved or Old Stock? CheckStability->Degraded Filter Filter Sterilize & Use Fresh Degraded->Filter Yes

Step-by-step troubleshooting workflow to resolve false negatives in antimicrobial bioassays.

Part 3: Quantitative Impact of Assay Variables

To illustrate the severity of these variables, the following table summarizes the typical MIC shifts observed when assay conditions deviate from the optimal state.

Assay VariableSub-optimal ConditionOptimized ConditionTypical MIC ShiftAssay Outcome
Carbon Source 0.2% Glucose / Trehalose0.2% Glycerol / Acetate>64-fold increaseFalse Negative True Positive
Inoculum Density 5×107 CFU/mL 5×105 CFU/mL16-fold increaseFalse Negative True Positive
Assay Format Agar Disk DiffusionBroth MicrodilutionN/A (No zone observed)False Negative True Positive
Sterilization Autoclaving (121°C)Filtration (0.22 µm)>8-fold increaseFalse Negative True Positive

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your results, you must run an assay that proves a negative result is a true negative, and a positive result is on-target. Follow this self-validating Broth Microdilution methodology:

Step 1: Media Formulation Prepare a defined minimal medium (e.g., M9 minimal salts for E. coli or modified 7H9 without glucose/OADC for Mycobacteria). Use 0.2% acetate or glycerol as the sole carbon source to prevent carbohydrate masking.

Step 2: Compound Preparation Dissolve trehalosamine powder in sterile ddH₂O to create a 10 mg/mL stock. Sterilize immediately using a 0.22 µm PTFE syringe filter. Do not autoclave.

Step 3: Inoculum Standardization Grow the target strain to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD₆₀₀). Dilute this suspension 1:150 in your minimal test media to achieve exactly 5×105 CFU/mL[3].

Step 4: Assay Execution & Internal Validation Controls In a 96-well, U-bottom microtiter plate, perform serial two-fold dilutions of trehalosamine (ranging from 1024 µg/mL down to 0.5 µg/mL). Add 50 µL of the standardized inoculum to each well. Crucially, you must include the following controls to validate the assay:

  • Sterility Control: Media only (Validates aseptic technique).

  • Growth Control: Media + Inoculum (Validates media viability).

  • The "Intentional False-Negative" Control (Mechanistic Validation): Run a parallel row of trehalosamine dilutions, but spike the media with 1% exogenous trehalose. If the compound is working on-target, the trehalose spike will outcompete the drug, intentionally causing bacterial growth (a forced false negative). If the bacteria die in both rows, your compound is acting via off-target toxicity, not competitive inhibition.

Step 5: Incubation and Readout Incubate at the appropriate temperature (e.g., 37°C) for 24-48 hours. Read the MIC as the lowest concentration that completely inhibits visible growth.

References

  • Trehalosamine — Grokipedia. grokipedia.com. Available at:[Link]

  • Trehalosamine - Wikipedia. wikipedia.org. Available at: [Link]

  • Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose. acs.org. Available at: [Link]

  • Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog - PubMed. nih.gov. Available at: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC. nih.gov. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Trehalosamine in Aqueous Solutions

Expert Troubleshooting & Methodologies for Drug Development Professionals Welcome to the Technical Support Center for 4-trehalosamine (4-TA) formulation and storage. As a structurally modified aminoglycoside derivative o...

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Author: BenchChem Technical Support Team. Date: April 2026

Expert Troubleshooting & Methodologies for Drug Development Professionals

Welcome to the Technical Support Center for 4-trehalosamine (4-TA) formulation and storage. As a structurally modified aminoglycoside derivative of trehalose, 4-trehalosamine offers exceptional osmoprotective qualities, biological stability, and unique pH-buffering capabilities. However, its amino substitution requires specific handling protocols to prevent degradation and maintain efficacy in aqueous environments.

This guide provides field-proven insights, self-validating methodologies, and troubleshooting steps to ensure the long-term stability of your trehalosamine solutions.

Core Principles of Trehalosamine Stability (FAQs)

Q: Why does 4-trehalosamine outperform standard trehalose in long-term biological assays? A: Standard trehalose is rapidly cleaved into two glucose molecules by trehalase, an enzyme ubiquitously expressed in mammalian and microbial systems. 4-trehalosamine contains an amino group substitution that sterically prevents trehalase from hydrolyzing the α,α-1,1-glucoside bond. This structural modification ensures the molecule remains intact and biologically active over extended incubation periods 1.

Q: Is trehalosamine susceptible to Maillard browning in aqueous solutions containing proteins? A: No. Like native trehalose, 4-trehalosamine is a non-reducing disaccharide. Because the anomeric carbons are locked in the glycosidic bond, the ring cannot open to form reactive aldehydes or ketones. This prevents the Maillard reaction, even in the presence of primary amines or elevated temperatures 2.

Q: Can I autoclave my trehalosamine solutions for sterilization? A: No. While the α,α-1,1-glucoside bond provides significant thermal stability, the presence of the amino group introduces the risk of thermal degradation or unintended side reactions at 121°C. Always use 0.22 µm sterile filtration for aqueous solutions to preserve structural integrity.

Troubleshooting Common Aqueous Storage Issues

Issue: Unexplained pH shifts in long-term stored protein formulations containing trehalosamine.

  • Root Cause: Unlike standard trehalose, 4-trehalosamine acts as a potent buffer with a pKa of approximately 6.99 3. If your formulation's primary buffer (e.g., Tris or HEPES at pH 8.0) is not sufficiently concentrated, the addition of high-concentration trehalosamine will pull the equilibrium toward pH 7.0.

  • Resolution: Pre-equilibrate the trehalosamine stock solution to the target pH of your formulation using dilute HCl or NaOH before adding it to sensitive protein mixtures.

Issue: Loss of bioactivity or precipitation after freezing and thawing aqueous solutions.

  • Root Cause: Slow freezing rates allow water to form large ice crystals. This process excludes the trehalosamine solute from the ice lattice, leading to localized concentration spikes (freeze-concentration effect) and subsequent precipitation or phase separation.

  • Resolution: Implement a snap-freezing protocol. Rapid thermal transition forces the solution into an amorphous glass state, maintaining the homogenous distribution of the osmoprotectant and preventing crystallization.

Issue: Microbial contamination in working solutions stored at 4°C.

  • Root Cause: Trehalosamine is an excellent carbon/nitrogen source for certain microbes that possess specialized transport mechanisms, leading to rapid degradation of the solution if sterility is compromised.

  • Resolution: For liquid storage beyond 1 week, solutions must be aliquoted and stored at -80°C. Powders are stable at -20°C for up to 3 years, but aqueous solvents must be kept at -80°C for long-term stability (up to 1 year) 4.

Step-by-Step Methodology: Self-Validating Preparation & Storage

To guarantee the integrity of your experiments, utilize this self-validating protocol for preparing a 100 mM 4-trehalosamine stock solution.

  • Weighing & Dissolution: Weigh 35.73 mg of high-purity 4-trehalosamine powder (MW = 357.31 g/mol ) and dissolve in 0.8 mL of endotoxin-free, molecular-biology grade ddH₂O.

    • Causality: Endotoxin-free water prevents the introduction of pyrogens that could skew downstream in vivo or cell-culture assays.

    • Self-Validation Check: Inspect the solution against a contrasting background. It must be 100% optically clear. Any turbidity indicates incomplete dissolution or degraded powder. Do not proceed until clear.

  • pH Verification: Measure the pH of the solution.

    • Causality: The inherent buffering capacity of the amino group dictates the resting pH of the solution.

    • Self-Validation Check: The solution should naturally equilibrate between pH 6.8 and 7.2 (near its pKa of 6.99). If it falls outside this range, the water is contaminated with trace ions or the powder has degraded.

  • Volume Adjustment & Filtration: Adjust the final volume to 1.0 mL with ddH₂O. Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter.

    • Causality: PES is utilized for its extremely low non-specific binding characteristics, ensuring no loss of the active compound during sterilization.

    • Self-Validation Check: Measure pre- and post-filtration volume. A loss of >5% indicates filter dead-volume issues, requiring protocol adjustment.

  • Cryopreservation: Aliquot into sterile, low-bind microcentrifuge tubes (50-100 µL per tube). Snap-freeze the tubes in liquid nitrogen, then transfer immediately to a -80°C freezer.

    • Self-Validation Check: After 24 hours at -80°C, thaw one control aliquot. Run a rapid LC-MS or refractive index check to confirm 100% recovery of the active compound compared to the pre-freeze baseline.

Quantitative Data & Comparisons

The following table summarizes the critical physicochemical differences between standard trehalose and 4-trehalosamine to guide your experimental design.

Propertyα,α-Trehalose4-TrehalosamineCausality / Mechanism
Glycosidic Bond α,α-1,1 (Non-reducing)α,α-1,1 (Non-reducing)Anomeric carbons are locked, preventing Maillard browning reactions.
Enzymatic Stability Low (Rapidly Hydrolyzed)High (Trehalase-Resistant)Amino substitution at the 4-position sterically hinders the active site of trehalase.
pH Buffering Capacity NoneHigh (pKa ~ 6.99)The amino group acts as a proton donor/acceptor, stabilizing aqueous solutions near neutral pH.
Aqueous Storage Stable at 4°CRequires -80°C (Long-term)While chemically stable, the amino group can participate in slow side-reactions if microbial contamination occurs; deep-freezing arrests kinetics.

Workflow Visualization

TrehalosamineWorkflow Start Trehalosamine Powder (Store at -20°C) Recon Reconstitution in ddH2O (Target: 10-100 mM) Start->Recon Filter Sterile Filtration (0.22 µm PES) Recon->Filter Validate Self-Validation: Check pH (~7.0) Confirm no precipitates Filter->Validate Decision Storage Duration? Validate->Decision ShortTerm Short-Term (< 1 Week) Store at 4°C Decision->ShortTerm Immediate Use LongTerm Long-Term (> 1 Week) Requires Cryopreservation Decision->LongTerm Archival/Stock SnapFreeze Snap-Freeze in LN2 Prevents crystallization LongTerm->SnapFreeze Minus80 Store at -80°C (Stable for 1 Year) SnapFreeze->Minus80

Workflow for the preparation, validation, and storage of trehalosamine aqueous solutions.

References

  • Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog Source: Advanced Biology (PubMed)
  • Trehalose Analogues: Latest Insights in Properties and Bioc
  • Mass producibility and protective properties of 4-trehalosamine Source: ResearchG
  • 4-Trehalosamine Product Information & Storage Guidelines Source: TargetMol

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Trehalosamine and Standard Aminoglycoside Antibiotics: Efficacy, Mechanism, and Safety

For Researchers, Scientists, and Drug Development Professionals In the ongoing battle against antimicrobial resistance, the exploration of novel antibiotic scaffolds and the re-evaluation of existing classes are paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the exploration of novel antibiotic scaffolds and the re-evaluation of existing classes are paramount. Aminoglycosides, a cornerstone in the treatment of serious Gram-negative infections, have long been valued for their potent, concentration-dependent bactericidal activity.[1][2] However, their clinical utility is often hampered by significant nephrotoxicity and ototoxicity.[3] This guide provides an in-depth technical comparison of a promising alternative, trehalosamine, against standard aminoglycoside antibiotics such as gentamicin and amikacin. We will delve into their comparative efficacy, mechanisms of action, resistance profiles, and crucially, their safety profiles, supported by available experimental data.

Introduction: The Aminoglycoside Dilemma and the Rise of Trehalosamine

Standard aminoglycosides, including well-known members like gentamicin, tobramycin, and amikacin, are a class of antibiotics characterized by their amino sugar-containing structure.[4] They exert their bactericidal effects by irreversibly binding to the 30S ribosomal subunit of bacteria, specifically to the 16S rRNA at the A-site.[5][6] This binding event disrupts protein synthesis by causing codon misreading and premature termination of translation, leading to the production of non-functional or toxic proteins and ultimately, cell death.[6] Their broad spectrum of activity against many aerobic Gram-negative bacteria and some Gram-positive organisms has made them indispensable in treating severe infections.[4]

However, the significant risk of kidney damage (nephrotoxicity) and irreversible hearing loss (ototoxicity) associated with systemic aminoglycoside use necessitates careful therapeutic drug monitoring and limits their long-term administration.[3] This inherent toxicity has driven the search for safer alternatives.

Trehalosamines, a class of compounds that can be considered aminoglycoside analogues, have emerged as a potential solution.[7] These are amino sugars where a hydroxyl group of trehalose is substituted with an amino group.[7] While some naturally occurring trehalosamines have been reported to possess weak antimicrobial activity, recent research into novel and synthetic derivatives has unveiled promising antibacterial properties with potentially lower toxicity.[7][8]

Comparative Efficacy: A Look at the Antibacterial Spectrum

A direct comparison of the in vitro efficacy of trehalosamine and standard aminoglycosides is crucial for understanding its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric in this assessment.

Standard Aminoglycosides: Potent but Facing Resistance

Gentamicin and amikacin exhibit potent activity against a wide range of Gram-negative bacilli, including Escherichia coli and Pseudomonas aeruginosa, as well as some Gram-positive cocci like Staphylococcus aureus.[9][10][11] However, the emergence of resistance, primarily through enzymatic modification of the antibiotic, has compromised their effectiveness in some clinical settings.[12]

AntibioticOrganismMIC Range (μg/mL)
Gentamicin Escherichia coli0.25 - 2[9][13]
Staphylococcus aureus0.3125[10]
Pseudomonas aeruginosa0.5 - 3[9]
Amikacin Escherichia coli≤16 (94.7% susceptible)[14][15]
Pseudomonas aeruginosa≤16 (91.1% susceptible)[14][15]

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Standard Aminoglycosides.

Trehalosamine: A Spectrum of Activity with Isomer-Specific Differences

The antibacterial activity of trehalosamine appears to be dependent on the specific isomer.

  • α,β-3-Trehalosamine: A novel trehalosamine isolated from Bacillus amyloliquefaciens has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 0.7 mg/mL (500-700 µg/mL).[8][16] This isomer was shown to be bactericidal against E. coli and S. aureus in a dose-dependent manner.[7]

  • 4-Trehalosamine: This isomer has been reported to have weak antibacterial activity.[7] Studies have shown activity against E. coli, Klebsiella pneumoniae, and Bacillus subtilis at concentrations of 0.5, 1, and 2 mg/mL (500-2000 µg/mL).[17]

  • 2- and 3-Trehalosamine: These isomers have been shown to exhibit antibiotic activity against Gram-positive organisms at levels similar to 4-trehalosamine.[18] 2-trehalosamine, in particular, has been identified as a potent growth inhibitor of Mycobacterium tuberculosis.[17]

It is important to note that the reported MICs for these trehalosamine compounds are generally higher than those of standard aminoglycosides for common bacterial pathogens. However, their potential for reduced toxicity could offer a wider therapeutic window.

Mechanism of Action: Targeting the Ribosome with a Twist

Both standard aminoglycosides and trehalosamine derivatives target the bacterial ribosome to inhibit protein synthesis.

Standard Aminoglycosides: A Well-Established Paradigm

As previously mentioned, classical aminoglycosides bind to the A-site of the 16S rRNA within the 30S ribosomal subunit. This interaction induces a conformational change that interferes with the fidelity of translation.[5][6]

Aminoglycoside Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit Mistranslated_Protein Mistranslated Protein 30S->Mistranslated_Protein Causes Codon Misreading 50S 50S Subunit Aminoglycoside Aminoglycoside Aminoglycoside->30S Binds to 16S rRNA (A-site) mRNA mRNA mRNA->30S Cell_Death Bacterial Cell Death Mistranslated_Protein->Cell_Death Leads to

Figure 1: Mechanism of action of standard aminoglycoside antibiotics.

Trehalosamine: A Presumed but Nuanced Ribosomal Interaction

Trehalosamines are considered to belong to the aminoglycoside class and are presumed to exert their antibacterial effect by binding to bacterial ribosomal RNA and inhibiting protein synthesis.[7] However, the specific details of this interaction, including the precise binding site and any conformational changes induced, are not as well-characterized as for classical aminoglycosides. It is plausible that the unique disaccharide structure of trehalosamine leads to a different binding orientation or affinity for the ribosomal target, which could in turn influence its efficacy and toxicity profile.

Resistance Mechanisms: A Shared Challenge

Bacterial resistance to aminoglycosides is a significant clinical concern. The primary mechanisms of resistance include:

  • Enzymatic Modification: Bacteria may produce enzymes (aminoglycoside-modifying enzymes - AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[12]

  • Target Site Alteration: Mutations in the 16S rRNA can reduce the binding affinity of aminoglycosides.

  • Reduced Permeability and Efflux: Bacteria can alter their cell membrane to limit the uptake of the antibiotic or actively pump it out.

Given the structural similarities, it is likely that trehalosamine antibiotics would be susceptible to similar resistance mechanisms, particularly enzymatic modification. However, the development of novel trehalosamine analogs could potentially circumvent some of these resistance pathways.

The Critical Differentiator: Comparative Toxicity

The most significant potential advantage of trehalosamine over standard aminoglycosides lies in its safety profile.

Standard Aminoglycosides: A Known Risk of Toxicity

The nephrotoxicity and ototoxicity of aminoglycosides are well-documented.[3] These toxicities are dose-dependent and can be irreversible, particularly ototoxicity. Studies in animal models have consistently demonstrated the potential for kidney and inner ear damage with gentamicin and other aminoglycosides.[19][20]

Trehalosamine: A Glimmer of Hope for a Safer Alternative

Preliminary evidence suggests a much more favorable safety profile for certain trehalosamine isomers.

  • 4-Trehalosamine: Notably, 4-trehalosamine has been shown to be non-toxic when injected intravenously into mice at a high dose of 625 mg/kg.[] Furthermore, unlike its parent molecule trehalose, 4-trehalosamine is not degraded by human trehalase and does not cause an increase in blood sugar levels in mice, which is a significant advantage.[1]

  • Trehalose (Parent Molecule): Studies on the parent molecule, trehalose, have also indicated a lack of nephrotoxicity and hepatotoxicity in mice, even with prolonged administration.[8]

While more comprehensive comparative toxicology studies are needed to directly compare the nephrotoxic and ototoxic potential of various trehalosamine isomers against standard aminoglycosides, these initial findings are highly encouraging.

In Vivo Efficacy: The Path to Clinical Relevance

Translating in vitro activity to in vivo efficacy is a critical step in drug development.

Standard Aminoglycosides: Proven Efficacy in Infection Models

The in vivo efficacy of standard aminoglycosides in various animal models of infection, such as sepsis, is well-established and has been a cornerstone of their clinical use for decades.[18][22]

Trehalosamine: Emerging Evidence and Future Directions

Currently, there is limited published data on the in vivo efficacy of trehalosamine as a standalone treatment for common bacterial infections in animal models like sepsis. One study did show a synergistic effect of a synthetic trehalose derivative (trehalose dicorynomycolate) with gentamicin in a mouse model of sepsis in immunocompromised individuals.[18]

The most compelling in vivo data for a trehalosamine derivative comes from the field of tuberculosis research, where 2-trehalosamine has been shown to potentiate the activity of first- and second-line anti-TB drugs. This suggests a potential role for trehalosamines as adjunctive therapy.

Further research is urgently needed to evaluate the in vivo efficacy of promising trehalosamine candidates, such as α,β-3-trehalosamine, in standard infection models.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for determining and comparing the Minimum Inhibitory Concentration (MIC) of antibacterial agents.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial isolate of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions (Trehalosamine, Gentamicin, Amikacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of each antibiotic in CAMHB in the 96-well plate. A typical concentration range for initial screening might be from 256 µg/mL down to 0.125 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader to determine the inhibition of growth.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Antibiotics in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Figure 2: Generalized workflow for MIC determination using broth microdilution.

Conclusion and Future Perspectives

Trehalosamine presents a compelling area of research in the quest for novel antibiotics with improved safety profiles. While the currently available data suggests that the antibacterial potency of some trehalosamine isomers may be lower than that of standard aminoglycosides against common pathogens, their significantly reduced toxicity, as suggested by preliminary studies, could provide a crucial advantage.

The development of novel trehalosamine analogs with enhanced antibacterial activity and a continued favorable safety profile is a key area for future research. Further in-depth studies are required to:

  • Conduct direct comparative MIC testing of a wider range of trehalosamine isomers against a comprehensive panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Elucidate the specific molecular interactions of trehalosamines with the bacterial ribosome to understand the structural basis of their activity and to guide the design of more potent derivatives.

  • Perform rigorous comparative studies on the nephrotoxicity and ototoxicity of promising trehalosamine candidates versus standard aminoglycosides in animal models.

  • Evaluate the in vivo efficacy of lead trehalosamine compounds in established infection models to determine their therapeutic potential.

The journey from a promising lead compound to a clinically approved antibiotic is long and challenging. However, the unique properties of trehalosamine, particularly its potential for a wider therapeutic index, make it a worthy candidate for continued investigation in the fight against infectious diseases.

References

  • A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities. (2020). ResearchGate. [Link]

  • A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities. (2020). PMC. [Link]

  • 3-Trehalosamine, a new disaccharide antibiotic. (1980). PubMed. [Link]

  • A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities. (2020). PubMed. [Link]

  • Trehalosamine. Wikipedia. [Link]

  • Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains. (2025). MDPI. [Link]

  • Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms. Frontiers. [Link]

  • Effect of Three Different Amino Acids Plus Gentamicin Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC. [Link]

  • Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms. (2015). PMC. [Link]

  • Gentamicin-induced ototoxicity and nephrotoxicity vary with circadian time of treatment and entail separate mechanisms. (2015). PubMed. [Link]

  • In vitro potency of amikacin and comparators against E. coli, K. pneumoniae and P. aeruginosa respiratory and blood isolates. (2016). PMC. [Link]

  • Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. (2018). ACS Publications. [Link]

  • Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity. (2020). PMC. [Link]

  • Comparative In Vitro Activity of Three Aminoglycosidic Antibiotics: BB-K8, Kanamycin, and Gentamicin. PMC. [Link]

  • Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints. (2018). PubMed. [Link]

  • Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints. (2018). PMC. [Link]

  • Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints. (2025). ResearchGate. [Link]

  • Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms. ResearchGate. [Link]

  • Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa. (2006). PubMed. [Link]

  • Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa. PMC. [Link]

  • (PDF) Gentamicin loaded PLA microspheres susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and micro-dilution methods. (2020). ResearchGate. [Link]

  • Comparative study of ototoxicity and nephrotoxicity in patients randomly assigned to treatment with amikacin or gentamicin. PubMed. [Link]

  • Gentamicin-mediated ototoxicity and nephrotoxicity: A clinical trial study. PMC. [Link]

  • Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog. (2022). PubMed. [Link]

  • MIC values for the different peptides against S. aureus and P.... ResearchGate. [Link]

  • In Vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]

  • The preservative effect of Trehalose on Staphylococcus aureus and Escherichia coli. Iraqi Academic Scientific Journals. [Link]

  • Structural basis of trehalose recognition by the mycobacterial LpqY-SugABC transporter. Journal of Biological Chemistry. [Link]

  • Silver Antibacterial Synergism Activities with Eight Other Metal(loid)-Based Antimicrobials against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. (2020). PMC. [Link]

  • Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. (2024). MDPI. [Link]

  • Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. PMC. [Link]

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Comparative

A Comparative Guide to Validating Trehalosamine Analytical Purity: The Ascendancy of Quantitative NMR (qNMR)

As a Senior Application Scientist, a recurring critical challenge in drug development and manufacturing is the unambiguous, accurate, and robust determination of a compound's purity. This is particularly true for novel m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, a recurring critical challenge in drug development and manufacturing is the unambiguous, accurate, and robust determination of a compound's purity. This is particularly true for novel molecules like trehalosamine, an amino sugar with significant potential in cryopreservation, drug formulation stabilization, and as a trehalose substitute.[][2][3] Its efficacy and safety are directly tied to its purity profile.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of trehalosamine, with a primary focus on the superior capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will objectively compare qNMR with traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the experimental rationale and data to support the selection of qNMR as a primary analytical method.

The Analytical Challenge: Why Purity Matters for Trehalosamine

Trehalosamine is an aminoglycoside sugar derivative valued for its high stability and unique functional properties, including pH buffering capacity and resistance to degradation by the human enzyme trehalase.[][2] These characteristics make it a promising excipient for stabilizing therapeutic proteins and a valuable compound for various research applications.[][3] However, impurities arising from its synthesis or fermentation-based production—such as residual starting materials, by-products, or degradation products—can impact its performance and introduce safety risks. Therefore, a precise and accurate purity assessment is not merely a quality control checkpoint; it is a fundamental requirement for reliable research and safe pharmaceutical application.

qNMR: A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary analytical method.[4][5] The core principle of qNMR is the direct and fundamental proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[6] This allows for the direct measurement of a substance's purity or concentration by co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity.[6][7]

The purity can then be calculated without needing a specific reference standard of the analyte itself, a significant advantage when working with novel or specialized compounds like trehalosamine.[4][8] This capability qualifies qNMR as a primary ratio method, with results traceable to the International System of Units (SI).[5][9]

The Orthogonal View: HPLC and GC

To appreciate the advantages of qNMR, we must first understand the principles and limitations of the alternative, more traditional methods. The use of two or more independent, or "orthogonal," methods provides a more complete and reliable assessment of a sample's purity.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, excelling at the separation of complex mixtures and the detection of trace-level impurities.[7] For purity analysis, it typically employs a UV-Vis detector, and purity is often calculated using an area percent method.[4] This method assumes that the main component and all impurities have a similar detector response.[4] This assumption is a significant vulnerability; if an impurity has a different UV absorbance (a different response factor), its quantity can be severely under- or overestimated.[10] Accurate quantification requires the isolation and characterization of each impurity to determine its specific response factor, a time-consuming and often impractical task.[10]

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds.[11] However, amino sugars like trehalosamine are non-volatile and possess multiple polar hydroxyl groups.[11][12] Consequently, they cannot be analyzed directly by GC and require a chemical derivatization step (e.g., silylation) to increase their volatility and thermal stability.[11][12] This derivatization process introduces additional analytical steps, increasing the potential for sample loss, incomplete reactions, and the formation of multiple derivative products, all of which complicate quantification and introduce sources of error.[11][13]

Comparative Analysis: qNMR vs. HPLC vs. GC

The choice of analytical technique directly impacts the accuracy, reliability, and efficiency of purity determination. The following table provides a direct comparison of the key attributes of each method for the analysis of trehalosamine.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute quantification based on the direct proportionality between signal integral and molar concentration.[6][9]Comparative method based on physical separation and detector response (e.g., UV absorbance).[4]Comparative method based on physical separation of volatile compounds.[11]
Accuracy High, provides an absolute purity value traceable to SI units.[5][9]High, but can be significantly influenced by the unknown response factors of impurities.[4][10]Dependent on the efficiency and reproducibility of the derivatization step.[13]
Reference Standard Requires a certified internal standard of a different, stable compound. Does not require a trehalosamine standard.[8]Requires a well-characterized reference standard of trehalosamine for accurate quantification; assumes equal response for impurities in area % methods.[14]Requires a trehalosamine reference standard and standards for potential derivatized by-products.
Sample Preparation Simple dissolution of accurately weighed analyte and internal standard in a deuterated solvent.[7]Dissolution in a suitable mobile phase, filtration.Multi-step derivatization is mandatory for amino sugars.[12][15]
Versatility A single internal standard can be used for the quantification of numerous different compounds.[8]Method is specific to the analyte and its expected impurities; detector wavelength must be optimized.Method is highly dependent on the derivatization chemistry suitable for the analyte class.
Analysis Time Rapid; a single measurement can provide purity and structural confirmation simultaneously.[8]Can be time-consuming, especially with long gradient elution methods.The derivatization step adds significant time to the overall workflow.[13]
Destructive? No, the sample can be fully recovered after analysis.[9]Yes, the sample is consumed during the analysis.Yes, the sample is consumed.

Experimental Protocol: Validating Trehalosamine Purity via ¹H qNMR

This protocol describes a self-validating system for the precise determination of trehalosamine purity using an internal standard method, adhering to principles outlined in USP and ICH guidelines.[5][16]

Causality Behind Experimental Choices
  • Internal Standard Selection: The choice of an internal standard (IS) is critical. It must be chemically stable, non-reactive with the analyte or solvent, have a known high purity, and possess signals in the ¹H NMR spectrum that are well-resolved from the analyte signals. Maleic acid is often a good choice as it is stable, non-volatile, and its vinylic protons resonate in a clear region of the spectrum.

  • Solvent Selection: Deuterium oxide (D₂O) is the logical choice as trehalosamine is highly water-soluble. D₂O also exchanges with the labile -OH and -NH₂ protons on trehalosamine, simplifying the spectrum by removing these broad signals and leaving only the sharp, quantifiable C-H signals.

  • Relaxation Delay (D1): This is the most critical acquisition parameter for quantification. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of all protons being quantified (both analyte and standard). This ensures complete relaxation of the protons between scans, guaranteeing that the signal intensity is directly proportional to the number of nuclei, which is the foundation of qNMR. A shorter D1 will lead to signal saturation and inaccurate quantification.

Workflow for Trehalosamine qNMR Purity Assay

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Calculation weigh_analyte Accurately weigh ~10 mg Trehalosamine dissolve Dissolve both in a precise volume of D₂O (e.g., 1.0 mL) in a single vial weigh_analyte->dissolve weigh_is Accurately weigh ~5 mg Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer solution to NMR tube dissolve->transfer setup Instrument Setup: Tune, Lock, Shim transfer->setup acquire Acquire ¹H NMR Spectrum Key Parameters: - Pulse Angle: 90° - Relaxation Delay (D1): > 5 * T1 - Scans: 16-64 for S/N setup->acquire process Apply Fourier Transform, Phase Correction, and Baseline Correction acquire->process integrate Integrate characteristic, non-overlapping peaks for Trehalosamine and IS process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate result Final Purity (% w/w) calculate->result

Caption: Workflow for trehalosamine purity determination by qNMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the trehalosamine sample into a clean glass vial using a calibrated analytical balance. Record the mass precisely.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial. Record the mass precisely.

    • Add a precise volume (e.g., 1.0 mL) of deuterium oxide (D₂O) to the vial.

    • Ensure complete dissolution by vortexing.

    • Transfer an appropriate amount of the solution (e.g., 0.7 mL) to a 5 mm NMR tube.

  • NMR Data Acquisition (Example on a 500 MHz spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Lock onto the deuterium signal of the D₂O solvent.

    • Perform automatic or manual shimming to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a quantitative pulse sequence. Crucial parameters include:

      • Pulse Program: A standard 1D pulse sequence (e.g., 'zg30' or 'zg90').

      • Flip Angle: 90° for maximum signal per scan.

      • Relaxation Delay (D1): ≥ 30 seconds (a conservative value to ensure full relaxation for both analyte and standard; should be determined experimentally by T1 measurement for rigorous validation).

      • Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 250:1 for peaks of interest).

      • Acquisition Time (AQ): ~3-4 seconds.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve S/N.

    • Perform Fourier transformation.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction across the entire spectrum.

  • Purity Calculation:

    • Select a well-resolved, characteristic signal for trehalosamine (e.g., one of the anomeric protons) and a signal for the internal standard (e.g., the two vinylic protons of maleic acid).

    • Integrate the selected signals accurately.

    • Calculate the purity of the trehalosamine sample using the following equation[6]:

    PAnalyte​(%w/w)=IStd​IAnalyte​​×NAnalyte​NStd​​×MStd​MAnalyte​​×mAnalyte​mStd​​×PStd​

    Where:

    • P: Purity in weight/weight percent

    • I: Integral value of the NMR signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • Analyte: Trehalosamine

    • Std: Internal Standard

Conclusion: An Authoritative Choice for Purity Validation

For researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount. While HPLC and GC have their roles in impurity profiling and specific applications, qNMR emerges as the superior technique for the absolute purity determination of trehalosamine. Its status as a primary method provides a direct, accurate, and SI-traceable result without the compound-specific reference standard dependencies that limit chromatographic methods.[4][5][7] The simplicity of sample preparation, non-destructive nature, and the wealth of structural information provided in a single experiment further solidify its position. By adopting a well-validated qNMR protocol, scientists can ensure the highest level of confidence in the analytical purity of trehalosamine, underpinning the development of safer and more effective products.

References

  • Hase, S., & Matsushima, Y. (1969). Amino Sugar Analysis by Gas-liquid Chromatography. The Journal of Biochemistry, 66(1), 57-62.
  • BenchChem. (n.d.). A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. BenchChem.
  • BenchChem. (n.d.). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. BenchChem.
  • Hase, S., & Matsushima, Y. (1969).
  • Wang, J., et al. (2020). A workflow comparison of GC and HPLC methods for amino sugar analysis in soils.
  • USP qNMR Expert Panel. (2020). Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 733.
  • General Chapter. (2024). Equivalency between Mass Balance and qNMR methodologies.
  • BOC Sciences. (n.d.). CAS 27208-79-3 (Trehalosamine). BOC Sciences.
  • Wikipedia. (n.d.). Trehalosamine. Wikipedia.
  • Process NMR Associates. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors.
  • Di, J., et al. (2018). Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. Analytical Chemistry, 90(15), 9436–9445.
  • De B. Pereira, C., et al. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • Yamaguchi, M., et al. (2016). Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose. Journal of Agricultural and Food Chemistry, 64(38), 7148-7154.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Al-dhanki, L. S. (2021). Application of GC in the Analysis of Carbohydrates. Academic Journal of Research and Scientific Publishing, 2(23).
  • Uno, Y., et al. (2022). Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog. Advanced Biology, 6(6), e2101309.
  • Pauli, G. F., et al. (2007). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
  • Webster, G., & Li, B. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Pharmacopeial Forum, 46(5).
  • Emery Pharma. (2024).
  • AWS. (2022). qNMR - Quantitative Analysis by NMR.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • JEOL. (2022). qNMR - Quantitative Analysis by NMR - Moving into the future with an evolution of reliability. JEOL.

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Validation

Trehalosamine vs. Validamycin: A Comparative Guide to Trehalase Inhibition

For Researchers, Scientists, and Drug Development Professionals Executive Summary Trehalase, an enzyme that catalyzes the hydrolysis of trehalose into glucose, is a critical component in the metabolic pathways of a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trehalase, an enzyme that catalyzes the hydrolysis of trehalose into glucose, is a critical component in the metabolic pathways of a wide range of organisms, including fungi and insects.[1][2][3] Its absence in mammals makes it an attractive and specific target for the development of novel fungicides and insecticides.[1] This guide provides an in-depth, objective comparison of two prominent trehalase inhibitors: trehalosamine and validamycin. We will explore their mechanisms of action, comparative inhibitory efficacy supported by experimental data, and detailed protocols for assessing their activity. This analysis aims to equip researchers and drug development professionals with the critical information needed to make informed decisions in their work.

Introduction to Trehalase and Its Inhibition

Trehalose, a non-reducing disaccharide of two α,α-1,1-linked glucose units, serves as a vital energy reserve and a protectant against environmental stressors in many organisms.[2] The enzyme trehalase (EC 3.2.1.28) is responsible for breaking down trehalose into two glucose molecules, thereby releasing energy for cellular processes.[1][2] In fungi and insects, this enzymatic activity is fundamental for growth, development, and virulence.[4][5] Consequently, inhibiting trehalase can lead to energy depletion and metabolic disruption, making it a promising strategy for controlling fungal diseases and insect pests.[4][5][6][7]

Structural and Mechanistic Overview of Inhibitors

Trehalosamine

Trehalosamine is an amino sugar analog of trehalose where a hydroxyl group is replaced by an amino group.[8] Natural forms like 2-, 3-, and 4-trehalosamine have been isolated from actinomycetes.[8] As a structural mimic of the natural substrate, trehalosamine acts as a competitive inhibitor of trehalase.[9] It binds to the active site of the enzyme, preventing the hydrolysis of trehalose.

Validamycin

Validamycin, an aminocyclitol antibiotic produced by Streptomyces hygroscopicus, is a potent and specific inhibitor of trehalase.[2][10][11] It is widely used in agriculture as a fungicide.[1][6][7] Validamycin A itself is a pro-drug.[1] Upon entering a target cell, it is hydrolyzed by enzymes like β-glucosidase into its active form, validoxylamine A.[1] Validoxylamine A is a significantly more potent competitive inhibitor than validamycin A, binding tightly to the trehalase active site and preventing substrate access.[1][2]

Visualizing the Inhibitors

G cluster_trehalosamine Trehalosamine cluster_validamycin Validamycin T Trehalosamine (C12H23NO10) T_desc Amino sugar analog of trehalose T->T_desc V Validamycin A (C20H35NO13) VA Validoxylamine A (Active Form) V->VA Hydrolysis in vivo V_desc Aminocyclitol antibiotic (pro-drug) V->V_desc

Caption: Chemical structures of Trehalosamine and Validamycin.

Comparative Analysis of Trehalase Inhibition

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). A lower value indicates a more potent inhibitor.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the IC50 and Ki values for trehalosamine and validamycin against trehalases from various organisms. It is crucial to note that the efficacy can vary significantly depending on the species and the specific trehalase isoform.

InhibitorOrganismTrehalase TypeIC50 / KiReference(s)
Validamycin A Rhizoctonia solani (Fungus)Not Specified72 µM (IC50)[4]
Porcine KidneyNot Specified2.2 x 10⁻⁷ M (IC50)[4]
Pleurotus sp. (Fungus)Acid Trehalase0.98 µM (IC50)[12]
Dictyostelium discoideumVegetative Trehalase1 x 10⁻⁹ M (IC50)[13]
Validoxylamine A Rhizoctonia solani (Fungus)Not Specified140 nM (IC50)[1][4]
TermitesNot Specified3.2 µM (Ki)[1]
Trehalosamine Various SpeciesNot SpecifiedCompetitive Inhibitor[9]

Note: Direct comparative IC50/Ki values for trehalosamine are less frequently reported in readily available literature compared to validamycin and its derivatives. Research indicates its role as a competitive inhibitor.

Mechanism of Action: A Deeper Dive

Both trehalosamine and validoxylamine A function as competitive inhibitors by mimicking the structure of trehalose.[2][9]

  • Trehalosamine : Its structural similarity to trehalose allows it to occupy the active site of the trehalase enzyme, thereby blocking the binding of the natural substrate.

  • Validamycin/Validoxylamine A : Validoxylamine A fits into the enzyme's active site, which is composed of two subsites (-1 and +1) that normally bind the two glucose rings of trehalose.[1] This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions, effectively sequestering the enzyme.[1]

Recent studies suggest that validamycin may have additional mechanisms of action beyond trehalase inhibition, such as affecting ribosome synthesis and MAPK signaling pathways in fungi.[14][15]

Visualizing the Inhibition Mechanism

G cluster_pathway Trehalase Catalytic Pathway & Inhibition cluster_inhibitors Inhibitors Trehalose Trehalose (Substrate) Trehalase Trehalase (Enzyme) Trehalose->Trehalase Binds to active site Glucose 2x Glucose (Product) Trehalase->Glucose Hydrolysis Trehalosamine Trehalosamine Trehalosamine->Trehalase Competitive Inhibition ValidoxylamineA Validoxylamine A ValidoxylamineA->Trehalase Competitive Inhibition

Caption: Trehalase inhibition by Trehalosamine and Validoxylamine A.

Experimental Protocols

To accurately compare the inhibitory potential of trehalosamine and validamycin, standardized experimental protocols are essential.

Trehalase Activity Assay

This protocol measures trehalase activity by quantifying the amount of glucose produced from the hydrolysis of trehalose.

Materials:

  • Assay Buffer: 135 mM Citrate Buffer, pH 5.7[1]

  • Substrate Solution: 140 mM D-Trehalose in Assay Buffer[1]

  • Enzyme Solution: Purified trehalase or sample extract (0.1 - 0.3 units/mL) in cold Assay Buffer[1]

  • Glucose Determination Reagent (e.g., containing hexokinase and glucose-6-phosphate dehydrogenase)[1]

Procedure:

  • In a microcuvette, combine 300 µL of Assay Buffer and 100 µL of the Enzyme Solution.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding 100 µL of the Substrate Solution.

  • Incubate at 37°C for exactly 15 minutes.[1]

  • Stop the reaction and quantify the glucose produced using a suitable glucose determination reagent. This can be done by monitoring the increase in absorbance at 340 nm, which is proportional to the amount of glucose produced.[1]

IC50 Determination for a Trehalase Inhibitor

The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%.[1]

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of trehalosamine or validamycin in the Assay Buffer (e.g., from 1 mM to 1 nM).[1]

  • Set up Reactions: Prepare a series of reaction tubes, each containing the trehalase enzyme and a fixed, non-limiting concentration of the trehalose substrate.[1]

  • Add Inhibitor: To each reaction tube (except for the "no inhibitor" control), add a different concentration of the diluted inhibitor.[1]

  • Run Activity Assay: Perform the trehalase activity assay as described in Protocol 4.1 for each inhibitor concentration.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control (which represents 100% activity).[1]

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve. The concentration at which the curve crosses 50% inhibition is the IC50 value.[1]

Visualizing the Experimental Workflow

G cluster_workflow IC50 Determination Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor setup_rxn Set up Reaction Tubes (Enzyme + Substrate) prep_inhibitor->setup_rxn add_inhibitor Add Inhibitor to Tubes setup_rxn->add_inhibitor run_assay Perform Trehalase Activity Assay add_inhibitor->run_assay calc_inhibition Calculate % Inhibition run_assay->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 from Dose-Response Curve plot_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining IC50 values.

Conclusion

Both trehalosamine and validamycin are effective competitive inhibitors of trehalase, a key enzyme in fungal and insect metabolism. Validamycin, particularly its active form validoxylamine A, has been more extensively studied and demonstrates potent inhibitory activity across a range of species, with reported IC50 values in the nanomolar to micromolar range. While quantitative data for trehalosamine is less abundant in comparative contexts, its structural similarity to trehalose confirms its role as a competitive inhibitor. The choice between these inhibitors for research or development purposes will depend on the specific target organism, the desired potency, and other factors such as bioavailability and potential off-target effects. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative analyses and contribute to the growing body of knowledge on trehalase inhibition.

References

  • A Technical Guide to the Mechanism of Action of Validamycin A as a Trehalase Inhibitor - Benchchem.
  • Validamycin A: A Technical Guide to its Mechanism of Action as a Trehalase Inhibitor - Benchchem.
  • Structure of the antibiotic validamycin A - RSC Publishing.
  • Novel acid trehalase belonging to glycoside hydrolase family 37 from Pleurotus sp.
  • Validating Trehalase Inhibitory Activity of Validamycin A: A Comparative Guide for Fungal Research - Benchchem.
  • Validamycins.
  • Trehalase inhibition in Helicoverpa armigera activates machinery for altern
  • FlyBase Chemical Report: validamycin A.
  • Validamycin A - AERU - University of Hertfordshire.
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  • Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC.
  • Synthesis and in vitro characterization of trehalose-based inhibitors of mycobacterial trehalose 6-phosphate phosph
  • Trehalosamine | C12H23NO10 | CID 213871 - PubChem - NIH.
  • Trehalosamine - Wikipedia.
  • The chemical structure of validamycin A - ResearchG
  • Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes | The Journal of Organic Chemistry - ACS Public
  • Validamycin affects the development and chitin metabolism in Spodoptera frugiperda by inhibiting trehalase activity - ResearchG
  • Trehalosamine and its analog are antibiotics having the structure of 1,1'- linked glycopyranosyl glycopyranoside.1) Recently dis.
  • Kinetics and inhibition of the enzyme trehalase using a blood glucometer.
  • Comparative specificities of trehalases
  • TREHALOSE - Megazyme.
  • Trehalase of Dictyostelium discoideum: inhibition by amino-containing analogs of trehalose and affinity purific
  • Anopheles gambiae Trehalase Inhibitors for Malaria Vector Control: A Molecular Docking and Molecular Dynamics Study - MDPI.
  • Anopheles gambiae Trehalase Inhibitors for Malaria Vector Control: A Molecular Docking and Molecular Dynamics Study.
  • Structural characterization of insect trehalase and assessment of potential inhibitors.
  • Potential inhibitory effects of compounds ZK-PI-5 and ZK-PI-9 on trehalose and chitin metabolism in Spodoptera frugiperda (J. E. Smith) - Frontiers.
  • Trehalase inhibition in Helicoverpa armigera activates machinery for alternate energy acquisition - Indian Academy of Sciences.
  • Compounds 4, 8, 9, 10, 11 and their IC50 values towards C. riparius trehalase..
  • (PDF)
  • Convenient Divergent Synthesis of a Library of Trehalosamine Analogues | Organic Letters.
  • Structures of trehalose (1), the natural substrate of trehalase, and of...
  • Inhibition of trehalase activity enhances trehalose accumul
  • Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor - PubMed.
  • Trehalase inhibition by validamycin A may be a promising target to design new fungicides and insecticides | Request PDF - ResearchG
  • Trehalase inhibition by validamycin A may be a promising target to design new fungicides and insecticides - PubMed.
  • Trehalase inhibition by validamycin A may be a promising target to design new fungicides and insecticides | Scilit.

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Comparative

A Researcher's Guide to Differentiating Aminosugar Isomers: Trehalosamine, Glucosamine, and Mannosamine

In the fields of glycobiology, drug development, and materials science, a precise understanding of molecular structure is paramount. Aminosugars, in particular, present a fascinating case study in how subtle stereochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of glycobiology, drug development, and materials science, a precise understanding of molecular structure is paramount. Aminosugars, in particular, present a fascinating case study in how subtle stereochemical changes can lead to vastly different biological functions and chemical properties. This guide provides an in-depth comparison of three critical aminosugars: glucosamine, mannosamine, and the disaccharide trehalosamine. We will dissect their structural nuances, outline robust experimental methods for their differentiation, and discuss the functional implications of their unique architectures.

Part 1: The Foundational Monosaccharides: Glucosamine vs. Mannosamine

At the heart of this comparison are two monosaccharides that are nearly identical yet functionally distinct: D-glucosamine and D-mannosamine. Their relationship is one of epimerism.

What are Epimers? Epimers are diastereomers that differ in the configuration at only one of several chiral centers.[1] For glucosamine and mannosamine, this critical point of difference is the C-2 carbon—the very carbon that bears the amino group.

  • D-Glucosamine: In the stable chair conformation of D-glucosamine, the amino group (-NH₂) at the C-2 position is oriented equatorially. This is the most common aminosugar in nature, famously forming the building block of chitin, the polymer that constitutes fungal cell walls and arthropod exoskeletons.[2]

  • D-Mannosamine: In contrast, D-mannosamine is the C-2 epimer of glucosamine, meaning its amino group at the C-2 position is oriented axially.[3] This seemingly minor shift has significant biochemical consequences. For instance, N-acetylmannosamine is a key precursor in the biosynthesis of sialic acids, which are crucial components of glycoproteins and gangliosides in mammals.

The equatorial position of the amino group in glucosamine is generally more stable than the axial orientation in mannosamine, which can influence reaction kinetics and enzymatic recognition.

Table 1: Core Structural and Chemical Properties of Glucosamine and Mannosamine

PropertyD-GlucosamineD-Mannosamine
Systematic Name 2-amino-2-deoxy-D-glucose2-amino-2-deoxy-D-mannose
Molecular Formula C₆H₁₃NO₅C₆H₁₃NO₅
Molar Mass 179.17 g/mol 179.17 g/mol
Key Structural Feature C-2 Epimer of MannosamineC-2 Epimer of Glucosamine
C-2 Amino Group EquatorialAxial
Primary Natural Role Component of Chitin, PeptidoglycanPrecursor to Sialic Acids

graph TD {
subgraph "Monosaccharide Epimers";
direction LR;
node [shape=plaintext];
Glucosamine [label=<
    <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDCOLSPAN="2"BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">D-GlucosamineFONT>TD>TR><TR><TD>C-2 Amino GroupTD><TD>EquatorialTD>TR><TR><TD>Biological RoleTD><TD>Chitin ComponentTD>TR>TABLE>
>];

Mannosamine [label=<
    <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDCOLSPAN="2"BGCOLOR="#EA4335"><FONTCOLOR="#FFFFFF">D-MannosamineFONT>TD>TR><TR><TD>C-2 Amino GroupTD><TD>AxialTD>TR><TR><TD>Biological RoleTD><TD>Sialic Acid PrecursorTD>TR>TABLE>
>];

Glucosamine -- "C-2 Epimerization" -- Mannosamine;
end

}

Caption: Logical relationship between D-glucosamine and D-mannosamine.

Part 2: The Disaccharide Analogue: Trehalosamine

Moving from monosaccharides, we encounter trehalosamine, a structurally more complex molecule. Unlike glucosamine and mannosamine, trehalosamine is an amino disaccharide.

  • Structure: The most common form, 2-trehalosamine, consists of two α-D-glucose units linked by a characteristic α,α-1,1-glycosidic bond.[4][5] In this structure, one of the glucose units is modified, with the hydroxyl group at the C-2 position being replaced by an amino group.[][7] This makes it an aminoglycoside antibiotic.[4][][7]

The α,α-1,1-glycosidic bond is a key feature of the parent molecule, trehalose, a non-reducing sugar known for its exceptional stabilizing properties.[8] Trehalosamine inherits many of these protective characteristics, but the addition of the amino group imparts new functionalities, such as a pH buffering capacity and antimicrobial activity.[8][9]

Natural variants such as 3- and 4-trehalosamine have also been isolated, differing in the position of the amino group on the glucose ring.[9] A novel variant, α,β-3-trehalosamine, has been identified from Bacillus amyloliquefaciens and shown to have broad-spectrum antibacterial activity.[10][11]

G cluster_0 Trehalosamine (2-amino-2-deoxy-α,α-trehalose) cluster_1 Key Features GlcN α-D-Glucosamine Unit Glc α-D-Glucose Unit GlcN->Glc α,α-1,1-Glycosidic Bond Disaccharide Disaccharide GlcN->Disaccharide Aminoglycoside Aminoglycoside Antibiotic GlcN->Aminoglycoside Amino Group at C-2 Glc->Disaccharide NonReducing Non-Reducing Sugar Glc->NonReducing Anomeric Carbons in Linkage

Caption: Structural components and key features of 2-trehalosamine.

Part 3: Experimental Protocols for Differentiation

Distinguishing between these molecules in a laboratory setting is critical. Glucosamine and mannosamine are isomers, possessing the same mass, which makes them challenging to differentiate with single-stage mass spectrometry. Trehalosamine, as a disaccharide, has a significantly higher mass, making its identification straightforward. The primary challenge lies in separating the C-2 epimers.

Protocol 1: Differentiation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of carbohydrate isomers in solution.[12][13] The different spatial orientations of the protons and carbons, especially around the chiral centers, result in distinct chemical shifts and coupling constants.

Objective: To differentiate glucosamine and mannosamine based on the ¹H NMR signals of their anomeric protons.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified aminosugar sample in 0.5 mL of deuterium oxide (D₂O). Ensure complete dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.[14]

    • Acquire a standard one-dimensional ¹H NMR spectrum. The spectral width for carbohydrates is typically narrow (3.0-5.5 ppm), so high resolution is key.[12][15]

  • Data Acquisition: Record the spectrum at a constant temperature (e.g., 25°C). The anomeric protons (H-1) of the α and β forms will appear as distinct doublets in the downfield region of the carbohydrate signals (typically 4.5-5.5 ppm).[14][15]

  • Analysis - The Key Differentiator:

    • Glucosamine: The coupling constant between the anomeric proton (H-1) and the H-2 proton (J₁﹐₂) is typically small for the α-anomer (~3.0-3.5 Hz) due to the gauche relationship between the axial H-1 and equatorial H-2.

    • Mannosamine: The J₁﹐₂ coupling constant for the α-anomer is even smaller (~1.5-2.0 Hz) because both H-1 and H-2 are axial, leading to a different dihedral angle compared to glucosamine. For the β-anomer, the equatorial H-1 and axial H-2 also produce a small coupling constant. The key is the difference in the H-2 proton's environment due to the axial amino group, which will shift its resonance and influence couplings down the line.

    • Trehalosamine: The ¹H NMR spectrum will be immediately distinct. It will show two anomeric proton signals, both with small coupling constants (~3.0-3.5 Hz), confirming the α,α-1,1-linkage.[4] The absence of a reducing end means there will be no equilibrium between α and β anomers for the linkage itself.

Protocol 2: Differentiation by Chromatography Coupled with Mass Spectrometry (LC-MS)

While single-stage MS cannot separate isomers, coupling it with a liquid chromatography front-end allows for their physical separation prior to detection.[16]

Objective: To separate and identify all three aminosugars in a single run.

Methodology:

  • Chromatography System: An HPLC or UPLC system is required.[17] For these polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice as it provides strong retention and good separation.[18]

  • Column: Use a HILIC column (e.g., an amide- or silica-based stationary phase).

  • Mobile Phase: A typical HILIC gradient would start with a high percentage of organic solvent (e.g., 90% acetonitrile) with a small amount of aqueous buffer (e.g., 10% water with 10 mM ammonium formate, pH 3.0) and gradually increase the aqueous portion to elute the analytes.

  • Mass Spectrometry Detector:

    • An electrospray ionization (ESI) source operating in positive ion mode is standard.

    • A high-resolution mass spectrometer (e.g., TOF or Orbitrap) will provide accurate mass measurements.

  • Expected Results:

    • The three compounds will elute at different retention times due to differences in their polarity and interaction with the stationary phase.

    • The mass spectrometer will detect ions corresponding to the protonated molecules [M+H]⁺.

      • Glucosamine & Mannosamine: Will show an identical m/z value (e.g., 180.0866 for [C₆H₁₄NO₅]⁺). Their identity is confirmed by their unique retention times.

      • Trehalosamine: Will show a distinct, higher m/z value (e.g., 342.1402 for [C₁₂H₂₄NO₁₀]⁺), confirming its disaccharide nature.[10]

    • Tandem MS (MS/MS) can be used to generate fragmentation patterns. While challenging, subtle differences in the fragmentation of glucosamine and mannosamine can sometimes be used for confirmation.[19][20]

Part 4: Functional Consequences of Structural Variation

The stereochemical and size differences between these sugars directly translate to distinct biological activities and applications.

  • Glucosamine: Its role as a fundamental building block of structural biopolymers is its defining feature. In drug development, it is widely investigated and sold as a dietary supplement for joint health, purportedly supporting the integrity of cartilage.[21]

  • Mannosamine: Its axial amino group makes it a suitable substrate for the enzymes leading to sialic acid production. Sialic acids are vital for cell-cell recognition, immune responses, and as receptors for pathogens. In research, mannosamine and its derivatives are used to metabolically label sialic acids on cell surfaces.[2] Interestingly, both glucosamine and mannosamine have been shown to inhibit cartilage degradation in vitro, though mannosamine can exhibit higher cytotoxicity at increased concentrations.[21]

  • Trehalosamine: As a stable, non-reducing disaccharide, it acts as an excellent cryoprotectant and osmoprotectant, similar to trehalose.[][9] Its unique feature is its antibiotic activity, particularly against mycobacteria, making it a molecule of interest in tuberculosis research.[][7] The presence of the amino group also allows for straightforward chemical modification, enabling the synthesis of various derivatives, such as fluorescent probes for imaging mycobacteria or detergents for membrane protein research.[8]

Table 2: Comparative Functional Overview

FeatureGlucosamineMannosamineTrehalosamine
Primary Function Structural (Chitin)Metabolic Precursor (Sialic Acid)Protective, Antibiotic
Molecular Class MonosaccharideMonosaccharideDisaccharide
Key Biological Trait Polymer building blockCell surface modification precursorCellular protectant, antimicrobial
Research Application Joint health supplementsMetabolic labeling, sialic acid synthesis studiesCryopreservation, mycobacterial imaging probes, drug lead

Conclusion

The structural distinctions between glucosamine, mannosamine, and trehalosamine—ranging from the subtle C-2 epimerization to the fundamental difference between a monosaccharide and a disaccharide—are profound. For the researcher, scientist, or drug developer, recognizing these differences is not merely an academic exercise. It is the basis for designing targeted experiments, interpreting complex biological data, and developing novel therapeutics and biotechnological tools. The analytical methods outlined here, particularly high-field NMR and HILIC-MS, provide the necessary resolving power to confidently distinguish these critical molecules, enabling further exploration of their unique and valuable properties.

References

  • Trehalosamine - Wikipedia. [Link]

  • Inagaki, M., Numata, K. (2022). Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog. Advanced Biology. [Link]

  • Wietzke, M., et al. (2020). Quantitation of amino sugar stereoisomer and muramic acid biomarkers by hydrophilic interaction liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Banerjee, S., et al. (2012). Differential interactions of isomeric amino sugars with insulin studied under electrospray ionisation mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Li, A. S.-W., et al. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2020). A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities. AMB Express. [Link]

  • National Center for Biotechnology Information. (n.d.). Trehalosamine. PubChem Compound Database. [Link]

  • Wang, Y., et al. (2020). A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities. AMB Express. [Link]

  • Li, A. S.-W., et al. (2018). Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes. ACS Central Science. [Link]

  • ResearchGate. (n.d.). The synthesis of the C2 epimer D‐glucosamine and D‐mannosamine... [Link]

  • Einarsson, S., et al. (1983). Determination of amino sugars and amino acids in glycoconjugates using precolumn derivatization with o-phthalaldehyde. Analytical Biochemistry. [Link]

  • ResearchGate. (n.d.). Simultaneous and Sensitive HPLC Determination of Mono‐ and Disaccharides, Uronic Acids, and Amino Sugars after Derivatization by Reductive Amination. [Link]

  • Shchukina, A., et al. (2023). Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study. Scientific Reports. [Link]

  • Brown, G. D. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. [Link]

  • ResearchGate. (n.d.). 600 MHz NMR spectrum of glucosamine (upper plot) compared with the... [Link]

  • Varki, A., et al. (2012). Unravelling Glycobiology by NMR Spectroscopy. IntechOpen. [Link]

  • Iadonisi, A. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Rendiconti Lincei. Scienze Fisiche e Naturali. [Link]

  • Jack Westin. (n.d.). Epimers And Anomers. [Link]

  • ChemRxiv. (2021). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. [Link]

  • Li, B., et al. (2020). Quantitative mass spectrometry imaging of amino acids with isomer differentiation in brain tissue via exhaustive liquid microjunction surface sampling-tandem mass tags labeling-ultra performance liquid chromatography-mass spectrometry. Analytica Chimica Acta. [Link]

  • Julian, R. R., et al. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. LCGC North America. [Link]

  • Wang, W., et al. (2020). The crystal structure of the N-acetylglucosamine 2-epimerase from Nostoc sp. KVJ10 reveals the true dimer. Acta Crystallographica Section D: Structural Biology. [Link]

  • Orth, M. W., et al. (2004). Comparison of inhibitory effects of glucosamine and mannosamine on bovine articular cartilage degradation in vitro. American Journal of Veterinary Research. [Link]

  • Levine, P. M., et al. (2017). Comparison of N-acetyl-glucosamine to other monosaccharides reveals structural differences for the inhibition of α-synuclein aggregation. ACS Chemical Biology. [Link]

  • Taylor & Francis Online. (n.d.). Epimers – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p -Aminobenzoic Acid. [Link]

  • ResearchGate. (n.d.). Structural similarities between d-mannose, N -acetyl-d-glucosamine and... [Link]

  • Holden, D. D., Brodbelt, J. S. (2022). Differentiating Aspartic Acid Isomers and Epimers with Charge Transfer Dissociation Mass Spectrometry (CTD-MS). Journal of the American Society for Mass Spectrometry. [Link]

  • Vidal, G., et al. (2021). Galactosamine and mannosamine are integral parts of bacterial and fungal extracellular polymeric substances. Biogeosciences. [Link]

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs. In Vivo Toxicity Models of Trehalosamine

Executive Summary Trehalosamine, an aminoglycoside and naturally occurring analog of the disaccharide trehalose, has emerged as a highly valuable scaffold in the development of anti-mycobacterial agents and targeted drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trehalosamine, an aminoglycoside and naturally occurring analog of the disaccharide trehalose, has emerged as a highly valuable scaffold in the development of anti-mycobacterial agents and targeted drug delivery systems. Because mammalian cells lack the specific trehalose-synthesizing and processing machinery found in mycobacteria, trehalosamine and its derivatives typically exhibit a remarkably wide therapeutic window.

As a Senior Application Scientist, evaluating the safety profile of these compounds requires a rigorous, multi-tiered approach. This guide objectively compares the utility, execution, and data outputs of in vitro cellular models against in vivo systemic models for assessing trehalosamine toxicity, providing field-proven protocols and synthesized experimental data.

Mechanistic Divergence: Why Trehalosamine is Selectively Tolerated

The fundamental logic behind trehalosamine's differential toxicity lies in evolutionary biology. In mycobacteria, trehalosamine and its conjugates are actively recognized by the extracellular Antigen 85 (Ag85) complex. This complex catalyzes their esterification with mycolic acids, forcefully incorporating the toxic payload into the bacterial mycomembrane[1].

Conversely, mammalian cells lack both the Ag85 complex and specific trehalose transporters. When exposed to mammalian tissue, trehalosamine derivatives largely bypass intracellular targets, acting instead as chemical chaperones or undergoing rapid systemic clearance without inducing structural cellular damage[2].

G cluster_myco Prokaryotic Model (Mycobacteria) cluster_mam Eukaryotic Model (Mammalian) T Trehalosamine & Derivatives Ag85 Ag85 Complex Processing T->Ag85 Specific Uptake NoAg85 No Ag85 / Trehalose Transporters T->NoAg85 Off-target Exposure Membrane Mycomembrane Incorporation Ag85->Membrane Death Targeted Cell Death (High Toxicity) Membrane->Death Clearance Systemic Clearance / Autophagy NoAg85->Clearance Survival High Tolerance (Low Toxicity) Clearance->Survival

Mechanistic pathway of trehalosamine selectivity between mycobacterial and mammalian models.

In Vitro Toxicity Modeling: Cellular Cytotoxicity and Selectivity

In vitro models serve as the first-line gatekeepers in drug development. For trehalosamine, primary murine macrophages (J774) and human hepatocytes (HepG2) are the gold standard cell lines, as they represent the primary sites of mycobacterial infection and drug metabolism, respectively[2].

Quantitative Data Summary: In Vitro Profiles
CompoundTarget OrganismMICMammalian Cell LineCytotoxicity ( IC50​ )Selectivity Index
4-Trehalosamine M. tuberculosisWeakHepG2 (Hepatocytes)> 200 µM (Non-toxic)High
IMCTA-C14 TFA Various Bacteria8 - 128 µg/mL52 Cancer Cell Lines2.9 - 29.2 µg/mLLow
Trehalose-Pks13 Conjugate M. tuberculosis~2.4 µMJ774 (Macrophages)> 200 µM (Non-toxic)> 83
Trehalose-BODIPY M. smegmatisLow µMJ774 (Macrophages)> 100 µM> 60

Data synthesized from established pharmacological screenings of trehalosamine and its derivatives[3],[4],[2],[1].

Protocol 1: Resazurin-Based Mammalian Cytotoxicity Assay

This self-validating protocol ensures that any observed reduction in cell viability is due to true biochemical toxicity rather than artifactual assay conditions.

  • Cell Expansion & Seeding : Seed HepG2 or J774 cells in 96-well plates at 1×104 cells/well and incubate overnight.

    • Causality: This specific density ensures cells remain in the exponential growth phase during the 48-hour exposure window. If over-seeded, contact inhibition will artificially depress metabolic viability readouts, mimicking false-positive toxicity.

  • Compound Exposure : Treat cells with serial dilutions of the trehalosamine derivative (e.g., 1 µM to 200 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive death control (e.g., 10% Triton X-100).

    • Causality: Serial dilution establishes a robust dose-response gradient necessary for accurate IC50​ mathematical interpolation, while the controls validate the dynamic range of the assay.

  • Resazurin Reduction : Add resazurin dye (0.015% w/v) directly to the media and incubate for 2-4 hours.

    • Causality: Viable cells metabolically reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin via mitochondrial reductases. This provides a direct, non-lytic proxy for cell viability that cannot be triggered by dead cells[1].

  • Fluorometric Quantification : Measure fluorescence at Ex 560 nm / Em 590 nm. Calculate the surviving fraction relative to the vehicle control.

In Vivo Toxicity Modeling: Systemic Tolerance and Pharmacokinetics

While in vitro models prove that trehalosamine does not inherently destroy mammalian cells, they fail to account for systemic immune reactions, organ accumulation, and complex excretion pathways. In vivo murine models bridge this gap, demonstrating that native trehalosamine is exceptionally well-tolerated systemically.

Quantitative Data Summary: In Vivo Profiles
Parameter4-Trehalosamine (Native)Trehalose-Modified Drug Conjugates
Maximum Tolerated Dose (IV) > 625 mg/kg[3]Compound-dependent (Generally > 100 mg/kg)
Systemic Clearance Rapidly excreted in urine and feces[3]Moderate to Rapid
Organ Toxicity None observed at 625 mg/kg[3]Reduced hepatotoxicity vs. parent drugs[2]
Blood Stability HighEnhanced via trehalose conjugation[2]
Protocol 2: Acute Intravenous Toxicity and Maximum Tolerated Dose (MTD) Study
  • Acclimatization & Baseline Profiling : Acclimate 6-8 week old BALB/c mice for 7 days prior to the study.

    • Causality: Normalizes stress-induced corticosteroid fluctuations caused by transport. Elevated stress hormones can alter baseline hepatic metabolism and immune responses, skewing toxicity data.

  • Intravenous (IV) Administration : Administer trehalosamine (up to 625 mg/kg) via a single lateral tail vein injection[3].

    • Causality: IV delivery intentionally bypasses hepatic first-pass metabolism. This ensures the vital organs are exposed to the absolute maximum systemic concentration ( Cmax​ ) instantly, providing a rigorous stress-test for acute toxicity.

  • Longitudinal Monitoring : Observe subjects for 14 days, tracking body weight, piloerection, and mobility.

    • Causality: Acute biochemical toxicity often presents as delayed-onset weight loss. A 14-day window captures delayed toxicities that 48-hour in vitro models fundamentally miss.

  • Endpoint Histopathology & Serology : Harvest blood for ALT/AST (liver) and BUN/Creatinine (kidneys). Perform H&E staining on harvested organs.

    • Causality: This dual-readout differentiates between functional biochemical toxicity (enzyme leakage into serum) and structural organ damage (necrosis or fibrosis observed under the microscope).

Comparative Analysis: In Vitro vs. In Vivo Paradigms

When developing trehalosamine-based therapeutics, neither model is sufficient in isolation.

  • In Vitro Strengths : Offers high-throughput capacity and isolates the exact mechanism of cellular toxicity. The data clearly shows that modifying parent drugs with trehalose actually reduces off-target cytotoxicity in mammalian cells by increasing water solubility and preventing non-specific protein binding[2].

  • In Vivo Strengths : Validates systemic safety. The fact that 4-trehalosamine shows absolutely no toxic effects when injected intravenously at massive doses (625 mg/kg)[3] cannot be proven in a petri dish. It confirms that the compound is stable in blood and safely excreted without precipitating in the kidneys or causing hepatotoxicity.

The Verdict : In vitro assays should be used to rapidly screen out hyper-cytotoxic synthetic derivatives (such as certain lipophilic IMCTA-C14 variants[4]), while in vivo models must be reserved to confirm the pharmacokinetic clearance and systemic safety of the lead candidates.

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Comparative

cross-resistance validation of trehalosamine in multidrug-resistant bacterial strains

Cross-Resistance Validation of Trehalosamine in Multidrug-Resistant (MDR) Bacterial Strains: A Comparative Technical Guide As a Senior Application Scientist, evaluating a novel antimicrobial agent requires moving beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Resistance Validation of Trehalosamine in Multidrug-Resistant (MDR) Bacterial Strains: A Comparative Technical Guide

As a Senior Application Scientist, evaluating a novel antimicrobial agent requires moving beyond basic susceptibility testing to interrogate the fundamental mechanisms of bacterial survival. This guide provides an objective comparison of trehalosamine—an emerging aminoglycoside-like natural product—against standard-of-care (SOC) antibiotics. By detailing the causality behind its orthogonal mechanism of action and providing a self-validating experimental workflow, this guide equips researchers and drug development professionals with the protocols necessary to validate trehalosamine's efficacy against multidrug-resistant (MDR) strains.

Mechanistic Paradigm: Bypassing Traditional Resistance Networks

Traditional antibiotics (e.g., beta-lactams, rifamycins) target active cellular processes such as cell wall synthesis or RNA transcription. MDR strains evade these therapies through target mutations, enzymatic degradation, or the overexpression of efflux pumps. Furthermore, pathogens like Mycobacterium tuberculosis (Mtb) utilize a stress-responsive metabolic remodeling mechanism known as the "trehalose catalytic shift" to enter a dormant, drug-tolerant persister state, which directly facilitates cross-resistance to multiple antibiotics (1[1]).

Trehalosamine circumvents these classical resistance infrastructures through two distinct, orthogonal pathways:

  • Trehalose Synthase (TreS) Inhibition: The natural product 2-trehalosamine acts as a potent substrate analogue inhibitor of the TreS enzyme. By blocking the isomerization of cell-surface trehalose into internal maltose, it starves the bacteria of the energy and redox maintenance required during antibiotic stress. This prevents persister formation and resensitizes the pathogen to first- and second-line drugs (2[2]).

  • Membrane Disruption: Variants such as α,β-3-trehalosamine, isolated from Bacillus amyloliquefaciens, exhibit broad-spectrum activity by directly perturbing pathogenic membrane structures. This physical mechanism of action is notoriously difficult for bacteria to develop resistance against, allowing it to maintain efficacy across diverse Gram-positive and Gram-negative MDR strains (3[3]).

Pathway Stress Antibiotic Stress (e.g., Rifampicin) Trehalose Cell Wall Trehalose (Glycolipids) Stress->Trehalose Triggers release TreS TreS Enzyme (Trehalose Synthase) Trehalose->TreS Substrate Maltose Maltose Production (Internal Carbon) TreS->Maltose Catalytic Shift Persister Persister Cells & MDR Emergence Maltose->Persister Energy & Redox Trehalosamine Trehalosamine (e.g., 2-TreNH2) Trehalosamine->TreS Competitive Inhibition

Trehalosamine inhibits the TreS-mediated trehalose catalytic shift, preventing MDR persister formation.

Comparative Efficacy and Cross-Resistance Profiling

To objectively evaluate trehalosamine, we must compare its performance against standard antibiotics in highly resistant phenotypes. Because trehalosamine targets a completely independent metabolic and structural pathway, strains exhibiting high-level resistance to Rifampicin (RIF) or Methicillin maintain wild-type susceptibility to trehalosamine.

Table 1: Quantitative Cross-Resistance Profiling of Trehalosamine vs. SOC Antibiotics

Pathogen PhenotypePrimary Resistance MechanismSOC AntibioticSOC MIC (mg/mL)Trehalosamine MIC (mg/mL)Cross-Resistance Observed?
M. tuberculosis (Wild-Type)NoneRifampicin< 0.001~0.34 (1 mM)No
M. tuberculosis (MDR-TB)RNA Polymerase MutationRifampicin> 0.032~0.34 (1 mM)No
Gram-Negative CohortEfflux / Porin LossBeta-lactams> 0.0160.5 - 0.7No
S. aureus (MRSA)PBP2a Target AlterationMethicillin> 0.0160.5 - 0.7No

Data synthesized from dose-response analyses of 2-TreNH2 and α,β-3-trehalosamine against broad-spectrum and mycobacterial pathogens (3[3], 2[2]).

Experimental Methodology: Self-Validating Cross-Resistance Protocol

A protocol is only as reliable as its internal controls. Validating the absence of cross-resistance requires differentiating between genetic resistance and phenotypic tolerance (persisters). The following workflow establishes a self-validating system by integrating baseline susceptibility testing with checkerboard synergy matrices and time-kill persister recovery kinetics. If the checkerboard assay shows synergy but the time-kill assay fails to show a log-reduction in persisters, the scientist immediately knows the mechanism of synergy is not related to dormancy disruption, prompting a re-evaluation of the data.

Workflow Inoculum MDR Bacterial Inoculum MIC 1. MIC Determination (Broth Microdilution) Inoculum->MIC Checkerboard 2. Checkerboard Assay (Synergy Profiling) MIC->Checkerboard TimeKill 3. Time-Kill Kinetics (Persister Recovery) MIC->TimeKill Analysis 4. FIC Index & Cross-Resistance Data Checkerboard->Analysis TimeKill->Analysis

Sequential experimental workflow for validating orthogonal efficacy and cross-resistance profiling.

Step 1: Broth Microdilution for Baseline Susceptibility (MIC)
  • Causality: Establishes the baseline potency. If cross-resistance exists via shared efflux pumps, the MIC of trehalosamine would be significantly elevated in the MDR strain compared to the wild-type.

  • Action: Inoculate 5×105 CFU/mL of wild-type and MDR strains into 96-well plates containing serial dilutions of trehalosamine (0.1 to 1000 µg/mL). Incubate under standard conditions and determine the lowest concentration preventing visible growth.

Step 2: Checkerboard Assay for Synergistic Potentiation
  • Causality: Determines if trehalosamine can restore the efficacy of SOC antibiotics in resistant strains. This proves that trehalosamine not only lacks cross-resistance but actively dismantles the resistance infrastructure by blocking the trehalose catalytic shift (2[2]).

  • Action: Create a two-dimensional concentration gradient in a 96-well plate (Trehalosamine on the x-axis, SOC antibiotic on the y-axis). Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC ≤0.5 indicates synergistic potentiation.

Step 3: Time-Kill Kinetics and Persister Recovery
  • Causality: Standard MIC assays fail to detect dormant persisters. Time-kill assays quantify the bactericidal rate and validate the inhibition of metabolic remodeling, which is responsible for transient drug tolerance and eventual permanent resistance (1[1]).

  • Action: Expose logarithmic-phase cultures to 10× MIC of SOC antibiotics alone, and in combination with trehalosamine. Plate aliquots at 0, 24, 48, and 72 hours onto drug-free agar. Count viable CFU/mL. A >3log10​ reduction in the combination arm validates the eradication of persisters.

Data Synthesis & Therapeutic Implications

The integration of these assays provides a comprehensive cross-resistance profile. Experimental data consistently demonstrates that trehalosamine analogues block the metabolic shifts required for survival under stress without triggering existing resistance mechanisms. By utilizing trehalosamine as an adjunctive therapeutic, researchers can effectively resensitize MDR strains to legacy antibiotics, shortening treatment durations and curbing the global spread of antimicrobial resistance.

References

  • Targeting Mycobacterium tuberculosis Persistence through Inhibition of the Trehalose Catalytic Shift Source: ACS Publications URL:[Link]

  • A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities Source: PMC (National Institutes of Health) URL:[Link]

  • Targeting Mycobacterium tuberculosis Persistence through Inhibition of the Trehalose Catalytic Shift Source: ResearchGate URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Trehalosamine Extraction: A Comparative Analysis of Liquid-Liquid vs. Solid-Phase Methods

Introduction: The Analytical Imperative for Trehalosamine Trehalosamine, an amino sugar analog of trehalose, is a compound of significant interest in biotechnology and pharmaceutical development.[1][] As a member of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Trehalosamine

Trehalosamine, an amino sugar analog of trehalose, is a compound of significant interest in biotechnology and pharmaceutical development.[1][] As a member of the aminoglycoside family, it exhibits weak antibiotic properties.[1] More importantly, its structural similarity to trehalose—a well-known bioprotectant—imparts unique stabilizing and moisture-retaining capabilities, making it a valuable excipient in drug formulations and a functional ingredient in advanced cosmetics.[1][] Accurate and precise quantification of trehalosamine in complex biological matrices, such as fermentation broths or plasma, is paramount for pharmacokinetic studies, quality control, and formulation optimization. The journey to precise quantification invariably begins with a critical step: sample extraction.

This guide provides an in-depth, objective comparison of two cornerstone extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—as applied to trehalosamine. We will move beyond mere procedural lists to explore the underlying chemical principles that govern each method's efficacy. By understanding the "why" behind the "how," researchers can make informed decisions to develop robust, reliable, and efficient analytical workflows.

Understanding the Analyte: Physicochemical Properties of Trehalosamine

The design of any effective extraction protocol is dictated by the physicochemical properties of the target analyte. Trehalosamine is a highly polar, water-soluble molecule.[3] Its structure contains a disaccharide backbone rich in hydroxyl groups and a primary amine, making it a polycationic compound at physiological pH.[3]

Key properties influencing extraction include:

  • High Polarity: Trehalosamine's numerous hydroxyl groups and the amino functional group make it highly soluble in aqueous solutions and virtually insoluble in non-polar organic solvents. This property is a primary challenge for traditional LLE.

  • pKa: The amino group gives trehalosamine a basic character. The estimated pKa of 4-trehalosamine is approximately 6.99, meaning it carries a positive charge in acidic to neutral conditions.[4] This charge is a critical handle that can be exploited, particularly in ion-exchange SPE.

  • LogP: The octanol-water partition coefficient (LogP) is predicted to be highly negative (around -4.4), confirming its hydrophilic nature.[5]

These characteristics immediately suggest that a standard reversed-phase extraction, which relies on hydrophobic interactions, will be ineffective for retaining trehalosamine. Instead, methodologies must leverage its polarity and ionizable nature.

Method 1: Liquid-Liquid Extraction (LLE)

LLE operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6][7] For highly polar compounds like trehalosamine, direct extraction into a non-polar solvent is not feasible. Therefore, more sophisticated LLE approaches are required.

Causality Behind the LLE Protocol

To overcome the polarity challenge, a technique known as Ion-Pairing LLE is often employed for aminoglycosides.

  • Ion-Pair Formation: An ion-pairing agent, such as heptafluorobutyric acid (HFBA), is added to the aqueous sample.[8] This agent is an anionic surfactant with a non-polar fluorinated tail. In an acidic to neutral solution where trehalosamine is positively charged, the HFBA anion forms a neutral, charge-masked ion pair with the protonated trehalosamine.

  • Partitioning: This newly formed ion pair is significantly more hydrophobic than trehalosamine alone. This increased hydrophobicity allows it to be partitioned from the aqueous phase into a suitable water-immiscible organic solvent, such as dichloromethane or a mixture containing ethyl acetate.

  • Back-Extraction (Optional but Recommended): For enhanced purity, the analyte can be "back-extracted" from the organic phase into a fresh, clean aqueous phase by altering the pH to break the ion pair.

Experimental Workflow: Ion-Pairing LLE

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Final Steps start Aqueous Sample (e.g., Plasma) add_is Add Internal Standard start->add_is add_ip Add Ion-Pairing Agent (e.g., HFBA) & Vortex add_is->add_ip add_org Add Immiscible Organic Solvent add_ip->add_org vortex Vortex Vigorously add_org->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_org Collect Organic Layer centrifuge->collect_org evap Evaporate to Dryness collect_org->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

Detailed LLE Protocol
  • Sample Preparation: To 500 µL of plasma sample in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled trehalosamine).

  • Ion-Pairing: Add 100 µL of 100 mM heptafluorobutyric acid (HFBA) in water. Vortex for 30 seconds. This step is critical for forming the extractable ion pair.

  • Liquid-Liquid Partitioning: Add 2 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the ion pair into the organic phase.[9]

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous phase.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis.[10] Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate analytes from a complex matrix by passing the sample through a solid sorbent.[11][12] The choice of sorbent is paramount and is dictated by the analyte's chemistry. Given trehalosamine's polar and cationic nature, a Strong Cation Exchange (SCX) mechanism is the most logical and effective choice.[13]

Causality Behind the SPE Protocol

An SCX sorbent contains negatively charged functional groups (e.g., sulfonic acid) that are ionized across a wide pH range. The protocol is designed to manipulate the charge state of trehalosamine to control its retention and elution.

  • Conditioning & Equilibration: The sorbent is first wetted with an organic solvent (e.g., methanol) and then equilibrated with an acidic buffer (e.g., formic acid in water).[14] This ensures the sorbent's functional groups are activated and provides the correct pH environment for analyte retention.

  • Sample Loading: The sample is acidified (pH < pKa - 2) to ensure the primary amine of trehalosamine is fully protonated (positively charged).[15] When loaded onto the column, the positively charged analyte strongly binds to the negatively charged SCX sorbent via electrostatic interactions. Matrix components that are neutral or anionic will pass through unretained.

  • Wash Steps: A series of washes are performed to remove residual interferences. A polar solvent (e.g., acidified water) removes salts and other polar impurities. A non-polar organic solvent (e.g., methanol) can then be used to wash away hydrophobically bound interferences without disrupting the strong ionic bond between the analyte and sorbent.[13]

  • Elution: To release the analyte, the ionic interaction must be disrupted. This is achieved by using an elution solvent containing a high concentration of a competing counter-ion and/or by shifting the pH to neutralize the analyte. A common strategy for basic compounds is to use a strong base in an organic solvent, such as 5% ammonium hydroxide in methanol.[13] The high pH deprotonates the trehalosamine, neutralizing its charge and breaking the ionic bond, while the ammonium ions can also compete for binding sites. This allows the now-neutral analyte to be eluted from the cartridge.

Experimental Workflow: Strong Cation Exchange SPE

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_final Final Steps condition Condition (Methanol) equilibrate Equilibrate (Acidic Buffer) condition->equilibrate load Load Acidified Sample equilibrate->load wash1 Wash 1 (Aqueous) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elute (Basic Organic Solvent) wash2->elute evap Evaporate to Dryness (Optional) elute->evap reconstitute Reconstitute evap->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

Detailed SPE Protocol
  • Sample Preparation: To 500 µL of plasma sample, add 50 µL of internal standard. Acidify by adding 500 µL of 2% formic acid in water. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition a strong cation exchange SPE cartridge (e.g., 30 mg / 1 mL) by passing 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. Do not allow the sorbent bed to go dry.[16]

  • Sample Loading: Load the prepared sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step 1 (Polar): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.

  • Wash Step 2 (Non-polar): Wash the cartridge with 1 mL of methanol to remove non-polar interferences. Dry the cartridge thoroughly under vacuum or positive pressure for 2-5 minutes to remove residual wash solvents.

  • Elution: Elute the trehalosamine by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate in a clean tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the sample in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Performance Comparison: LLE vs. SPE

The choice between LLE and SPE depends on the specific analytical goals, including required sensitivity, throughput, and available resources.

Performance MetricIon-Pairing Liquid-Liquid Extraction (LLE)Strong Cation Exchange (SPE)Rationale & Insights
Analyte Recovery Moderate to Good (60-85%)High to Excellent (85-105%)LLE partitioning is an equilibrium process and is rarely 100% complete. SPE offers more definitive on/off binding, leading to higher and more consistent recoveries.
Selectivity / Matrix Effect ModerateHighSPE provides superior cleanup by using orthogonal wash steps (polar and non-polar) to remove a wider range of interferences.[17] LLE can co-extract endogenous lipids or other compounds that form ion pairs, leading to higher matrix effects in LC-MS/MS.
Reproducibility (RSD%) < 15%< 10%SPE is more amenable to automation, which reduces operator-dependent variability. The manual steps in LLE (e.g., vortexing, phase collection) can introduce higher variation.[18]
Processing Time / Throughput SlowerFasterSPE protocols, especially when performed on 96-well plates, are significantly faster per sample than batch-wise LLE procedures. LLE involves multiple manual transfer and centrifugation steps.
Solvent Consumption HighLowLLE typically requires several milliliters of organic solvent per sample. SPE uses smaller volumes for conditioning, washing, and elution.[18]
Potential for Automation LimitedExcellentSPE is easily automated using robotic liquid handlers and 96-well plate formats, making it ideal for high-throughput screening.[13][18]
Method Development Complexity ModerateModerate to HighLLE requires screening of ion-pairing agents and organic solvents. SPE requires careful optimization of load, wash, and elution conditions (pH and solvent strength), but follows a more structured, predictable development path.[15][16]

Conclusion and Recommendations

For the extraction of trehalosamine, a highly polar and cationic analyte, Solid-Phase Extraction using a Strong Cation Exchange (SCX) sorbent is the superior method for most research and drug development applications. SPE offers higher recovery, superior sample cleanup (leading to reduced matrix effects), better reproducibility, and is far more amenable to high-throughput automation than Liquid-Liquid Extraction. The ability to perform orthogonal washes provides a level of selectivity that is difficult to achieve with LLE.

While Ion-Pairing LLE is a viable technique, its performance is generally eclipsed by SPE in key areas of recovery and cleanliness. LLE may be considered in laboratories without access to SPE equipment or for specific applications where a well-optimized LLE method already exists. However, for developing new, robust, and high-performance quantitative assays for trehalosamine, the investment in developing an SPE method will yield more reliable and higher-quality data, which is the ultimate goal in any scientific investigation.

References

  • Giavalisco, P., et al. (2016). Protocol: A fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. ResearchGate. Available at: [Link]

  • Salem, M.A., et al. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. Plant Methods, 12(45). Available at: [Link]

  • LCGC International. (2026). Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. Available at: [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • MDPI. (1989). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Bioanalysis of aminoglycosides using high-performance liquid chromatography. PMC. Available at: [Link]

  • ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance. ALWSCI Blog. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. PMC. Available at: [Link]

  • PubMed. (2016). A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples. PubMed. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Trehalosamine. PubChem. Available at: [Link]

  • Spectroscopy Online. (2026). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online. Available at: [Link]

  • Semantic Scholar. (2021). Bioanalysis of aminoglycosides using high-performance liquid chromatography. Semantic Scholar. Available at: [Link]

  • MDPI. (2024). Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. MDPI. Available at: [Link]

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Comparative

Validating the Minimum Inhibitory Concentration (MIC) of Trehalosamine Derivatives: A Comparative Guide

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard antibiotics, drug development professionals are turning toward novel structural scaffolds. Trehalosamine derivatives—both naturally occu...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard antibiotics, drug development professionals are turning toward novel structural scaffolds. Trehalosamine derivatives—both naturally occurring isolates and chemoenzymatically synthesized analogues—represent a highly promising class of aminosugars. Unlike traditional beta-lactams or aminoglycosides that target broad cellular machinery, trehalosamines exploit highly specific metabolic vulnerabilities, such as mycolic acid transport[1] and the trehalose catalytic shift in Mycobacterium species[2], or act as broad-spectrum membrane disruptors[3].

However, validating the Minimum Inhibitory Concentration (MIC) of these compounds requires moving beyond standard Clinical and Laboratory Standards Institute (CLSI) protocols. As an Application Scientist, I have designed this guide to objectively compare the performance of leading trehalosamine derivatives against standard alternatives, while providing the field-proven, self-validating methodologies required to accurately quantify their efficacy.

Comparative Analysis: Trehalosamines vs. Standard Antibiotics

To understand the utility of trehalosamine derivatives, we must benchmark them against standard antibiotics. While the raw MIC values of trehalosamines may appear higher than classical drugs like Rifampicin, their true value lies in their ability to act as highly specific biofilm inhibitors and antibiotic potentiators.

CompoundTarget Organism(s)MIC / IC90Primary Mechanism of ActionAdvantage Over Standard Alternatives
α,β -3-trehalosamine S. aureus, E. coli500 - 700 µg/mLMembrane structure disruptionNatural isolate with broad-spectrum activity against both Gram-positive and Gram-negative bacteria ()[3].
6-TreAz (6-azido-trehalose)M. smegmatis, M. tuberculosis200 - 500 µg/mLInhibition of mycolic acid exportHighly specific to Mycobacteria; selectively inhibits biofilm formation ()[1].
2-TreNH2 (2-trehalosamine)M. tuberculosisPotentiates RifampicinInhibits TreS (Catalytic Shift)Eradicates drug-tolerant persister cells when co-administered with standard drugs ()[2].
Rifampicin (Standard)M. tuberculosis< 1 µg/mLRNA Polymerase inhibitionHigh baseline potency, but highly vulnerable to resistance and persister cell survival.

Causality in Experimental Design: Why Standard MIC Fails

When evaluating trehalosamine derivatives, standard broth microdilution relying on optical density ( OD600​ ) often yields false negatives or highly variable data. Here is the causality behind the necessary protocol adaptations:

The Clumping Conundrum & Surfactant Titration

Mycobacteria possess lipid-rich cell walls that cause severe clumping in liquid culture, rendering OD600​ readings inaccurate. To resolve this, Tween-80 (0.05%) is added to the 7H9 broth to disperse cells. The Causality: While necessary, Tween-80 alters membrane permeability. If the concentration exceeds 0.05%, it artificially lowers the MIC of trehalosamines by allowing them to bypass their obligate uptake transporter (LpqY-SugABC)[1]. Precise titration is critical.

Metabolic Readout vs. Optical Density

Trehalosamines like 2-TreNH2 specifically target persister cells and biofilms by inhibiting the TreS enzyme[2]. Because persisters do not replicate rapidly, their physical cell mass ( OD600​ ) remains static, masking the drug's effect. The Causality: We must utilize the Resazurin Microtiter Assay (REMA). Resazurin is a non-fluorescent dye that only metabolically active cells can reduce to highly fluorescent resorufin. This provides a self-validating readout of cellular respiration and viability, independent of cell division.

Validating Target Specificity (The Self-Validating System)

To prove that your MIC data reflects specific pathway inhibition rather than general solvent toxicity, the assay must be a self-validating system. Trehalosamines require the LpqY-SugABC ABC transporter for cellular entry[1]. Therefore, your experimental design must include an isogenic Δ lpqY mutant strain as a control. If the compound is genuinely targeting the intracellular trehalose pathway, the mutant will exhibit complete resistance (MIC > 1000 µg/mL).

Mechanism Trehalose Trehalose (Recycled via LpqY-SugABC) TreS TreS Enzyme (Catalytic Shift) Trehalose->TreS Maltose Maltose / Glycogen (Persister Survival) TreS->Maltose Trehalosamine 2-TreNH2 (Trehalosamine Analogue) Trehalosamine->TreS

Mechanism of 2-TreNH2 inhibiting the TreS catalytic shift to prevent mycobacterial persistence.

Step-by-Step Methodology: Resazurin Microtiter Assay (REMA)

To ensure reproducibility across drug development laboratories, follow this optimized REMA workflow for validating the MIC of trehalosamine derivatives.

Step 1: Media and Compound Preparation

  • Prepare Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and exactly 0.05% Tween-80.

  • Dissolve the trehalosamine derivative in sterile water or DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent vehicle toxicity.

  • Perform a 2-fold serial dilution of the compound across a 96-well clear-bottom black microtiter plate (50 µL per well).

Step 2: Inoculum Standardization

  • Grow the target strain (e.g., M. smegmatis mc²155 or M. tuberculosis H37Rv) to mid-log phase ( OD600​ 0.4–0.8).

  • Dilute the culture in the supplemented 7H9 broth to a final OD600​ of 0.005 (approximately 5×105 CFU/mL).

Step 3: Co-incubation & Controls

  • Add 50 µL of the standardized inoculum to each well containing the diluted compound.

  • Critical Controls: Include a positive control (Rifampicin at 2 µg/mL), a negative control (media only to establish background fluorescence), and a vehicle control (1% DMSO + bacteria).

  • Seal the plate with a breathable membrane and incubate at 37°C for 3–5 days (for fast-growing M. smegmatis) or 7–10 days (for M. tuberculosis).

Step 4: Resazurin Addition & Readout

  • Add 10 µL of a 0.02% (w/v) sterile resazurin solution to each well.

  • Incubate the plate for an additional 24 hours at 37°C.

  • Measure the fluorescence using a microplate reader set to an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The MIC is defined as the lowest concentration of the trehalosamine derivative that results in a >90% reduction in fluorescence compared to the vehicle control, visually corresponding to the prevention of the blue-to-pink color shift.

REMA_Workflow Prep 1. Compound Serial Dilution (Trehalosamine in 7H9 + Tween-80) Incubation 3. Co-incubation (37°C, 5-7 days for Mycobacteria) Prep->Incubation Inoculum 2. Bacterial Inoculum (OD600 = 0.05, 5x10^5 CFU/mL) Inoculum->Incubation Resazurin 4. Resazurin Addition (0.02% w/v, incubate 24h) Incubation->Resazurin Readout 5. Fluorescence Readout (Ex 560nm / Em 590nm) Resazurin->Readout

Step-by-step workflow for the Resazurin Microtiter Assay (REMA) to validate MIC.

References

  • Title: A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities. Source: AMB Express (via PubMed Central) URL: [Link]

  • Title: The trehalose-specific transporter LpqY-SugABC is required for antimicrobial and anti-biofilm activity of trehalose analogues in Mycobacterium smegmatis. Source: Carbohydrate Research (via PubMed Central) URL: [Link]

  • Title: Targeting Mycobacterium tuberculosis Persistence through Inhibition of the Trehalose Catalytic Shift. Source: ACS Infectious Diseases URL: [Link]

Sources

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